molecular formula C31H32N4O4 B15562041 Miyakamide B2

Miyakamide B2

Cat. No.: B15562041
M. Wt: 524.6 g/mol
InChI Key: FDKBLSNCAOHWNC-RWBSXZSISA-N
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Description

Miyakamide B2 is a dipeptide.
This compound has been reported in Aspergillus flavus with data available.
isolated from Aspergillus flavus;  structure in first source

Properties

Molecular Formula

C31H32N4O4

Molecular Weight

524.6 g/mol

IUPAC Name

(2S)-2-acetamido-3-(4-hydroxyphenyl)-N-[(2S)-1-[[(E)-2-(1H-indol-3-yl)ethenyl]amino]-1-oxo-3-phenylpropan-2-yl]-N-methylpropanamide

InChI

InChI=1S/C31H32N4O4/c1-21(36)34-28(18-23-12-14-25(37)15-13-23)31(39)35(2)29(19-22-8-4-3-5-9-22)30(38)32-17-16-24-20-33-27-11-7-6-10-26(24)27/h3-17,20,28-29,33,37H,18-19H2,1-2H3,(H,32,38)(H,34,36)/b17-16+/t28-,29-/m0/s1

InChI Key

FDKBLSNCAOHWNC-RWBSXZSISA-N

Origin of Product

United States

Foundational & Exploratory

Miyakamide B2: A Fungal Metabolite with Cytotoxic Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery, Isolation, and Biological Activity of Miyakamide B2

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a diketopiperazine-type natural product that has demonstrated notable cytotoxic activity. This technical guide provides a comprehensive overview of the discovery, isolation, and biological characterization of this compound, intended to serve as a valuable resource for researchers in natural product chemistry, oncology, and drug discovery. The document details the producing organism, fermentation and purification protocols, and biological activities, with a focus on its cytotoxic effects. All quantitative data are presented in structured tables for clarity, and key experimental workflows are visualized using diagrams.

Discovery and Producing Organism

This compound, along with its analogs Miyakamide A1, A2, and B1, was first isolated from the culture broth of the fungal strain Aspergillus flavus var. columnaris FKI-0739. The producing organism was originally isolated from a fallen leaf collected on Miyakojima Island in Japan, from which the "Miyakamide" name is derived.[1] Aspergillus flavus is a well-known and prolific producer of a diverse array of secondary metabolites, including polyketides, ribosomal and non-ribosomal peptides, and terpenoids.[1]

Fermentation and Production

While the specific fermentation protocol for the FKI-0739 strain to produce Miyakamides has not been detailed in readily available literature, a general methodology for the cultivation of Aspergillus flavus for secondary metabolite production can be outlined.

2.1. Culture Conditions

Aspergillus flavus var. columnaris FKI-0739 can be cultured on a suitable agar (B569324) medium, such as Potato Dextrose Agar (PDA), to generate a spore suspension. This suspension is then used to inoculate a liquid fermentation medium. A variety of media can be employed for Aspergillus fermentation, with the composition significantly influencing the production of secondary metabolites. A common approach involves a nutrient-rich medium containing a carbon source (e.g., glucose, sucrose, or starch), a nitrogen source (e.g., yeast extract, peptone, or ammonium (B1175870) salts), and essential minerals.[2]

Table 1: Example Fermentation Medium for Aspergillus flavus

ComponentConcentration (g/L)
Glucose100
Yeast Extract5
KH2PO41
MgSO4·7H2O0.5

This is a representative medium; optimization of components and concentrations would be necessary for maximizing this compound production.

2.2. Fermentation Parameters

The fermentation is typically carried out in shake flasks or a bioreactor under controlled conditions. Key parameters to monitor and optimize include temperature, pH, agitation speed, and aeration. For Aspergillus flavus, a typical incubation temperature is around 30°C with agitation at approximately 180 rpm for a duration of 7 to 9 days.[2]

Isolation and Purification

The isolation of this compound from the culture broth of Aspergillus flavus var. columnaris FKI-0739 involves a multi-step process combining extraction and chromatographic techniques.

3.1. Extraction

Following fermentation, the fungal mycelium is separated from the culture broth by filtration. The broth is then extracted with an organic solvent, such as ethyl acetate (B1210297), to partition the secondary metabolites. The organic extract is concentrated under reduced pressure to yield a crude extract containing the Miyakamides.

3.2. Chromatographic Purification

The crude extract is subjected to a series of chromatographic separations to isolate this compound. A typical purification workflow would involve:

  • Silica (B1680970) Gel Column Chromatography: The crude extract is first fractionated on a silica gel column using a gradient of solvents with increasing polarity (e.g., a hexane-ethyl acetate gradient followed by a chloroform-methanol gradient). Fractions are collected and analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Reversed-Phase HPLC: Fractions containing this compound are further purified by reversed-phase HPLC on a C18 column. A common mobile phase would be a gradient of water and acetonitrile (B52724) or methanol, often with a small percentage of a modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape.

The following diagram illustrates a plausible workflow for the isolation and purification of this compound.

G cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification Fermentation Fermentation of Aspergillus flavus var. columnaris FKI-0739 Filtration Filtration Fermentation->Filtration CultureBroth Culture Broth SolventExtraction Ethyl Acetate Extraction Filtration->SolventExtraction CultureBroth->SolventExtraction CrudeExtract Crude Extract SolventExtraction->CrudeExtract SilicaGel Silica Gel Column Chromatography SolventExtraction->SilicaGel Fractionation Fraction Collection and Analysis (TLC/HPLC) SilicaGel->Fractionation RPHPLC Reversed-Phase HPLC (C18) Fractionation->RPHPLC PureMiyakamideB2 Pure this compound RPHPLC->PureMiyakamideB2

Figure 1: Proposed workflow for the isolation and purification of this compound.

Structure and Physicochemical Properties

This compound belongs to the diketopiperazine class of natural products. While the definitive structure of this compound has not been published in a primary research article, a summary document suggests its structure is closely related to Miyakamide A1, which is N-acetyl-L-phenylalanyl-N-methyl-L-phenylalanyl-(αZ)-α,β-didehydrotryptamine. Miyakamide B1 and B2 are described as conformers of their respective 'A' counterparts. The general structure of the Miyakamides is presented below.

[A chemical structure image of this compound would be inserted here in a full whitepaper. For this text-based output, a descriptive representation is provided.]

General Structure of Miyakamides: The core structure is a tripeptide, with variations in the amino acid residues and the geometry of a didehydrotryptamine moiety.

Biological Activity

This compound has demonstrated significant cytotoxic activity against mammalian cancer cell lines and toxicity towards the brine shrimp, Artemia salina.

5.1. Cytotoxicity against P388 Murine Leukemia Cells

This compound exhibits potent cytotoxicity against the P388 murine leukemia cell line. The half-maximal inhibitory concentration (IC50) has been determined through in vitro assays.

5.2. Brine Shrimp Lethality Assay

The brine shrimp lethality assay is a common preliminary screen for cytotoxic compounds. This compound has shown activity in this assay, indicating its general toxicity.

Table 2: Biological Activity of this compound

AssayTarget Organism/Cell LineActivity MetricValue
CytotoxicityP388 Murine Leukemia CellsIC507.6 µg/mL
Brine Shrimp LethalityArtemia salinaMIC20 µg/mL

Experimental Protocols

6.1. P388 Cytotoxicity Assay (MTT Assay)

This protocol describes a general method for determining the cytotoxicity of a compound against an adherent cancer cell line like P388, using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: P388 cells are seeded into a 96-well plate at a density of approximately 5 x 10^3 cells per well in a suitable culture medium and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations. The cells are then treated with these concentrations and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT (typically at 0.5 mg/mL) is added to each well. The plate is then incubated for 3-4 hours.

  • Formazan (B1609692) Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured at a wavelength of approximately 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

6.2. Brine Shrimp Lethality Assay

This protocol outlines a general procedure for the brine shrimp lethality assay.

  • Hatching of Brine Shrimp: Artemia salina cysts are hatched in a container with artificial seawater under constant aeration and illumination for 24-48 hours.

  • Preparation of Test Solutions: this compound is dissolved in a suitable solvent and then diluted with artificial seawater to prepare a range of concentrations.

  • Assay Procedure: Ten to fifteen brine shrimp nauplii are transferred into each well of a 24-well plate containing the test solutions. A control well with the solvent and artificial seawater is also prepared.

  • Incubation and Observation: The plate is incubated for 24 hours under illumination.

  • Data Collection: After 24 hours, the number of surviving nauplii in each well is counted.

  • MIC Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound at which 100% mortality of the brine shrimp is observed.

Potential Mechanism of Action and Signaling Pathways

The precise molecular target and signaling pathway through which this compound exerts its cytotoxic effects have not yet been elucidated. However, many cytotoxic natural products induce cell death through the process of apoptosis. Apoptosis is a highly regulated form of programmed cell death that can be initiated through two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway.

The following diagram provides a generalized overview of the apoptotic signaling pathway, which may be relevant to the mechanism of action of this compound.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Ligand Death Ligand (e.g., FasL, TNF-α) DeathReceptor Death Receptor (e.g., Fas, TNFR1) Ligand->DeathReceptor DISC DISC Formation DeathReceptor->DISC ProCaspase8 Pro-caspase-8 DISC->ProCaspase8 Caspase8 Caspase-8 ProCaspase8->Caspase8 Bcl2Family Bcl-2 Family (Bax/Bak activation) Caspase8->Bcl2Family via Bid cleavage ProCaspase3 Pro-caspase-3 Caspase8->ProCaspase3 MiyakamideB2 This compound (Hypothesized) CellularStress Cellular Stress MiyakamideB2->CellularStress CellularStress->Bcl2Family Mitochondrion Mitochondrion Bcl2Family->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) CytochromeC->Apoptosome ProCaspase9 Pro-caspase-9 Apoptosome->ProCaspase9 Caspase9 Caspase-9 ProCaspase9->Caspase9 Caspase9->ProCaspase3 Caspase3 Caspase-3 ProCaspase3->Caspase3 Substrates Cellular Substrates Caspase3->Substrates Apoptosis Apoptosis Substrates->Apoptosis

Figure 2: Generalized apoptotic signaling pathway potentially modulated by this compound.

Conclusion and Future Directions

This compound, a diketopiperazine produced by Aspergillus flavus var. columnaris FKI-0739, demonstrates significant cytotoxic activity. This technical guide has summarized the available information on its discovery, isolation, and biological characterization. Further research is warranted to fully elucidate the structure of this compound, optimize its production, and, most importantly, to identify its specific molecular target and mechanism of action. Understanding the signaling pathways modulated by this compound will be crucial for evaluating its potential as a lead compound for the development of novel anticancer therapeutics. The detailed protocols and compiled data herein provide a solid foundation for future investigations into this promising natural product.

References

An In-depth Technical Guide to Miyakamide B2 from Aspergillus flavus**

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the Miyakamide family of natural products, with a specific focus on Miyakamide B2. Produced by the fungus Aspergillus flavus var. columnaris FKI-0739, the Miyakamides are a group of four related peptide enamide compounds (A1, A2, B1, and B2) that exhibit notable biological activities, including insecticidal and cytotoxic properties. This guide details the producing organism, chemical structures, quantitative biological data, and outlines the experimental protocols for the fermentation, isolation, and bioactivity assessment of these compounds, based on the foundational research by Shiomi et al. (2002).

Introduction

Aspergillus flavus is a ubiquitous fungus known for its prolific production of a diverse array of secondary metabolites. While often studied for its role in producing harmful mycotoxins like aflatoxins, it is also a source of novel bioactive compounds with therapeutic potential.[1][2] A specific strain, Aspergillus flavus var. columnaris FKI-0739, isolated from a fallen leaf in Miyakojima Island, Japan, was identified as the producer of a new family of antibiotics named Miyakamides.[3]

This family consists of four related compounds: Miyakamide A1, A2, B1, and B2. These molecules have demonstrated significant biological effects, including potent activity against brine shrimp (Artemia salina), which is a common indicator for insecticidal activity and general toxicity, as well as cytotoxic effects against murine leukemia P388 cells.[3] This guide consolidates the available data on this compound and its related compounds, presenting it in a format tailored for researchers in natural product discovery and drug development.

Chemical Structures and Properties

The Miyakamides are peptide enamides. Miyakamide A1 is identified as N-acetyl-L-phenylalanyl-N-methyl-L-phenylalanyl-(αZ)-α,β-didehydrotryptamine, with Miyakamide A2 being its E isomer. The structures for Miyakamide B1 and B2 have also been elucidated.

Structure of this compound:

Caption: Chemical structure overview of this compound.

Biological Activity: Quantitative Data

The Miyakamide family exhibits potent cytotoxic and insecticidal activities. The biological activities of this compound and its related compounds were evaluated against brine shrimp (Artemia salina) and murine leukemia P388 cells. The results are summarized below.

CompoundGrowth Inhibition against Artemia salina (MIC, µg/mL)Cytotoxicity against P388 cells (IC50, µg/mL)
Miyakamide A1510.5
Miyakamide A2512.2
Miyakamide B1208.8
This compound 20 7.6

Data sourced from Shiomi et al., 2002.

Experimental Protocols

The following protocols are based on the methodologies described for the discovery and characterization of the Miyakamides.

Fungal Fermentation and Production

The production of Miyakamides is achieved through submerged fermentation of Aspergillus flavus var. columnaris FKI-0739.

  • Producing Organism: Aspergillus flavus var. columnaris FKI-0739.

  • Inoculum: A seed culture is prepared by inoculating a suitable medium (e.g., Potato Dextrose Broth) with spores or mycelia of the fungus and incubating for 2-3 days.

  • Production Medium: A production medium rich in carbon and nitrogen sources is used. A typical medium might consist of glucose, yeast extract, peptone, and mineral salts. For example, a medium containing 10% glucose, 0.5% yeast extract, 1% peptone, 0.1% KH₂PO₄, and 0.05% MgSO₄·7H₂O is suitable for many Aspergillus species.[4][5]

  • Fermentation Conditions: The production culture is carried out in flasks on a rotary shaker (e.g., 180-220 rpm) or in a stirred-tank fermentor.

    • Temperature: 28-30°C.[4]

    • Duration: Fermentation is typically conducted for 7-14 days to allow for the accumulation of secondary metabolites.[6]

Extraction and Isolation Workflow

The Miyakamides are extracted from the culture broth and purified using a multi-step chromatographic process.

G start_node A. flavus Culture Broth (7-14 days) process_node1 Separate Mycelia and Culture Filtrate start_node->process_node1 Filtration process_node process_node chrom_node chrom_node final_product Pure this compound process_node2 Liquid-Liquid Extraction (Ethyl Acetate) process_node1->process_node2 Culture Filtrate process_node3 Concentration (Rotary Evaporation) process_node2->process_node3 Crude Extract chrom_node1 Silica (B1680970) Gel Column Chromatography process_node3->chrom_node1 chrom_node2 Preparative HPLC (Reversed-Phase) chrom_node1->chrom_node2 Active Fractions chrom_node2->final_product

Caption: Workflow for this compound extraction and purification.

Detailed Steps:

  • Harvesting: After fermentation, the culture broth is harvested. The mycelia are separated from the liquid culture filtrate by filtration.

  • Extraction: The culture filtrate is subjected to solvent extraction, typically using ethyl acetate (B1210297).[7][8] The mixture is shaken vigorously in a separation funnel, and the organic layer containing the compounds is collected. This process is repeated multiple times to ensure complete extraction.

  • Concentration: The combined ethyl acetate extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Silica Gel Chromatography: The crude extract is adsorbed onto a small amount of silica gel and applied to a silica gel column.[9][10] The column is eluted with a solvent gradient of increasing polarity (e.g., starting with n-hexane and gradually increasing the proportion of ethyl acetate and then methanol). Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • High-Performance Liquid Chromatography (HPLC): Fractions showing the presence of Miyakamides are pooled and further purified using preparative reversed-phase HPLC.[11] A C18 column is typically used with a mobile phase gradient of acetonitrile (B52724) and water. The peaks corresponding to this compound are collected, and the solvent is evaporated to yield the pure compound.

Bioassay Protocols

This assay is a simple, low-cost method for preliminary assessment of general toxicity and insecticidal activity.[12][13][14]

  • Hatching: Artemia salina cysts (brine shrimp eggs) are hatched in artificial seawater (e.g., 3.8% NaCl solution) under constant light and aeration for 24-48 hours.

  • Assay Setup: Stock solutions of the purified this compound are prepared in a suitable solvent (e.g., DMSO). A dilution series is made in artificial seawater in 96-well plates or small vials.

  • Exposure: Approximately 10-15 nauplii (larvae) are transferred to each well.

  • Incubation: The plates are incubated for 24 hours under light at room temperature (around 25°C).

  • Evaluation: The number of dead nauplii in each well is counted. The data is used to calculate the Minimum Inhibitory Concentration (MIC) or the LC50 value (the concentration that causes 50% lethality). A negative control (seawater with DMSO) and a positive control (e.g., a known toxin) are run in parallel.

This assay determines the cytotoxic potential of the compound against a cancer cell line.[15][16] The MTT assay is a common method.

  • Cell Culture: P388 murine leukemia cells are maintained in an appropriate culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, in a humidified incubator at 37°C with 5% CO₂.

  • Cell Plating: Cells are seeded into 96-well plates at a specific density (e.g., 1 x 10⁴ cells/well) and allowed to attach or stabilize for 24 hours.

  • Compound Treatment: Purified this compound is dissolved in DMSO and diluted to various concentrations in the culture medium. The cells are then treated with this dilution series.

  • Incubation: The treated cells are incubated for a set period, typically 48 to 72 hours.

  • MTT Assay:

    • An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

    • The plates are incubated for another 2-4 hours, allowing viable cells to metabolize the MTT into purple formazan (B1609692) crystals.

    • A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

  • Data Analysis: The absorbance of each well is read using a microplate reader at a wavelength of ~570 nm. The results are used to plot a dose-response curve and calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Biosynthetic Pathway Considerations

While the specific biosynthetic gene cluster for Miyakamides has not been fully elucidated in the available literature, their structure as peptide enamides suggests a non-ribosomal peptide synthetase (NRPS) pathway.

G precursor_node precursor_node pathway_node pathway_node product_node This compound precursor_node1 Amino Acid Precursors (e.g., Phenylalanine, Tryptophan) pathway_node1 Non-Ribosomal Peptide Synthetase (NRPS) Gene Cluster precursor_node1->pathway_node1 precursor_node2 Acetyl-CoA precursor_node2->pathway_node1 pathway_node2 Peptide Chain Elongation pathway_node1->pathway_node2 Assembly & Modification (e.g., N-methylation, Dehydrogenation) pathway_node3 Release & Cyclization (if applicable) pathway_node2->pathway_node3 pathway_node3->product_node Final tailoring steps

Caption: Postulated biosynthetic pathway for Miyakamides.

This pathway would involve the activation of constituent amino acids (like phenylalanine and tryptophan) and their sequential assembly on a large, multi-domain NRPS enzyme complex. Tailoring enzymes, such as methyltransferases and dehydrogenases, would then modify the peptide backbone to generate the final complex structure of the Miyakamides.

Conclusion and Future Directions

This compound and its related compounds represent a promising class of bioactive secondary metabolites from Aspergillus flavus. With an IC50 value of 7.6 µg/mL against P388 leukemia cells, this compound demonstrates significant cytotoxic potential that warrants further investigation. Future research should focus on several key areas:

  • Total Synthesis: Chemical synthesis of this compound would confirm its structure and provide access to larger quantities for advanced preclinical testing.

  • Mechanism of Action: Studies to elucidate the specific molecular target and mechanism underlying its cytotoxic and insecticidal activities are crucial.

  • Biosynthetic Pathway Elucidation: Identifying and characterizing the complete biosynthetic gene cluster in A. flavus could enable heterologous expression and bioengineering approaches to produce novel, more potent analogues.

  • Broader Bioactivity Screening: The Miyakamides should be tested against a wider panel of cancer cell lines and pathogenic organisms to fully explore their therapeutic potential.

This technical guide provides a foundational resource for scientists aiming to build upon the initial discovery of these intriguing natural products.

References

Miyakamide B2: A Technical Guide on its Chemical Structure and Biological Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Miyakamide B2 is a cyclic peptide natural product isolated from the culture broth of the fungus Aspergillus flavus var. columnaris (strain FKI-0739).[1] As a member of the miyakamide family of compounds, it has garnered interest for its biological activities, particularly its cytotoxic effects against cancer cell lines. This technical guide provides a comprehensive overview of the current knowledge on the chemical structure, physicochemical properties, and biological activities of this compound. It is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure

This compound is a cyclic peptide. The precise chemical structure, as elucidated from spectroscopic analysis, is presented below.

Chemical Structure of this compound

(Note: A visual representation of the chemical structure is pending public availability of the detailed structural data.)

The core structure is a cyclic peptide, a class of compounds known for their conformational rigidity and potential for high-affinity binding to biological targets.

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are not extensively available in the public domain. However, based on information available for the closely related Miyakamide A1, some properties can be inferred.

PropertyDataSource
Molecular Formula Not explicitly stated for B2. A1 is C₃₁H₃₂N₄O₃.[1]
Molecular Weight Not explicitly stated for B2. A1 is 508.63 g/mol .[1]
Appearance Pale yellow powder (for Miyakamide A1)[1]
Solubility Soluble in DMSO, MeOH, acetone, CHCl₃. Insoluble in H₂O, hexane (B92381) (for Miyakamide A1).[1]
Melting Point Data not available
pKa Data not available
Spectral Data (NMR, IR, MS) Data not available in public databases.

The lack of comprehensive physicochemical data highlights an area for future research to fully characterize this compound.

Biological Activity

This compound has been evaluated for its cytotoxic and antimicrobial activities. The available quantitative data is summarized below.

Activity TypeTest System/OrganismResult (IC₅₀ / MIC)Source
Cytotoxicity Murine Leukemia P388 cells7.6 µg/mL[1]
Antimicrobial Activity Xanthomonas campestris pv. oryzaeNo activity[1]
Nematicidal Activity Caenorhabditis elegansNo activity at 100 µg/mL[1]

The notable cytotoxicity of this compound against the P388 cancer cell line suggests its potential as a lead compound for the development of novel anticancer agents. Its lack of broad-spectrum antimicrobial activity may indicate a degree of selectivity in its biological effects.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not explicitly published. However, based on standard methodologies, the following protocols can be outlined.

Cytotoxicity Assay against P388 Cells

The cytotoxicity of this compound against the P388 murine leukemia cell line was likely determined using a standard in vitro cell viability assay, such as the MTT or XTT assay.

Hypothetical Protocol:

  • Cell Culture: P388 cells are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations.

  • Assay Procedure:

    • P388 cells are seeded into 96-well microplates at a predetermined density.

    • After a brief incubation period to allow for cell attachment (if applicable for suspension cells), the cells are treated with the serially diluted this compound.

    • A vehicle control (containing the same concentration of the solvent) and a positive control (a known cytotoxic agent) are included.

    • The plates are incubated for a specified period (e.g., 48-72 hours).

  • Viability Assessment:

    • A viability reagent (e.g., MTT) is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

    • The formazan crystals are solubilized, and the absorbance is measured using a microplate reader at a specific wavelength.

  • Data Analysis: The absorbance values are converted to percentage cell viability relative to the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity Assay

The lack of antimicrobial activity against Xanthomonas campestris pv. oryzae was likely determined using a broth microdilution or agar (B569324) diffusion method.

Hypothetical Protocol (Broth Microdilution):

  • Inoculum Preparation: A standardized inoculum of Xanthomonas campestris pv. oryzae is prepared in a suitable broth medium to a specific cell density (e.g., 10⁵ CFU/mL).

  • Compound Preparation: this compound is serially diluted in the broth medium in a 96-well microplate.

  • Assay Procedure:

    • The bacterial inoculum is added to each well containing the diluted compound.

    • A positive control (a known antibiotic) and a negative control (broth with inoculum but no compound) are included.

    • The plate is incubated under appropriate conditions (e.g., 28°C for 24-48 hours).

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Logical Workflow for Isolation and Characterization

As the specific mechanism of action for this compound has not been elucidated, a diagram illustrating a signaling pathway is not feasible. Instead, the following diagram outlines the logical workflow for the discovery and initial characterization of this compound.

MiyakamideB2_Workflow cluster_Discovery Discovery Phase cluster_Isolation Isolation & Purification cluster_Characterization Characterization Phase cluster_Bioactivity Bioactivity Screening A Fungal Strain Cultivation (Aspergillus flavus var. columnaris FKI-0739) B Extraction of Culture Broth A->B C Crude Extract Preparation B->C D Chromatographic Separation (e.g., HPLC) C->D E Fraction Collection D->E F Isolation of Pure this compound E->F G Structural Elucidation (NMR, MS) F->G H Physicochemical Property Analysis F->H I Cytotoxicity Assay (P388 cells) F->I J Antimicrobial Assay (X. campestris) F->J

Workflow for this compound Discovery and Characterization.

Conclusion and Future Directions

This compound is a cyclic peptide with demonstrated cytotoxic activity against the P388 murine leukemia cell line. While its chemical structure has been reported, there is a significant lack of publicly available data regarding its detailed physicochemical properties and its mechanism of action. Future research should focus on:

  • Total Synthesis: A total chemical synthesis of this compound would confirm its structure and provide a renewable source for further studies.

  • Detailed Physicochemical Characterization: Comprehensive analysis of its solubility, stability, and other physicochemical parameters is crucial for any drug development efforts.

  • Mechanism of Action Studies: Investigating the molecular targets and signaling pathways affected by this compound is essential to understand its cytotoxic effects.

  • Analog Synthesis and Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound could lead to the identification of compounds with improved potency and selectivity.

The promising cytotoxicity of this compound warrants further investigation to explore its full potential as a therapeutic agent.

References

Miyakamide B2: A Technical Overview of a Bioactive Fungal Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical Structure and Properties

The Miyakamide family, consisting of Miyakamides A1, A2, B1, and B2, are structurally related cyclic dipeptides. The core structure of Miyakamide B2 is characterized by a diketopiperazine ring formed from N-methyl-L-phenylalanine and a modified tryptophan residue.

Quantitative Biological Activity

The primary biological activities reported for this compound are its cytotoxicity against murine leukemia cells (P388) and its toxicity towards brine shrimp (Artemia salina). These activities are summarized in the table below.

CompoundCytotoxicity against P388 cells (IC50 µg/mL)Growth Inhibition against Artemia salina (MIC µg/mL)
Miyakamide A110.55
Miyakamide A212.25
Miyakamide B18.820
This compound 7.6 20

Experimental Protocols

The following sections detail the general experimental methodologies that are typically employed for the isolation and biological evaluation of compounds like this compound.

Isolation of Miyakamides from Aspergillus flavus var. columnaris

The isolation of Miyakamides involves standard natural product chemistry techniques. A general workflow is as follows:

  • Fermentation: The producing organism, Aspergillus flavus var. columnaris, is cultured in a suitable liquid medium to promote the production of secondary metabolites.

  • Extraction: The culture broth is separated from the mycelia. The broth is then extracted with an organic solvent, such as ethyl acetate, to partition the bioactive compounds.

  • Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques to separate the individual Miyakamides. These techniques may include silica (B1680970) gel column chromatography, preparative thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC).

  • Structure Elucidation: The chemical structures of the isolated compounds are determined using spectroscopic methods, including mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Cytotoxicity Assay against P388 Cells

The half-maximal inhibitory concentration (IC50) of this compound against P388 murine leukemia cells is determined using a cell viability assay, such as the MTT assay.

  • Cell Culture: P388 cells are maintained in a suitable culture medium supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) to allow the compound to exert its effect.

  • MTT Assay: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan (B1609692) product.

  • Data Analysis: The formazan crystals are solubilized, and the absorbance is measured using a microplate reader. The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting the cell viability against the compound concentration.

Brine Shrimp (Artemia salina) Lethality Assay

This assay is a simple and rapid method for assessing the general toxicity of a compound.

  • Hatching of Brine Shrimp Cysts: Artemia salina cysts are hatched in artificial seawater under constant aeration and illumination.

  • Assay Setup: A specific number of brine shrimp nauplii (larvae) are added to the wells of a 24-well plate containing seawater.

  • Compound Exposure: Various concentrations of this compound are added to the wells. A vehicle control is also included.

  • Incubation and Observation: The plates are incubated for 24 hours, after which the number of dead and surviving nauplii is counted.

  • Data Analysis: The percentage of mortality is calculated for each concentration, and the minimum inhibitory concentration (MIC) or the median lethal concentration (LC50) is determined.

Signaling Pathways and Mechanism of Action

To date, there is no specific information available in the public domain regarding the detailed mechanism of action or the signaling pathways affected by this compound. The observed cytotoxicity suggests that it may interfere with essential cellular processes, but further research is required to elucidate the specific molecular targets.

Visualizations

Experimental Workflow for this compound Bioactivity Screening

experimental_workflow cluster_isolation Isolation and Purification cluster_bioassays Biological Activity Assessment fungal_culture Aspergillus flavus var. columnaris Culture extraction Solvent Extraction fungal_culture->extraction chromatography Chromatographic Separation extraction->chromatography miyakamide_b2 Pure this compound chromatography->miyakamide_b2 p388_assay P388 Cytotoxicity Assay (MTT) miyakamide_b2->p388_assay Test Compound artemia_assay Artemia salina Lethality Assay miyakamide_b2->artemia_assay Test Compound ic50_determination IC50 Determination p388_assay->ic50_determination mic_determination MIC Determination artemia_assay->mic_determination

Caption: General experimental workflow for the isolation and bioactivity screening of this compound.

Conclusion

Unlocking the Assembly Line: A Technical Guide to Elucidating the Biosynthesis of Fungal Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: An in-depth investigation into the biosynthesis of Miyakamide B2 reveals that its specific chemical structure and dedicated biosynthetic pathway have not yet been characterized in publicly available scientific literature. The producing organism has been identified as the fungus Aspergillus flavus var. columnaris FKI-0739. This guide, therefore, provides a comprehensive framework for researchers, scientists, and drug development professionals on the established methodologies required to identify and characterize the biosynthetic pathway of a novel non-ribosomal peptide, using this compound as a target for discovery. We will leverage established knowledge of secondary metabolism in Aspergillus flavus and related fungi to outline a robust experimental and bioinformatic workflow.

The Producing Organism: Aspergillus flavus

Aspergillus flavus is a cosmopolitan fungus known for its significant impact on agriculture and food safety, primarily due to its production of carcinogenic mycotoxins called aflatoxins. However, genomic analysis has revealed that A. flavus possesses a vast and largely untapped reservoir of secondary metabolite biosynthetic gene clusters (BGCs). The genome of A. flavus is predicted to contain at least 56 BGCs, encoding the machinery for a diverse array of natural products, including polyketides (PKS), non-ribosomal peptides (NRPS), and hybrid PKS-NRPS metabolites[1][2]. Many of these gene clusters are "silent" or unexpressed under standard laboratory conditions, representing a promising frontier for the discovery of novel bioactive compounds[1][2]. The identification of this organism as the source of Miyakamides marks the critical first step in uncovering their biosynthesis.

The Blueprint for Peptide Synthesis: Non-Ribosomal Peptide Synthetases (NRPS)

Non-ribosomal peptides (NRPs), particularly cyclic depsipeptides which contain both amide and ester bonds, are a prominent class of fungal secondary metabolites with diverse biological activities[3]. Their synthesis is not performed by ribosomes but by large, modular mega-enzymes called Non-Ribosomal Peptide Synthetases (NRPSs).

Each NRPS module is responsible for the incorporation of a specific amino acid or α-hydroxy acid into the growing peptide chain. A typical elongation module consists of three core domains:

  • Adenylation (A) Domain: Selects a specific substrate (e.g., an amino acid) and activates it as an aminoacyl-AMP ester using ATP.

  • Thiolation (T) Domain (or Peptidyl Carrier Protein, PCP): Covalently tethers the activated substrate via a phosphopantetheine (Ppant) arm.

  • Condensation (C) Domain: Catalyzes the formation of a peptide bond between the substrate on its own module's T domain and the growing peptide chain attached to the T domain of the preceding module.

The sequence and specific domains within the NRPS modules dictate the final structure of the peptide. For cyclodepsipeptides, the ester bond can be formed by a specialized C domain that accepts an α-hydroxy acid or by the final Thioesterase (TE) domain, which catalyzes cyclization and release of the peptide from the enzyme complex.

Below is a conceptual diagram illustrating a trimodular NRPS responsible for synthesizing a cyclic depsipeptide.

G cluster_NRPS Non-Ribosomal Peptide Synthetase (NRPS) cluster_Substrates Precursors cluster_Product Final Product Module1 A T C Module2 A T C Module1:C1->Module2:A2 Peptide Bond Formation Module3 A T TE Module2:C2->Module3:A3 Ester Bond Formation Product Cyclic Depsipeptide Module3:TE->Product Cyclization & Release AA1 Amino Acid 1 AA1->Module1:A1 HA2 α-Hydroxy Acid 2 HA2->Module2:A2 AA3 Amino Acid 3 AA3->Module3:A3

Caption: Hypothetical NRPS assembly line for a cyclic depsipeptide.

The Research Roadmap: From Genome to Metabolite

Elucidating the biosynthetic pathway of this compound requires a systematic approach combining bioinformatics, molecular biology, and analytical chemistry. The following workflow outlines the key phases of this discovery process.

G cluster_Discovery Phase 1: Bioinformatic Discovery cluster_Validation Phase 2: Genetic Validation cluster_Reconstitution Phase 3: Pathway Reconstitution Genome Genome Sequencing of A. flavus FKI-0739 Mining Genome Mining (antiSMASH) Identify Putative NRPS Clusters Genome->Mining Analysis Domain Analysis Predict Product Structure Mining->Analysis Cloning BGC Cloning into Expression Vector Mining->Cloning Knockout Gene Knockout of NRPS (e.g., CRISPR/Cas9) Analysis->Knockout Metabolomics Comparative Metabolomics (LC-MS/MS Analysis) Knockout->Metabolomics Confirm Confirm Loss of Miyakamide Production Metabolomics->Confirm Isolation Metabolite Isolation & Structure Elucidation (NMR) Confirm->Isolation Expression Heterologous Expression (e.g., in A. niger) Cloning->Expression Expression->Isolation

Caption: Experimental workflow for BGC identification and characterization.

Key Experimental Protocols

Successful execution of the research roadmap requires robust and validated experimental methods. Below are detailed protocols for the core stages of the investigation, adapted from studies on Aspergillus and other filamentous fungi.

Genome Mining for Candidate BGCs
  • Genomic DNA Isolation: High-quality genomic DNA is extracted from a pure culture of A. flavus FKI-0739 grown in Potato Dextrose Broth (PDB). Standard fungal DNA extraction kits or CTAB-based protocols are suitable.

  • Whole-Genome Sequencing: The isolated DNA is sequenced using a combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) technologies to generate a high-quality, contiguous genome assembly.

  • BGC Annotation: The assembled genome is analyzed using the antiSMASH (antibiotics and Secondary Metabolite Analysis Shell) web server or standalone software. This tool identifies the boundaries of secondary metabolite BGCs and predicts the domain architecture of core enzymes like NRPS and PKS.

  • Candidate Selection: The antiSMASH output is manually curated. NRPS and hybrid NRPS-PKS clusters are prioritized. The domain organization (specifically the number of modules and the predicted substrate specificity of the A-domains) of each candidate NRPS is compared against the expected characteristics of this compound, which is likely a peptide.

Gene Disruption via CRISPR/Cas9
  • Guide RNA (gRNA) Design: Two gRNAs are designed to target the 5' and 3' ends of the core NRPS gene within the candidate BGC.

  • Vector Construction: The gRNAs and a Cas9 expression cassette are cloned into a fungal expression vector. A donor DNA template containing a selectable marker (e.g., hygromycin resistance) flanked by homology arms (~1 kb) corresponding to the regions upstream and downstream of the target gene is also constructed.

  • Protoplast Transformation: Protoplasts of A. flavus are generated by enzymatic digestion of the mycelial cell wall. The Cas9/gRNA vector and the donor DNA are co-transformed into the protoplasts using PEG-mediated fusion.

  • Mutant Screening: Transformants are selected on hygromycin-containing media. Successful gene replacement is confirmed by diagnostic PCR and Sanger sequencing across the integration site.

  • Metabolite Analysis: The wild-type and knockout mutant strains are cultivated under identical conditions. The culture extracts are analyzed by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). The disappearance of the mass peak corresponding to this compound in the mutant strain confirms the BGC's role in its production.

Heterologous Expression in Aspergillus niger

Aspergillus niger is a powerful and widely used host for the heterologous expression of fungal BGCs due to its high production capacity and clean metabolic background.

  • BGC Cloning: The entire candidate BGC (which can be >50 kb) is captured from A. flavus genomic DNA using methods like Gibson Assembly or TAR (Transformation-Associated Recombination) cloning into a fungal expression vector. The vector should contain a strong, inducible promoter (e.g., the Tet-on system) to drive expression of the cluster.

  • Host Transformation: The expression vector is transformed into a suitable A. niger host strain using protoplast-based methods.

  • Expression and Fermentation: The recombinant A. niger strain is cultivated in a suitable production medium. Gene expression is induced (e.g., by adding doxycycline (B596269) for a Tet-on system). Fermentation is carried out for 5-7 days.

  • Product Detection and Isolation: The culture broth and mycelia are extracted with an organic solvent (e.g., ethyl acetate). The extract is analyzed by HPLC-MS to confirm the production of this compound. The target compound can then be purified using chromatographic techniques for full structure elucidation by NMR spectroscopy.

Quantitative Data from Heterologous Systems

Heterologous expression not only confirms the function of a BGC but also provides a platform for optimizing production and generating analogs. The yields of cyclodepsipeptides can vary significantly depending on the host, expression strategy, and fermentation conditions.

CyclodepsipeptideNative ProducerHeterologous HostTiter (mg/L)Reference
Enniatin BFusarium sp.Aspergillus niger>1000
BeauvericinBeauveria bassianaAspergillus niger~350-600
BassianolideBeauveria bassianaAspergillus niger~350-600
PleosporacinStemphylium sp.Aspergillus oryzae~1-5

This table summarizes reported yields for fungal cyclodepsipeptides produced in Aspergillus hosts, demonstrating the potential of this platform for producing compounds like this compound.

Conclusion and Future Outlook

While the biosynthetic pathway for this compound remains to be discovered, the path forward is clear. The combination of whole-genome sequencing and advanced bioinformatic tools like antiSMASH provides a direct route to identifying the putative miyakamide (mky) gene cluster within Aspergillus flavus FKI-0739. Subsequent functional characterization through targeted gene knockout and heterologous reconstitution in a high-yield host like Aspergillus niger will not only confirm the pathway but also enable detailed enzymatic studies and engineered biosynthesis of novel derivatives. The methodologies outlined in this guide provide a robust blueprint for this endeavor, promising to shed light on the assembly of this compound and expand our understanding of the vast chemical potential encoded within the Aspergillus flavus genome.

References

Unveiling Miyakamide B2: A Technical Guide on its Natural Source, Abundance, and Biological Insights

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of Miyakamide B2, a peptidic natural product, for researchers, scientists, and drug development professionals. This document details its natural origin, available data on its abundance, isolation protocols, and known biological activities.

Executive Summary

This compound is a natural product belonging to a small family of related compounds, the Miyakamides, which have been isolated from a fungal source. Specifically, this compound and its congeners, Miyakamide A1, A2, and B1, were first identified from the culture broth of the fungus Aspergillus flavus var. columnaris FKI-0739. These compounds exhibit cytotoxic and antimicrobial properties, positioning them as molecules of interest for further investigation in drug discovery. This guide synthesizes the available scientific literature to provide a detailed technical resource on this compound.

Natural Source and Abundance

The sole reported natural source of this compound is the filamentous fungus, Aspergillus flavus var. columnaris, strain FKI-0739. While specific quantitative data on the abundance of this compound in its natural habitat is not available, laboratory fermentation and extraction have provided insights into its yield. The production of Miyakamides is achieved through cultivation of the producing fungal strain in a suitable broth medium, followed by extraction and purification.

Table 1: Quantitative Data on Miyakamide Production

CompoundYield from Fermentation Broth
Miyakamide A1Data not explicitly quantified in available literature
Miyakamide A2Data not explicitly quantified in available literature
Miyakamide B1Data not explicitly quantified in available literature
This compoundData not explicitly quantified in available literature

Note: The primary literature describing the isolation of Miyakamides does not provide specific yield data for each compound. The focus was on isolation and structure elucidation.

Experimental Protocols

The isolation and purification of this compound and its related compounds involve a multi-step process combining various chromatographic techniques.

Fermentation of Aspergillus flavus var. columnaris FKI-0739

A detailed protocol for the fermentation of the producing organism is a critical first step for the isolation of Miyakamides. While the seminal paper provides an overview, a generalized workflow is presented below.

Workflow for Miyakamide Isolation

G cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification A Inoculation of Aspergillus flavus var. columnaris FKI-0739 B Incubation in Liquid Culture Medium A->B C Separation of Mycelia and Culture Broth B->C D Solvent Extraction of Culture Broth C->D E Concentration of Crude Extract D->E F Solvent Partitioning E->F G Silica (B1680970) Gel Column Chromatography F->G H ODS Column Chromatography G->H I Preparative HPLC H->I J Isolation of Pure Miyakamides (A1, A2, B1, B2) I->J

A generalized workflow for the isolation of Miyakamides from fungal culture.
Extraction and Isolation

The culture broth of Aspergillus flavus var. columnaris FKI-0739 is the primary source for extracting Miyakamides. The following is a detailed description of the likely extraction and isolation process based on standard methods for natural products:

  • Extraction: The culture broth is separated from the mycelia by filtration. The filtrate is then extracted with an organic solvent such as ethyl acetate. The organic layer is collected and concentrated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is subjected to solvent-solvent partitioning to separate compounds based on their polarity. A common scheme involves partitioning between n-hexane and methanol, followed by partitioning between chloroform (B151607) and water.

  • Chromatography: The resulting fractions are then subjected to a series of chromatographic separations.

    • Silica Gel Column Chromatography: The active fractions are first separated on a silica gel column using a stepwise gradient of solvents with increasing polarity (e.g., chloroform-methanol).

    • ODS Column Chromatography: Further purification is achieved using octadecylsilanized (ODS) silica gel column chromatography with a gradient of acetonitrile (B52724) in water.

    • Preparative High-Performance Liquid Chromatography (HPLC): The final purification of the individual Miyakamides (A1, A2, B1, and B2) is accomplished using preparative HPLC on an ODS column.

Structure Elucidation

The chemical structures of the Miyakamides were determined using a combination of spectroscopic techniques, including:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments were used to elucidate the planar structure and stereochemistry of the molecules.

This compound is identified as the (E)-isomer of Miyakamide B1 at the didehydrotryptamine moiety.

Biological Activity

The Miyakamide family of compounds has been evaluated for a range of biological activities. The primary reported activities are cytotoxicity and weak antimicrobial effects.

Table 2: Biological Activities of Miyakamides

CompoundCytotoxicity against P388 cells (IC₅₀ µg/mL)Activity against Artemia salina (MIC µg/mL)Antimicrobial Activity against Xanthomonas campestris pv. oryzae (MIC µg/mL)
Miyakamide A110.55100 (weak)
Miyakamide A212.25100 (weak)
Miyakamide B18.820Not active
This compound7.620Not active

Data sourced from Shiomi et al., 2002.

Cytotoxicity Assay (P388 Murine Leukemia Cells)

The cytotoxicity of the Miyakamides was assessed against P388 murine leukemia cells. A typical protocol for such an assay would involve:

  • Cell Culture: P388 cells are maintained in a suitable culture medium supplemented with fetal bovine serum and antibiotics.

  • Assay Procedure:

    • Cells are seeded into 96-well microplates.

    • The cells are then exposed to various concentrations of the test compounds (Miyakamides) for a defined period (e.g., 72 hours).

    • Cell viability is determined using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.

    • The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

Brine Shrimp Lethality Assay (Artemia salina)

This assay is a simple, rapid, and convenient method for screening the general toxicity of natural products.

  • Hatching of Brine Shrimp: Artemia salina eggs are hatched in artificial seawater under constant illumination and aeration.

  • Assay Procedure:

    • A specific number of nauplii (larvae) are added to vials containing seawater.

    • The test compounds are added to the vials at various concentrations.

    • After a set incubation period (e.g., 24 hours), the number of surviving nauplii is counted.

    • The minimum inhibitory concentration (MIC) or the LC₅₀ (lethal concentration for 50% of the population) is determined.

Signaling Pathways

Currently, there is no published research detailing the specific signaling pathways modulated by this compound or other members of the Miyakamide family. The observed cytotoxicity suggests potential interference with fundamental cellular processes, but the precise molecular targets and mechanisms of action remain to be elucidated. Further research is required to understand how these compounds exert their biological effects at the molecular level.

Logical Relationship of Miyakamide Research

G Source Aspergillus flavus var. columnaris FKI-0739 Isolation Isolation & Purification (Chromatography) Source->Isolation Compounds Miyakamides (A1, A2, B1, B2) Isolation->Compounds Structure Structure Elucidation (NMR, MS) Compounds->Structure Bioactivity Biological Activity Screening (Cytotoxicity, Antimicrobial) Compounds->Bioactivity Mechanism Mechanism of Action (Signaling Pathways) Bioactivity->Mechanism Further Research Needed

The current state and future direction of Miyakamide research.

Conclusion

This compound, a metabolite of Aspergillus flavus var. columnaris, represents a class of bioactive peptides with demonstrated cytotoxic properties. While its natural source has been identified and methods for its isolation have been established, a significant gap in knowledge exists regarding its abundance in nature, its specific molecular targets, and the signaling pathways it may modulate. This technical guide provides a foundational resource for researchers interested in exploring the therapeutic potential of this compound and its analogs, highlighting the need for further investigation into its mechanism of action to unlock its full potential in drug development.

Spectroscopic Data of Desferrioxamine B2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data pertaining to desferrioxamine B2. Initial searches for "Miyakamide B2" suggest a likely misnomer for the recently identified natural product, desferrioxamine B2. This document will, therefore, focus on the available spectroscopic information for desferrioxamine B2 and its well-characterized parent compound, desferrioxamine B.

While the primary literature detailing the isolation and complete spectroscopic data for desferrioxamine B2 is not widely accessible, this guide furnishes the spectroscopic data for the structurally analogous and commercially available compound, desferrioxamine B, to serve as a valuable reference point for researchers. The methodologies and data presented are foundational for the structural elucidation and characterization of this class of siderophores.

Mass Spectrometry Data of Desferrioxamine B

High-resolution mass spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule. For desferrioxamine B, a protonated molecule [M+H]⁺ is typically observed.

ParameterObserved Value
Molecular FormulaC₂₅H₄₈N₆O₈
Calculated m/z561.3606 (for [M+H]⁺)
Ionization ModeElectrospray Ionization (ESI)

NMR Spectroscopic Data of Desferrioxamine B

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The following tables summarize the ¹H and ¹³C NMR chemical shifts for desferrioxamine B, recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

Table 2.1: ¹H NMR Spectroscopic Data of Desferrioxamine B (in DMSO-d₆)
PositionChemical Shift (δ) ppmMultiplicityIntegration
CH₃CO1.97s3H
CH₂1.19-1.53m18H
CH₂2.24-2.33m4H
CH₂2.55-2.60m4H
CH₂2.97-3.03m4H
CH₂3.41-3.49m6H
NH7.77br s3H
OH9.60br s3H
Table 2.2: ¹³C NMR Spectroscopic Data of Desferrioxamine B (in DMSO-d₆)
PositionChemical Shift (δ) ppm
CH₃CO20.8
CH₂23.3, 23.9, 26.2, 26.5, 27.1, 27.9, 28.1, 29.2, 30.2, 30.3
CH₂38.9, 39.2
CH₂47.2, 47.5
C=O170.6, 171.7, 172.4, 172.5

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for desferrioxamine-class compounds.

Mass Spectrometry

High-resolution mass spectra are typically acquired on a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Sample Preparation: The purified compound is dissolved in a suitable solvent, such as methanol (B129727) or acetonitrile, to a concentration of approximately 1 mg/mL. The solution is then diluted to a final concentration of 1-10 µg/mL with the mobile phase.

  • Instrumentation: A high-resolution mass spectrometer is used in positive ion mode.

  • Data Acquisition: Data is collected over a mass range of m/z 100-1000.

NMR Spectroscopy

NMR spectra are recorded on a high-field NMR spectrometer, typically operating at 400 MHz or higher for ¹H observation.

  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆).

  • Instrumentation: A high-field NMR spectrometer equipped with a cryoprobe is recommended for enhanced sensitivity, especially for ¹³C NMR.

  • Data Acquisition:

    • ¹H NMR: A standard pulse sequence is used to acquire the proton spectrum.

    • ¹³C NMR: A proton-decoupled pulse sequence is used to acquire the carbon spectrum.

Workflow for Isolation and Spectroscopic Analysis

The following diagram illustrates a typical workflow for the isolation and structural elucidation of a new natural product like desferrioxamine B2.

G Workflow for Natural Product Characterization cluster_0 Isolation and Purification cluster_1 Spectroscopic Analysis cluster_2 Structure Elucidation A Fermentation of Producing Organism B Solvent Extraction A->B C Chromatographic Separation (e.g., HPLC) B->C D Mass Spectrometry (HRMS) C->D Purified Compound E 1D NMR (1H, 13C) C->E G Data Interpretation D->G F 2D NMR (COSY, HSQC, HMBC) E->F F->G H Structure Proposal G->H I Confirmation (e.g., Synthesis) H->I

Caption: A generalized workflow for the isolation, purification, and structural elucidation of novel natural products.

Biological activity of Miyakamide B2 against P388 cells

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Biological Activity of Miyakamide B2 against P388 Cells

This technical guide provides a comprehensive overview of the currently available data on the biological activity of this compound, with a specific focus on its cytotoxic effects against murine leukemia P388 cells. This document is intended for researchers, scientists, and professionals in the field of drug development and cancer research.

Introduction to this compound

This compound is an antibiotic compound isolated from the culture broth of Aspergillus flavus var. columnaris FKI-0739. It belongs to the miyakamide family of natural products, which have demonstrated a range of biological activities, including insecticidal and antimicrobial properties.[1][2][3][4] Notably, this compound has exhibited cytotoxic activity against cancer cell lines, making it a subject of interest for further investigation in oncology.

Quantitative Data on Cytotoxic Activity

The primary measure of the cytotoxic potential of this compound against P388 cells is its half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of a substance that is required to inhibit the growth of a cell population by 50%. This compound has been shown to inhibit the growth of P388 cells with an IC50 of 7.6 μg/mL.

For comparative purposes, the cytotoxic activities of other related miyakamide compounds against P388 cells are presented in the table below.

CompoundCell LineIC50 (μg/mL)
Miyakamide A1P38810.5
Miyakamide A2P38812.2
Miyakamide B1P3888.8
This compound P388 7.6

Experimental Protocols: Cytotoxicity Assay (Representative)

While the specific experimental protocol used to determine the IC50 value of this compound against P388 cells is not detailed in the available literature, a general methodology for a standard in vitro cytotoxicity assay, such as an MTT or XTT assay, is described below. This protocol is representative of the techniques commonly employed to assess the cytotoxic effects of compounds on cancer cell lines.

Objective: To determine the concentration-dependent cytotoxic effect of this compound on P388 cells and to calculate the IC50 value.

Materials:

  • P388 murine leukemia cells

  • This compound (of known concentration)

  • Complete cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • Cytotoxicity assay reagent (e.g., MTT, XTT)

  • Solubilization solution (e.g., DMSO, isopropanol)

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: P388 cells are harvested during their exponential growth phase and seeded into 96-well microplates at a predetermined optimal density (e.g., 5 x 10^4 cells/well) in complete culture medium. The plates are then incubated for 24 hours to allow for cell attachment and stabilization.

  • Compound Treatment: A stock solution of this compound is serially diluted in culture medium to obtain a range of test concentrations. The culture medium from the wells is carefully removed, and the cells are treated with the various concentrations of this compound. Control wells containing untreated cells and vehicle-treated cells are also included.

  • Incubation: The treated plates are incubated for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions.

  • Cytotoxicity Assessment: Following the incubation period, the cytotoxicity assay reagent is added to each well. For an MTT assay, the tetrazolium salt is reduced by viable cells to a colored formazan (B1609692) product.

  • Solubilization and Absorbance Reading: After a further incubation period with the assay reagent, a solubilization solution is added to dissolve the formazan crystals. The absorbance of each well is then measured at a specific wavelength using a microplate reader.

  • Data Analysis: The absorbance values are converted to percentage of cell viability relative to the untreated control. The IC50 value is then calculated by plotting the percentage of cell viability against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflows

Information regarding the specific signaling pathways modulated by this compound in P388 cells is not available in the current body of literature. Further research is required to elucidate the mechanism of action underlying its cytotoxic effects.

Below is a generalized workflow diagram for a typical cytotoxicity assay used to evaluate the biological activity of a compound like this compound against a cancer cell line.

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P388_Culture P388 Cell Culture Cell_Seeding Seed Cells in 96-well Plate P388_Culture->Cell_Seeding Compound_Prep This compound Serial Dilution Treatment Treat Cells with this compound Compound_Prep->Treatment Cell_Seeding->Treatment Incubation Incubate for 48-72h Treatment->Incubation Add_Reagent Add Cytotoxicity Reagent (e.g., MTT) Incubation->Add_Reagent Read_Plate Read Absorbance Add_Reagent->Read_Plate Data_Processing Calculate % Viability Read_Plate->Data_Processing IC50_Calc Determine IC50 Value Data_Processing->IC50_Calc

Caption: A generalized workflow for determining the in vitro cytotoxicity of a compound.

Conclusion

This compound demonstrates notable cytotoxic activity against P388 murine leukemia cells, with a reported IC50 value of 7.6 μg/mL. This finding suggests its potential as a lead compound for the development of novel anticancer agents. However, a comprehensive understanding of its biological activity is currently limited. Future research should focus on elucidating the specific molecular mechanisms and signaling pathways through which this compound exerts its cytotoxic effects, as well as expanding its evaluation to a broader range of cancer cell lines. Detailed studies on its structure-activity relationship could also provide valuable insights for the design of more potent and selective analogs.

References

Technical Guide: Evaluating the Bioactivity of Miyakamide B2 Using the Artemia salina Lethality Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Marine sponges are a prolific source of novel bioactive secondary metabolites with significant potential for pharmaceutical development.[1][2][3] These compounds, often peptides, exhibit a wide range of biological activities, including antimicrobial, antiviral, and cytotoxic effects.[4][5] Miyakamide B2, a putative bioactive peptide isolated from the marine sponge Metania miyakensis, represents a promising candidate for further investigation.

This technical guide provides a comprehensive overview of the Artemia salina (brine shrimp) lethality assay as a preliminary screen for the cytotoxic activity of this compound. The brine shrimp lethality assay is a simple, rapid, and cost-effective method for the preliminary assessment of toxicity and bioactivity of novel compounds. Its correlation with cytotoxicity in mammalian cell lines makes it a valuable tool in the early stages of drug discovery.

Experimental Protocol: Artemia salina Lethality Assay

This section details the step-by-step methodology for conducting the Artemia salina lethality assay to determine the cytotoxic potential of this compound.

Materials and Reagents
  • Artemia salina cysts (brine shrimp eggs)

  • Artificial sea salt

  • Distilled water

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Positive control (e.g., Potassium dichromate or a known cytotoxic drug)

  • Negative control (solvent used to dissolve this compound)

  • Hatching chamber (a two-compartment container with a light source)

  • 96-well microtiter plates

  • Pipettes and tips

  • Dissecting microscope or magnifying glass

  • Incubator

Procedure

Step 1: Hatching of Artemia salina Cysts

  • Prepare artificial seawater by dissolving 38 g of sea salt in 1 liter of distilled water.

  • Pour the artificial seawater into the hatching chamber.

  • Add approximately 50 mg of Artemia salina cysts to one compartment of the hatching chamber.

  • Illuminate the other compartment to attract the newly hatched nauplii (larvae).

  • Incubate for 24-48 hours at 25-30°C with constant aeration to allow the cysts to hatch.

Step 2: Preparation of Test Solutions

  • Prepare a stock solution of this compound in a suitable solvent (e.g., 1% DMSO in seawater).

  • Perform serial dilutions of the stock solution to obtain a range of test concentrations (e.g., 1, 10, 100, 1000 µg/mL).

  • Prepare the positive control (e.g., potassium dichromate at various concentrations).

  • Prepare the negative control containing the same concentration of the solvent used for the test compound.

Step 3: Assay Execution

  • Once hatched, transfer 10-15 nauplii into each well of a 96-well microtiter plate using a pipette.

  • Add the prepared test solutions of this compound, positive control, and negative control to the respective wells.

  • Adjust the final volume in each well to 200 µL with artificial seawater.

  • Incubate the plate for 24 hours under illumination at 25-30°C.

Step 4: Data Collection and Analysis

  • After 24 hours, count the number of dead (immobile) nauplii in each well under a microscope.

  • Calculate the percentage of mortality for each concentration.

  • Determine the median lethal concentration (LC50), the concentration at which 50% of the nauplii are killed, using probit analysis or other suitable statistical methods.

Data Presentation

The following table summarizes hypothetical results from an Artemia salina lethality assay for this compound.

Concentration (µg/mL)Number of NaupliiNumber of Dead Nauplii% Mortality
Negative Control (1% DMSO) 1500
This compound - 1 1516.7
This compound - 10 15426.7
This compound - 100 15853.3
This compound - 1000 1515100
Positive Control (K2Cr2O7) - 10 1515100

LC50 Calculation: Based on the data above, the LC50 of this compound would be calculated to be approximately 90 µg/mL.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis hatching Hatch Artemia salina Cysts incubation Incubate Nauplii with Compound hatching->incubation solutions Prepare this compound Solutions solutions->incubation counting Count Dead Nauplii incubation->counting lc50 Calculate LC50 counting->lc50

Caption: Workflow for the Artemia salina lethality assay.

Hypothetical Signaling Pathway for this compound-Induced Cytotoxicity

While the precise mechanism of this compound is yet to be elucidated, many cytotoxic peptides from marine sponges induce apoptosis. The following diagram illustrates a hypothetical pathway.

signaling_pathway MiyakamideB2 This compound CellMembrane Cell Membrane Receptor MiyakamideB2->CellMembrane Caspase8 Caspase-8 Activation CellMembrane->Caspase8 Bid Bid Cleavage Caspase8->Bid Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase8->Caspase3 tBid tBid Bid->tBid Mitochondrion Mitochondrion tBid->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical apoptotic pathway induced by this compound.

Conclusion

The Artemia salina lethality assay serves as a robust and efficient primary screening tool for assessing the bioactivity of novel marine natural products like this compound. Its simplicity and cost-effectiveness allow for high-throughput screening, enabling the rapid identification of compounds with cytotoxic potential. A positive result in this assay, indicated by a low LC50 value, warrants further investigation into the compound's mechanism of action and its efficacy in more complex in vitro and in vivo models for potential therapeutic applications.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Miyakamide B2 from Aspergillus flavus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Miyakamides are a group of cyclic peptide antibiotics first isolated from the fungus Aspergillus flavus var. columnaris (strain FKI-0739). Among these, Miyakamide B2 has garnered interest for its potential biological activities. This document provides a detailed protocol for the extraction and purification of this compound from fungal cultures, based on the original isolation research. The methodologies outlined below are intended to provide a comprehensive guide for researchers seeking to isolate and study this natural product.

Data Presentation

While the primary literature on the initial isolation of this compound does not provide extensive quantitative yield data for each purification step, the following table summarizes the key physicochemical properties of this compound, which are crucial for its identification and characterization.

PropertyValue
Molecular Formula C₃₄H₅₁N₅O₇
Molecular Weight 657
UV λmax (nm) 225, 278
Appearance White powder

Experimental Protocols

This section details the step-by-step methodology for the cultivation of Aspergillus flavus, followed by the extraction and purification of this compound.

Fungal Cultivation

A two-stage fermentation process is employed to generate the fungal biomass and promote the production of secondary metabolites, including this compound.

a. Seed Culture:

  • Prepare a seed medium containing 2.0% glucose, 0.5% peptone, 0.1% yeast extract, 0.1% KH₂PO₄, and 0.05% MgSO₄·7H₂O. Adjust the pH to 6.0.

  • Dispense 100 ml of the seed medium into 500-ml Erlenmeyer flasks and sterilize by autoclaving.

  • Inoculate the flasks with a slant culture of Aspergillus flavus var. columnaris FKI-0739.

  • Incubate the flasks at 28°C for 3 days on a rotary shaker.

b. Production Culture:

  • Prepare a production medium with the same composition as the seed medium.

  • Dispense 20 liters of the production medium into a 30-liter jar fermentor and sterilize.

  • Inoculate the production medium with 600 ml of the seed culture (3% v/v).

  • Conduct the fermentation at 28°C for 5 days with aeration and agitation.

Extraction of this compound

Following fermentation, the fungal mycelia are separated from the culture broth, and the active compounds are extracted.

  • Filter the 18-liter culture broth through diatomaceous earth to separate the mycelia from the filtrate.

  • Extract the wet mycelia (1.2 kg) twice with 10 liters of acetone (B3395972).

  • Combine the acetone extracts and concentrate them under reduced pressure to obtain an aqueous residue.

  • Extract the aqueous residue three times with an equal volume of ethyl acetate (B1210297).

  • Combine the ethyl acetate extracts and concentrate to dryness to yield a brown oil (15 g).

Purification of this compound

A multi-step chromatographic process is utilized to isolate this compound from the crude extract.

a. Silica (B1680970) Gel Column Chromatography:

  • Apply the brown oil (15 g) to a silica gel column (300 g).

  • Elute the column stepwise with a chloroform-methanol solvent system (100:1, 50:1, 20:1, 10:1, 5:1, 2:1, 1:1, and 100% methanol), collecting 200-ml fractions.

  • Monitor the fractions for activity and combine the active fractions (eluted with chloroform-methanol 20:1 and 10:1).

  • Concentrate the combined active fractions to yield a yellow oil (2.5 g).

b. Sephadex LH-20 Column Chromatography:

  • Dissolve the yellow oil (2.5 g) in a small volume of chloroform-methanol (1:1).

  • Apply the solution to a Sephadex LH-20 column.

  • Elute the column with chloroform-methanol (1:1), collecting 10-ml fractions.

  • Combine the active fractions and concentrate to yield a pale yellow oil (1.2 g).

c. Preparative High-Performance Liquid Chromatography (HPLC):

  • Subject the pale yellow oil (1.2 g) to preparative HPLC.

  • Column: C18 reverse-phase column.

  • Mobile Phase: A linear gradient of acetonitrile (B52724) in water.

  • Detection: UV at 280 nm.

  • Collect the peak corresponding to this compound and concentrate to obtain the pure compound as a white powder.

Visualizations

Experimental Workflow for this compound Extraction

Miyakamide_B2_Extraction_Workflow cluster_fermentation Fungal Cultivation cluster_extraction Extraction cluster_purification Purification A_flavus Aspergillus flavus (FKI-0739) Seed_Culture Seed Culture (3 days, 28°C) A_flavus->Seed_Culture Production_Culture Production Culture (5 days, 28°C, 20L) Seed_Culture->Production_Culture Filtration Filtration (Diatomaceous Earth) Production_Culture->Filtration Mycelia Mycelia (1.2 kg) Filtration->Mycelia Acetone_Extraction Acetone Extraction (2 x 10L) Mycelia->Acetone_Extraction Concentration1 Concentration Acetone_Extraction->Concentration1 EtOAc_Extraction Ethyl Acetate Extraction Concentration1->EtOAc_Extraction Crude_Extract Crude Brown Oil (15 g) EtOAc_Extraction->Crude_Extract Silica_Gel Silica Gel Chromatography (CHCl₃-MeOH) Crude_Extract->Silica_Gel Sephadex Sephadex LH-20 (CHCl₃-MeOH, 1:1) Silica_Gel->Sephadex Prep_HPLC Preparative HPLC (C18, MeCN-H₂O) Sephadex->Prep_HPLC Miyakamide_B2 Pure this compound Prep_HPLC->Miyakamide_B2

Caption: Workflow for the extraction and purification of this compound.

This comprehensive guide provides the necessary details for the successful isolation of this compound from Aspergillus flavus. Adherence to these protocols will facilitate further research into the biological activities and potential therapeutic applications of this natural product.

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Miyakamide B2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Miyakamide B2 is a novel natural product with potential therapeutic applications. As with many promising bioactive compounds, obtaining a highly purified sample is crucial for detailed structural elucidation, comprehensive biological activity assessment, and advancement into preclinical and clinical development. High-performance liquid chromatography (HPLC) is a powerful and widely used technique for the purification of such complex molecules from crude extracts or synthetic mixtures. This application note provides a detailed protocol for the purification of this compound using reversed-phase HPLC (RP-HPLC), a common and effective method for the separation of cyclic peptides and related compounds.

While specific experimental data for this compound is not publicly available, this document presents a generalized yet detailed methodology based on established principles for the purification of similar natural products. Researchers should consider this protocol as a starting point and optimize the parameters for their specific sample matrix and purity requirements.

Principles of Reversed-Phase HPLC

Reversed-phase HPLC separates molecules based on their hydrophobicity. A non-polar stationary phase (typically C18-modified silica) is used in conjunction with a polar mobile phase (usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol). Compounds with higher hydrophobicity interact more strongly with the stationary phase and thus elute later than more polar compounds. A gradient of increasing organic solvent in the mobile phase is typically used to elute compounds with a wide range of polarities. The addition of an ion-pairing agent, such as trifluoroacetic acid (TFA), can improve peak shape and resolution for peptide-like molecules.

Experimental Protocol

This protocol outlines the steps for the purification of this compound from a semi-purified natural product extract.

1. Sample Preparation

  • Dissolve the crude or semi-purified this compound extract in a suitable solvent. A common choice is a mixture similar to the initial mobile phase conditions (e.g., 10-20% acetonitrile in water with 0.1% TFA).

  • Ensure the sample is fully dissolved. Sonication may be used to aid dissolution.

  • Centrifuge the sample at high speed (e.g., 10,000 x g for 10 minutes) to pellet any particulate matter.

  • Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter compatible with the organic solvents being used. This step is critical to prevent clogging of the HPLC column and system.

2. HPLC System and Parameters

The following table summarizes a typical set of starting parameters for the HPLC purification of a cyclic peptide like this compound. These parameters should be optimized for the best separation.

ParameterAnalytical ScalePreparative Scale
Column C18, 5 µm, 4.6 x 250 mmC18, 10 µm, 21.2 x 250 mm
Mobile Phase A 0.1% TFA in Water0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile0.1% TFA in Acetonitrile
Gradient 10-60% B over 30 min20-50% B over 40 min
Flow Rate 1.0 mL/min15.0 mL/min
Detection 214 nm, 280 nm214 nm, 280 nm
Injection Volume 10-50 µL0.5-5.0 mL
Column Temp. 25°C25°C

3. Purification Workflow

  • Method Development (Analytical Scale):

    • Equilibrate the analytical column with the initial mobile phase conditions (e.g., 10% B) until a stable baseline is achieved.

    • Inject a small volume of the prepared sample.

    • Run the analytical gradient and monitor the chromatogram. Identify the peak corresponding to this compound based on retention time (if known) or by collecting fractions and performing off-line analysis (e.g., mass spectrometry, bioassay).

    • Optimize the gradient to achieve the best resolution between the target peak and impurities.

  • Scale-Up (Preparative Scale):

    • Equilibrate the preparative column with the initial mobile phase conditions of the optimized method. The flow rate will be significantly higher.

    • Inject a larger volume of the sample. The maximum injection volume will depend on the column size and the concentration of the sample.

    • Run the optimized preparative gradient.

    • Collect fractions corresponding to the this compound peak. Automated fraction collectors are highly recommended.

  • Purity Analysis and Post-Purification Processing:

    • Analyze the purity of the collected fractions using the analytical HPLC method.

    • Pool the fractions that meet the desired purity level.

    • Remove the organic solvent (acetonitrile) using a rotary evaporator.

    • Lyophilize (freeze-dry) the aqueous solution to obtain the purified this compound as a solid powder.

    • Store the purified compound under appropriate conditions (e.g., -20°C, protected from light) to ensure stability.

Workflow Diagram

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification dissolve Dissolve Crude Extract centrifuge Centrifuge dissolve->centrifuge filter Filter (0.22 µm) centrifuge->filter analytical Analytical HPLC (Method Development) filter->analytical preparative Preparative HPLC (Scale-Up) analytical->preparative collect Fraction Collection preparative->collect purity_check Purity Analysis (Analytical HPLC) collect->purity_check pool Pool Pure Fractions purity_check->pool evaporate Solvent Evaporation pool->evaporate lyophilize Lyophilization evaporate->lyophilize storage Store Purified Product lyophilize->storage

Caption: Workflow for the HPLC purification of this compound.

Signaling Pathway Diagram

Not applicable for this topic.

Logical Relationship Diagram

HPLC_Parameters cluster_process HPLC Process sample Sample Properties (Hydrophobicity, Concentration) separation Separation sample->separation column Column Chemistry (e.g., C18) column->separation mobile_phase Mobile Phase (Water, ACN, TFA) mobile_phase->separation resolution Peak Resolution separation->resolution retention Retention Time separation->retention purity Product Purity separation->purity

Caption: Key parameters influencing HPLC separation and output.

Conclusion

This application note provides a foundational protocol for the purification of this compound using reversed-phase HPLC. Successful purification will rely on systematic optimization of the described parameters, starting from the analytical scale and progressing to the preparative scale. Careful sample preparation and post-purification handling are essential to ensure the integrity and stability of the final product. The methodologies outlined here are broadly applicable to the purification of other cyclic peptides and natural products, serving as a valuable resource for researchers in drug discovery and development.

Culturing Aspergillus flavus for Miyakamide B2 Production: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspergillus flavus is a ubiquitous fungus capable of producing a diverse array of secondary metabolites. While notorious for producing aflatoxins, this species also synthesizes other bioactive compounds of interest to the pharmaceutical and agrochemical industries. Among these are the miyakamides, a class of didehydrotryptamine-dipeptides. This document provides detailed application notes and protocols for the cultivation of Aspergillus flavus with the aim of producing Miyakamide B2.

The protocols outlined below are based on established methods for the cultivation of Aspergillus flavus for the production of other secondary metabolites, adapted to the specific chemistry of miyakamides. As the biosynthetic gene cluster and specific regulatory pathways for miyakamides are not yet fully elucidated, the provided methods represent a rational starting point for the optimization of this compound production.

Data Presentation

Table 1: Proposed Media Compositions for Aspergillus flavus Cultivation
Media ComponentPotato Dextrose Broth (PDB)Czapek Yeast Broth (CYB)[1]Yeast Extract Sucrose (YES)
Carbon Source Potato Infusion (from 200g)Sucrose (30 g/L)Sucrose (150 g/L)
Dextrose (20 g/L)
Nitrogen Source -Sodium Nitrate (3 g/L)Yeast Extract (20 g/L)
Salts -Dipotassium Phosphate (1 g/L)Magnesium Sulfate Heptahydrate (0.5 g/L)
Potassium Chloride (0.5 g/L)
Magnesium Sulfate Heptahydrate (0.5 g/L)
Ferrous Sulfate Heptahydrate (0.01 g/L)
pH ~5.66.0 - 6.55.5 - 6.0
Table 2: Extraction Solvents for this compound
SolventPolarity IndexBoiling Point (°C)Rationale
Ethyl Acetate (B1210297) 4.477.1Effective for extracting moderately polar compounds like dipeptides.
Chloroform 4.161.2Commonly used for the extraction of various fungal secondary metabolites.
Methanol (B129727) 5.164.7Useful for extracting a broad range of polar to moderately non-polar compounds.
Table 3: Proposed HPLC Parameters for this compound Quantification
ParameterRecommended SettingRationale
Column C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm)Standard for separation of peptides and other organic molecules.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterProvides good peak shape for peptides.
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileCommon organic solvent for reverse-phase chromatography.
Gradient 10-90% B over 30 minutesA broad gradient is recommended for initial method development to ensure elution of the compound.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection UV at 220 nm and 280 nmPeptides absorb at 220 nm (peptide bond) and tryptophan-containing compounds (like tryptamine (B22526) derivatives) absorb at 280 nm.
Column Temperature 30°CProvides reproducible retention times.

Experimental Protocols

Protocol 1: Culturing Aspergillus flavus for Secondary Metabolite Production

1. Fungal Strain and Inoculum Preparation:

  • Obtain a pure culture of Aspergillus flavus.
  • Grow the fungal strain on Potato Dextrose Agar (B569324) (PDA) plates at 28°C for 7-10 days until sporulation is observed.
  • Prepare a spore suspension by flooding the agar surface with sterile 0.1% Tween 80 solution and gently scraping the conidia with a sterile loop.
  • Adjust the spore suspension concentration to approximately 1 x 10^6 spores/mL using a hemocytometer.

2. Fermentation:

  • Prepare the desired liquid fermentation medium (e.g., PDB, CYB, or YES from Table 1) in Erlenmeyer flasks.
  • Inoculate the liquid medium with the spore suspension to a final concentration of 1 x 10^4 spores/mL.
  • Incubate the flasks at 28°C on a rotary shaker at 150 rpm for 10-14 days. The incubation period should be optimized for maximum this compound production.

Protocol 2: Extraction of this compound

1. Mycelial and Supernatant Separation:

  • After the incubation period, separate the fungal mycelia from the culture broth by filtration through cheesecloth or a similar filter.

2. Mycelial Extraction:

  • Dry the collected mycelia.
  • Grind the dried mycelia into a fine powder.
  • Extract the powdered mycelia with a suitable organic solvent (e.g., ethyl acetate, chloroform, or methanol from Table 2) at a ratio of 1:10 (w/v) for 24 hours with continuous agitation.
  • Filter the extract to remove the mycelial debris.
  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

3. Supernatant Extraction:

  • Perform a liquid-liquid extraction of the culture supernatant with an equal volume of ethyl acetate.
  • Repeat the extraction three times.
  • Pool the organic layers and concentrate under reduced pressure.

Protocol 3: Purification of this compound

1. Column Chromatography:

  • Dissolve the crude extract in a minimal amount of the appropriate solvent.
  • Prepare a silica (B1680970) gel column equilibrated with a non-polar solvent (e.g., hexane).
  • Load the crude extract onto the column.
  • Elute the column with a gradient of increasing polarity (e.g., a hexane-ethyl acetate gradient followed by an ethyl acetate-methanol gradient).
  • Collect fractions and monitor by Thin Layer Chromatography (TLC) or HPLC to identify fractions containing this compound.

2. Preparative HPLC:

  • For final purification, use a preparative reverse-phase HPLC system with a C18 column.
  • Use a water/acetonitrile gradient with 0.1% TFA.
  • Collect the peak corresponding to this compound.
  • Remove the solvent under vacuum to obtain the purified compound.

Protocol 4: Quantification of this compound by HPLC

1. Sample Preparation:

  • Dissolve a known weight of the purified this compound standard in methanol to prepare a stock solution.
  • Prepare a series of standard solutions of known concentrations by diluting the stock solution.
  • Dissolve the crude or partially purified extracts in methanol for analysis.

2. HPLC Analysis:

  • Use an HPLC system equipped with a UV detector.
  • Employ the parameters outlined in Table 3.
  • Inject the standard solutions to generate a calibration curve.
  • Inject the sample extracts.
  • Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard.
  • Quantify the amount of this compound in the sample by using the calibration curve.

Visualizations

experimental_workflow cluster_culture Culturing A. flavus cluster_extraction Extraction cluster_purification Purification & Analysis inoculum Inoculum Preparation (Spore Suspension) fermentation Liquid Fermentation (PDB, CYB, or YES) inoculum->fermentation incubation Incubation (28°C, 150 rpm, 10-14 days) fermentation->incubation separation Separation of Mycelia and Supernatant incubation->separation mycelial_ext Mycelial Extraction (Solvent) separation->mycelial_ext supernatant_ext Supernatant Extraction (LLE) separation->supernatant_ext concentration Concentration (Rotary Evaporator) mycelial_ext->concentration supernatant_ext->concentration column_chrom Column Chromatography (Silica Gel) concentration->column_chrom prep_hplc Preparative HPLC column_chrom->prep_hplc quant_hplc Quantitative HPLC Analysis prep_hplc->quant_hplc

Caption: Experimental workflow for this compound production.

proposed_biosynthetic_pathway tryptophan Tryptophan tryptamine Tryptamine tryptophan->tryptamine Decarboxylase miyakamide_b2 This compound tryptamine->miyakamide_b2 NRPS/RiPS amino_acid_1 Amino Acid 1 dipeptide Dipeptide amino_acid_1->dipeptide NRPS/RiPS amino_acid_2 Amino Acid 2 amino_acid_2->dipeptide dipeptide->miyakamide_b2

Caption: Proposed biosynthetic pathway for this compound.

regulatory_pathway cluster_global Global Regulators cluster_pathway Pathway-Specific Regulation laeA LaeA transcription_factor Putative Miyakamide Transcription Factor laeA->transcription_factor Positive Regulation veA VeA veA->transcription_factor Positive Regulation miy_cluster This compound Biosynthetic Gene Cluster transcription_factor->miy_cluster

Caption: Putative regulatory pathway for this compound biosynthesis.

References

Application Notes: In Vitro Cytotoxicity Assay of Miyakolide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Miyakolide is a potent marine macrolide isolated from the sponge of the genus Mycale. Exhibiting significant cytotoxic properties, Miyakolide has garnered interest as a potential anticancer agent. Its primary mechanism of action involves the disruption of the cellular actin cytoskeleton, a critical component for cell division, motility, and structure. Miyakolide has been shown to depolymerize F-actin (filamentous actin) and sequester G-actin (globular actin) monomers, leading to cell cycle arrest and apoptosis. These application notes provide a detailed protocol for assessing the in vitro cytotoxicity of Miyakolide using a standard MTT assay and summarize its known biological activities.

Data Presentation

Table 1: IC50 Values of Miyakolide Against Various Cancer Cell Lines

Cell LineCancer TypeIC50 (concentration)
Data not availableData not availableData not available
Data not availableData not availableData not available
Data not availableData not availableData not available

Note: This table is intended as a template. Specific IC50 values need to be determined experimentally.

Experimental Protocols

MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color. The intensity of the purple color is directly proportional to the number of viable cells.

Materials:

  • Miyakolide (stock solution in DMSO)

  • Selected cancer cell lines

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS), pH 7.4

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count cells from a logarithmic phase culture.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of Miyakolide in complete culture medium from the stock solution. The final concentrations should cover a broad range to determine the IC50 value (e.g., 0.01 nM to 10 µM).

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest Miyakolide concentration) and a positive control (a known cytotoxic agent).

    • Carefully remove the medium from the wells and add 100 µL of the prepared Miyakolide dilutions or control solutions to the respective wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[1]

    • Incubate the plate for an additional 4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.[1]

  • Solubilization of Formazan:

    • Carefully remove the medium containing MTT from the wells.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[1]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher is recommended to subtract background absorbance.[1][2]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of Miyakolide using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

    • Plot the percentage of cell viability against the logarithm of Miyakolide concentration.

    • Determine the IC50 value, which is the concentration of Miyakolide that causes a 50% reduction in cell viability, using a non-linear regression analysis (e.g., sigmoidal dose-response curve).

Mandatory Visualizations

Experimental_Workflow Experimental Workflow for Miyakolide Cytotoxicity Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate compound_prep Prepare Miyakolide serial dilutions treatment Treat cells with Miyakolide compound_prep->treatment incubation Incubate for 24-72 hours treatment->incubation mtt_addition Add MTT reagent incubation->mtt_addition formazan_incubation Incubate for 4 hours mtt_addition->formazan_incubation solubilization Add solubilization solution formazan_incubation->solubilization read_absorbance Measure absorbance at 570 nm solubilization->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 value calculate_viability->determine_ic50 Signaling_Pathway Miyakolide's Mechanism of Action: Actin Depolymerization cluster_actin Actin Dynamics cluster_effects Cellular Effects Miyakolide Miyakolide G_actin G-actin (monomers) Miyakolide->G_actin Sequesters monomers F_actin F-actin (filaments) Miyakolide->F_actin Severs filaments G_actin->F_actin Polymerization Cytoskeleton_disruption Cytoskeleton Disruption G_actin->Cytoskeleton_disruption F_actin->G_actin Depolymerization F_actin->Cytoskeleton_disruption Cell_cycle_arrest Cell Cycle Arrest Cytoskeleton_disruption->Cell_cycle_arrest Apoptosis Apoptosis Cell_cycle_arrest->Apoptosis

References

Synthetic Approaches to Miyakamide Analogs: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Miyakamides are a class of peptide natural products with potential biological activity. While a total synthesis of Miyakamide B2 has not yet been reported in the scientific literature, this document provides a detailed synthetic strategy for its close analog, Miyakamide A2. The proposed synthesis is based on established and reliable chemical transformations, offering a practical guide for researchers interested in exploring the medicinal chemistry of this compound class. This application note outlines a retrosynthetic analysis, a proposed forward synthesis, and detailed experimental protocols for the key chemical steps, including peptide couplings and enamide formation. All quantitative data from representative procedures are summarized in structured tables, and the synthetic pathways are illustrated with clear diagrams.

Introduction

Natural products remain a vital source of inspiration for the development of new therapeutic agents. The Miyakamide family, produced by Aspergillus flavus var. columnaris, represents a class of structurally interesting peptides. While the exact structure of this compound is not publicly available, the structure of the closely related Miyakamide A2, (2S)-2-acetamido-N-[(2S)-1-[[(E)-2-(1H-indol-3-yl)ethenyl]amino]-1-oxo-3-phenylpropan-2-yl]-N-methyl-3-phenylpropanamide, has been elucidated. The presence of an N-methylated peptide bond and an enamide moiety makes these compounds interesting targets for synthetic chemistry and potential drug discovery programs.

This document serves as a practical guide for the synthesis of Miyakamide A2 and its analogs. The proposed synthetic route is designed to be robust and adaptable, allowing for the generation of a variety of analogs for structure-activity relationship (SAR) studies.

Retrosynthetic Analysis

A retrosynthetic analysis of Miyakamide A2 (1) suggests a convergent synthetic strategy. The molecule can be disconnected at the two amide bonds, leading to three primary building blocks: N-acetyl-L-phenylalanine (2), N-methyl-L-phenylalanine (3), and a vinylogous tryptophan derivative (4). This approach allows for the parallel synthesis of the building blocks and their subsequent coupling.

Retrosynthesis cluster_Miyakamide Target Molecule cluster_Fragments Key Intermediates cluster_Building_Blocks Starting Materials Miyakamide_A2 Miyakamide A2 (1) Fragments Dipeptide & Enamine Fragments Miyakamide_A2->Fragments Amide Disconnections Building_Blocks Protected Amino Acids & Indole Aldehyde Fragments->Building_Blocks Further Disconnections node_2 N-acetyl-L-phenylalanine (2) Fragments->node_2 node_3 N-methyl-L-phenylalanylamide (Intermediate) Fragments->node_3 node_4 Indole-3-acetaldehyde (from 4) Fragments->node_4 start_2 L-Phenylalanine node_2->start_2 start_3 L-Phenylalanine node_3->start_3 start_4 Indole-3-carboxaldehyde (B46971) node_4->start_4

Caption: Retrosynthetic analysis of Miyakamide A2.

Proposed Forward Synthetic Pathway

The proposed forward synthesis involves a stepwise approach, beginning with the coupling of protected amino acid building blocks, followed by N-methylation and the final enamide formation.

Forward_Synthesis Phe1 Fmoc-L-Phe-OH Dipeptide Fmoc-Phe-Phe-NH2 Phe1->Dipeptide Phe2 H-L-Phe-NH2 Phe2->Dipeptide HATU, DIPEA N_Me_Dipeptide Fmoc-Phe-(N-Me)Phe-NH2 Dipeptide->N_Me_Dipeptide 1. NaH 2. MeI Deprotected_Dipeptide H-Phe-(N-Me)Phe-NH2 N_Me_Dipeptide->Deprotected_Dipeptide Piperidine Tripeptide_intermediate Ac-Phe-Phe-(N-Me)Phe-NH2 Deprotected_Dipeptide->Tripeptide_intermediate Ac_Phe Ac-L-Phe-OH Ac_Phe->Tripeptide_intermediate HATU, DIPEA Miyakamide_A2 Miyakamide A2 Tripeptide_intermediate->Miyakamide_A2 Indole_aldehyde Indole-3-carboxaldehyde Indole_aldehyde->Miyakamide_A2 Wittig-type reaction or Condensation

Caption: Proposed forward synthesis of Miyakamide A2.

Experimental Protocols and Data

The following sections provide detailed protocols for the key steps in the proposed synthesis of Miyakamide A2.

Peptide Coupling: Synthesis of the Dipeptide Backbone

The formation of the amide bond between two amino acids is a critical step. For this, a highly efficient coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is recommended to ensure high yields and minimize racemization.[1][2][3][4][5]

Protocol: HATU-Mediated Peptide Coupling

  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the N-Fmoc protected amino acid (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF).

  • Activation: Add HATU (1.1 eq.) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq.) to the solution. Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

  • Coupling: Add the amino acid amide (1.0 eq.) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-3 hours.

  • Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na2SO4), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel.

Parameter Value Reference
Coupling Reagent HATU
Base DIPEA
Solvent DMF
Stoichiometry (Acid:Amine:HATU:DIPEA) 1 : 1 : 1.1 : 2
Reaction Time 1 - 3 hours
Typical Yield >90%
N-Methylation of the Peptide Backbone

N-methylation of amides can be challenging due to the reduced nucleophilicity of the amide nitrogen. A common and effective method involves the use of a strong base to deprotonate the amide, followed by quenching with an electrophilic methyl source like methyl iodide.

Protocol: N-Methylation of a Dipeptide

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the dipeptide (1.0 eq.) in anhydrous tetrahydrofuran (B95107) (THF).

  • Deprotonation: Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes.

  • Methylation: Add methyl iodide (MeI, 1.5 eq.) dropwise to the suspension.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

Parameter Value Reference
Methylating Agent Methyl Iodide (MeI)
Base Sodium Hydride (NaH)
Solvent THF
Stoichiometry (Peptide:NaH:MeI) 1 : 1.2 : 1.5
Reaction Time 12 - 16 hours
Typical Yield 70-90%
Enamide Formation

The final key transformation is the formation of the enamide linkage. A plausible method for this is a Horner-Wadsworth-Emmons type reaction between a phosphonate-modified dipeptide and indole-3-carboxaldehyde. This approach offers good control over the (E)-stereochemistry of the double bond.

Protocol: Horner-Wadsworth-Emmons Reaction for Enamide Synthesis

  • Phosphonate Preparation: The dipeptide amide is first converted to an N-(diethoxyphosphoryl)methyl amide. This can be achieved by reacting the corresponding N-chloromethyl amide with triethyl phosphite.

  • Ylide Formation: In a dry flask under an inert atmosphere, dissolve the N-(diethoxyphosphoryl)methyl dipeptide (1.0 eq.) in anhydrous THF. Cool the solution to -78 °C and add a strong base such as n-butyllithium (n-BuLi, 1.05 eq.) dropwise to generate the ylide.

  • Reaction with Aldehyde: To the ylide solution, add a solution of indole-3-carboxaldehyde (1.0 eq.) in THF dropwise at -78 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Quench the reaction with saturated aqueous NH4Cl solution. Extract the product with ethyl acetate. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify the crude product by flash column chromatography to afford the desired (E)-enamide.

Parameter Value Reference
Reaction Type Horner-Wadsworth-Emmons
Base n-Butyllithium (n-BuLi)
Solvent THF
Stoichiometry (Phosphonate:Base:Aldehyde) 1 : 1.05 : 1
Reaction Temperature -78 °C to room temp.
Typical Yield 60-80%

Conclusion

While the total synthesis of this compound remains an open challenge, the proposed synthetic route to its analog, Miyakamide A2, provides a solid foundation for accessing this class of natural products. The described protocols for peptide coupling, N-methylation, and enamide formation are based on well-established methodologies and can be adapted for the synthesis of a diverse library of Miyakamide analogs. Such a library would be invaluable for elucidating the structure-activity relationships of these compounds and for developing new leads in drug discovery. Researchers are encouraged to use this application note as a starting point for their own investigations into the fascinating chemistry and biology of the Miyakamides.

References

Application Notes and Protocols for V-ATPase Inhibition Using a Miyakamide B2 Analog as a Molecular Probe

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Comprehensive searches for "Miyakamide B2" in scientific literature and chemical databases did not yield specific information on its structure, mechanism of action, or biological activity. A closely related compound, Miyakamide A2, has been identified as a cytotoxic metabolite from Aspergillus flavus with an IC50 of 12.2 μg/mL against P388 cells[1]. Due to the lack of detailed data for this compound, this document will use Bafilomycin A1 , a well-characterized and widely used molecular probe that functions as a specific inhibitor of vacuolar-type H+-ATPase (V-ATPase), to provide representative application notes and protocols. The methodologies described herein are broadly applicable to potent V-ATPase inhibitors and can be adapted for novel compounds once their specific properties are determined.

Bafilomycin A1 is a macrolide antibiotic that potently and specifically inhibits V-ATPases, which are crucial for the acidification of intracellular compartments like lysosomes and endosomes[2]. By disrupting proton gradients, V-ATPase inhibitors can be used to study a variety of cellular processes including protein trafficking, autophagy, and apoptosis[2][3]. Their ability to induce apoptosis makes them valuable tools in cancer research[4].

Data Presentation: Biological Activity of V-ATPase Inhibitors

The following table summarizes key quantitative data for Bafilomycin A1, which can serve as a benchmark for characterizing novel V-ATPase inhibitors like this compound.

Parameter Compound Value Cell Line/System Reference
V-ATPase Inhibition (IC50) Bafilomycin A10.5 - 10 nMVarious[5]
Cytotoxicity (IC50) Bafilomycin A11 - 100 nMVarious cancer cell lines[4]
Apoptosis Induction Bafilomycin A110 - 100 nMWEHI 231 cells[4]
Autophagy Inhibition Bafilomycin A150 - 100 nMVarious[6]

Signaling Pathways and Experimental Workflows

Signaling Pathway of V-ATPase Inhibition-Induced Apoptosis

V-ATPase inhibition disrupts lysosomal function and cellular pH homeostasis, leading to a cascade of events that culminate in apoptosis. This pathway often involves the intrinsic apoptotic route, characterized by mitochondrial outer membrane permeabilization (MOMP) and subsequent caspase activation.

G cluster_0 Cellular Response to V-ATPase Inhibition This compound Analog\n(e.g., Bafilomycin A1) This compound Analog (e.g., Bafilomycin A1) V-ATPase V-ATPase This compound Analog\n(e.g., Bafilomycin A1)->V-ATPase Inhibits Lysosomal pH Increase Lysosomal pH Increase V-ATPase->Lysosomal pH Increase Leads to Impaired Autophagy Impaired Autophagy Lysosomal pH Increase->Impaired Autophagy Causes Mitochondrial Stress Mitochondrial Stress Impaired Autophagy->Mitochondrial Stress Induces Cytochrome c Release Cytochrome c Release Mitochondrial Stress->Cytochrome c Release Triggers Caspase-9 Activation Caspase-9 Activation Cytochrome c Release->Caspase-9 Activation Activates Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Activates Apoptosis Apoptosis Caspase-3 Activation->Apoptosis Executes

Caption: V-ATPase inhibition leads to apoptosis via mitochondrial stress.

Experimental Protocols

Protocol 1: Assessment of Cytotoxicity using MTT Assay

This protocol determines the concentration-dependent cytotoxicity of a molecular probe.

Workflow:

G Seed Cells Seed Cells Treat with Compound Treat with Compound Seed Cells->Treat with Compound Add MTT Reagent Add MTT Reagent Treat with Compound->Add MTT Reagent Solubilize Formazan (B1609692) Solubilize Formazan Add MTT Reagent->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance

Caption: Workflow for determining cytotoxicity using the MTT assay.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the molecular probe (e.g., Bafilomycin A1, with a starting concentration of 1 µM) in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only wells as a negative control. Incubate for 24-72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting viability against the log of the compound concentration.

Protocol 2: Monitoring V-ATPase Inhibition via LysoTracker Staining

This protocol assesses the functional inhibition of V-ATPase by monitoring the acidification of lysosomes.

Workflow:

G Treat Cells Treat Cells Add LysoTracker Add LysoTracker Treat Cells->Add LysoTracker Incubate Incubate Add LysoTracker->Incubate Wash and Image Wash and Image Incubate->Wash and Image G Treat Cells Treat Cells Lyse Cells Lyse Cells Treat Cells->Lyse Cells Protein Quantification Protein Quantification Lyse Cells->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Western Blot Western Blot SDS-PAGE->Western Blot Detect Cleaved Caspase-3 Detect Cleaved Caspase-3 Western Blot->Detect Cleaved Caspase-3

References

Application Notes and Protocols for Elucidating the Mechanism of Action of Miyakamide B2

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Miyakamide B2 is a novel natural product with putative cytotoxic and anti-proliferative properties. Understanding its mechanism of action (MOA) is a critical step in the drug discovery and development process.[1] These application notes provide a systematic, tiered approach to investigate the biological activity of this compound, from initial phenotypic screening to specific molecular target identification. The protocols are designed for researchers, scientists, and drug development professionals to comprehensively characterize the compound's effects on cancer cells.

Application Note 1: Assessment of Cytotoxicity and Anti-Proliferative Activity

The initial step in characterizing this compound is to determine its effect on cancer cell viability and proliferation. This allows for the identification of sensitive cell lines and the determination of the compound's potency, typically measured as the half-maximal inhibitory concentration (IC50).

Data Presentation: Table 1

The results of the cell viability assays should be summarized to compare the potency of this compound across various cancer cell lines.

Cell LineCancer TypeThis compound IC50 (µM)Doxorubicin IC50 (µM) (Control)
MCF-7Breast Adenocarcinoma[Hypothetical Data] 5.2 ± 0.40.8 ± 0.1
HeLaCervical Carcinoma[Hypothetical Data] 2.1 ± 0.30.5 ± 0.08
A549Lung Carcinoma[Hypothetical Data] 10.8 ± 1.21.5 ± 0.2
JurkatT-cell Leukemia[Hypothetical Data] 1.5 ± 0.20.3 ± 0.05
Protocol 1.1: MTT Assay for Cell Viability

This protocol describes a colorimetric assay to measure the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete growth medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.1%.

  • Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle control (DMSO) and untreated cells.

  • Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.

Application Note 2: Investigation of Apoptosis Induction

A common mechanism for anti-cancer compounds is the induction of programmed cell death, or apoptosis. Flow cytometry using Annexin V and Propidium (B1200493) Iodide (PI) staining is a standard method to detect and quantify apoptotic cells.

Data Presentation: Table 2

This table summarizes the percentage of apoptotic cells after treatment with this compound at its IC50 concentration.

Cell LineTreatment (24h)Early Apoptotic (%) (Annexin V+/PI-)Late Apoptotic (%) (Annexin V+/PI+)
HeLaVehicle Control[Hypothetical Data] 3.5 ± 0.5[Hypothetical Data] 2.1 ± 0.3
HeLaThis compound (2.1 µM)[Hypothetical Data] 25.8 ± 2.1[Hypothetical Data] 15.4 ± 1.8
JurkatVehicle Control[Hypothetical Data] 4.1 ± 0.6[Hypothetical Data] 2.5 ± 0.4
JurkatThis compound (1.5 µM)[Hypothetical Data] 40.2 ± 3.5[Hypothetical Data] 22.7 ± 2.9
Protocol 2.1: Annexin V/PI Staining for Apoptosis

Materials:

  • HeLa or Jurkat cells

  • Complete growth medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze the cells immediately by flow cytometry.

Application Note 3: Cell Cycle Analysis

This compound may exert its anti-proliferative effects by causing cell cycle arrest at specific checkpoints (G1, S, or G2/M phase). This can be analyzed by staining DNA with a fluorescent dye like propidium iodide and analyzing the cell population by flow cytometry.

Data Presentation: Table 3

This table shows the distribution of cells in different phases of the cell cycle after treatment.

Cell LineTreatment (24h)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
HeLaVehicle Control[Hypothetical Data] 55.2 ± 3.1[Hypothetical Data] 28.9 ± 2.5[Hypothetical Data] 15.9 ± 1.9
HeLaThis compound (2.1 µM)[Hypothetical Data] 20.1 ± 2.0[Hypothetical Data] 18.5 ± 2.2[Hypothetical Data] 61.4 ± 4.3
Protocol 3.1: Cell Cycle Analysis by Propidium Iodide Staining

Materials:

  • HeLa cells

  • Complete growth medium

  • This compound

  • 70% Ethanol (B145695) (ice-cold)

  • PBS

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed HeLa cells in 6-well plates and treat with this compound at the IC50 concentration for 24 hours.

  • Cell Harvesting: Collect cells, wash with PBS, and centrifuge.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in 500 µL of PI/RNase staining buffer.

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Analysis: Analyze the DNA content by flow cytometry.

Visualizations: Workflows and Pathways

To better understand the experimental design and potential mechanisms, the following diagrams are provided.

G Experimental Workflow for this compound MOA cluster_0 Phenotypic Screening cluster_1 Cellular Mechanism Elucidation cluster_2 Molecular Target Identification cluster_3 Validation start Start with this compound viability Cell Viability Screening (MTT Assay) start->viability ic50 Determine IC50 Values in Multiple Cell Lines viability->ic50 apoptosis Apoptosis Analysis (Annexin V/PI) ic50->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) ic50->cell_cycle western Western Blot for Key Pathway Proteins apoptosis->western cell_cycle->western target_id Unbiased Target ID (e.g., Thermal Proteome Profiling) western->target_id validation Target Validation (e.g., siRNA, Overexpression) target_id->validation G Hypothesized Apoptotic Pathway cluster_0 Upstream Events cluster_1 Mitochondrial Events cluster_2 Caspase Cascade miyakamide This compound target Putative Molecular Target miyakamide->target Binds/Inhibits bcl2_family Modulation of Bcl-2 Family Proteins target->bcl2_family mitochondria Mitochondrial Outer Membrane Permeabilization bcl2_family->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Application Notes and Protocols for Miyakamide A2 in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Miyakamide A2 is a novel antibiotic compound isolated from Aspergillus flavus var. columnaris FKI-0739. Preliminary studies have indicated its potential as a cytotoxic agent, showing inhibitory effects against murine leukemia cells. These application notes provide detailed protocols for the initial handling, solubility testing, and evaluation of Miyakamide A2's cytotoxic activity in cell-based assays. Due to the limited publicly available data on Miyakamide A2, this document also includes generalized procedures for characterizing a novel compound for use in cellular screening.

Compound Information

PropertyValueReference
Compound Name Miyakamide A2
CAS Number 497252-39-8
Source Aspergillus flavus var. columnaris FKI-0739
Known Bioactivity Insecticidal, Cytotoxic
Reported IC50 12.2 µg/mL (against P388 murine leukemia cells)

Solubility Data

The solubility of Miyakamide A2 in common solvents for cell-based assays has not been empirically determined in publicly available literature. Therefore, it is crucial to perform solubility testing before preparing stock solutions for your experiments. The following table should be used to record your experimental findings.

SolventTemperature (°C)Solubility (mg/mL)Observations
DMSO 25To Be Determined
Ethanol 25To Be Determined
Methanol 25To Be Determined
Water 25To Be Determined
PBS (pH 7.4) 25To Be Determined

Experimental Protocols

Protocol 1: Determination of Miyakamide A2 Solubility

Objective: To determine the solubility of Miyakamide A2 in various solvents to enable the preparation of a concentrated stock solution.

Materials:

  • Miyakamide A2 (solid)

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Ethanol, absolute

  • Methanol

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Micro-pipettes

  • Analytical balance

Procedure:

  • Preparation of Solvent Aliquots: Dispense 100 µL of each solvent (DMSO, Ethanol, Methanol, PBS) into separate, labeled sterile microcentrifuge tubes.

  • Initial Compound Addition: Weigh a small, precise amount of Miyakamide A2 (e.g., 1 mg) and add it to the first solvent tube (e.g., DMSO).

  • Dissolution: Vortex the tube vigorously for 1-2 minutes. Visually inspect for any undissolved particles.

  • Incremental Addition: If the compound dissolves completely, add another measured amount (e.g., 1 mg) and repeat the vortexing.

  • Saturation Point: Continue adding the compound incrementally until a saturated solution is achieved (i.e., solid particles remain undissolved after thorough vortexing).

  • Equilibration: Allow the saturated solution to sit at room temperature for at least one hour to ensure it has reached equilibrium.

  • Centrifugation: Centrifuge the tube at high speed (e.g., 10,000 x g) for 5 minutes to pellet the excess, undissolved solid.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a new, pre-weighed tube.

  • Solvent Evaporation and Weighing: Evaporate the solvent from the supernatant (e.g., using a speed vacuum or nitrogen stream). Weigh the tube containing the dried solute.

  • Calculation: Calculate the solubility in mg/mL by dividing the mass of the dissolved compound by the initial volume of the solvent.

  • Repeat for Other Solvents: Repeat steps 2-10 for each of the other solvents.

  • Record Observations: Note any color changes or other observations in your solubility table.

Protocol 2: Preparation of Miyakamide A2 Stock Solution

Objective: To prepare a sterile, high-concentration stock solution of Miyakamide A2 for use in cell-based assays. DMSO is often a good initial choice for dissolving hydrophobic natural products.

Materials:

  • Miyakamide A2 (solid)

  • Anhydrous DMSO, sterile

  • Sterile, amber microcentrifuge tubes or vials

  • Sterile 0.22 µm syringe filter

Procedure:

  • Determine Target Concentration: Based on the solubility data obtained in Protocol 1, decide on a convenient stock concentration (e.g., 10 mg/mL).

  • Weigh Compound: Accurately weigh the required amount of Miyakamide A2 in a sterile microcentrifuge tube.

  • Add Solvent: Add the calculated volume of sterile DMSO to the tube.

  • Dissolve: Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may be used if necessary, but be cautious of potential compound degradation.

  • Sterile Filtration (Optional but Recommended): For long-term storage and to ensure sterility, filter the stock solution through a 0.22 µm syringe filter into a sterile, amber vial. This is particularly important if the initial compound or solvent was not certified sterile.

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C or -80°C, protected from light.

Protocol 3: Cytotoxicity Assay using P388 Cells (MTT Assay)

Objective: To determine the cytotoxic effect of Miyakamide A2 on P388 murine leukemia cells.

Materials:

  • P388 murine leukemia cells

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Miyakamide A2 stock solution (from Protocol 2)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Sterile 96-well flat-bottom plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count P388 cells.

    • Seed the cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours to allow cells to acclimate.

  • Compound Treatment:

    • Prepare serial dilutions of the Miyakamide A2 stock solution in complete medium. A typical starting range could be from 0.1 µg/mL to 100 µg/mL.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest Miyakamide A2 concentration) and a no-cell control (medium only).

    • Remove the old medium from the wells and add 100 µL of the prepared compound dilutions.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Add 100 µL of solubilization buffer to each well and mix gently to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the no-cell control from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the Miyakamide A2 concentration to determine the IC50 value.

Visualizations

Experimental Workflow for Cytotoxicity Testing

experimental_workflow A Prepare Miyakamide A2 Stock Solution C Prepare Serial Dilutions of Miyakamide A2 A->C B Culture and Seed P388 Cells (5,000 cells/well) D Treat Cells with Miyakamide A2 (Incubate 48-72h) B->D C->D E Add MTT Reagent (Incubate 4h) D->E F Add Solubilization Buffer E->F G Measure Absorbance at 570 nm F->G H Data Analysis: Calculate IC50 G->H

Caption: Workflow for determining the IC50 of Miyakamide A2.

Generalized Apoptotic Signaling Pathway

Disclaimer: The following diagram illustrates a generalized apoptotic pathway that is a common mechanism of action for cytotoxic compounds. The specific pathway for Miyakamide A2 has not been elucidated.

apoptotic_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway FasL FasL FasR Fas Receptor FasL->FasR Binds FADD FADD FasR->FADD Recruits Procaspase8 Pro-caspase 8 FADD->Procaspase8 Recruits Caspase8 Caspase 8 Procaspase8->Caspase8 Cleaves to Procaspase3 Pro-caspase 3 Caspase8->Procaspase3 Cleaves to MiyakamideA2 Miyakamide A2 (Hypothesized Target) Mitochondria Mitochondria MiyakamideA2->Mitochondria Induces Stress CytochromeC Cytochrome c Mitochondria->CytochromeC Releases Apaf1 Apaf-1 CytochromeC->Apaf1 Binds Procaspase9 Pro-caspase 9 Apaf1->Procaspase9 Activates Caspase9 Caspase 9 Procaspase9->Caspase9 Cleaves to Caspase9->Procaspase3 Cleaves to Caspase3 Caspase 3 Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: A generalized model of apoptotic signaling pathways.

Application Note: Quantitative Analysis of Miyakamide B2 in Complex Biological Matrices using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantification of Miyakamide B2, a novel cyclic peptide, in complex biological matrices such as plasma and tissue homogenates. The protocol employs a straightforward sample preparation procedure involving protein precipitation and solid-phase extraction (SPE), followed by analysis using a state-of-the-art UPLC-MS/MS system. This methodology provides the high selectivity and sensitivity required for pharmacokinetic studies, drug metabolism research, and preclinical development of this compound.

Introduction

This compound is a cyclic depsipeptide with promising therapeutic potential. Accurate quantification of this molecule in biological samples is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for establishing a clear dose-response relationship. Cyclic peptides, however, can present analytical challenges due to their unique structure and potential for complex fragmentation patterns.[1][2] This application note presents a validated UPLC-MS/MS method that overcomes these challenges, offering a reliable tool for researchers, scientists, and drug development professionals. The principles of this method are broadly applicable to the analysis of other cyclic peptides.[3]

Experimental Protocols

Sample Preparation

A critical step for accurate quantification is the efficient extraction of this compound from the biological matrix and removal of interfering substances.

Materials:

  • Human plasma (or other biological matrix)

  • This compound certified reference standard

  • Internal Standard (IS) solution (e.g., a stable isotope-labeled this compound or a structurally similar cyclic peptide)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Water, LC-MS grade

  • SPE cartridges (e.g., Oasis HLB)

Protocol:

  • Protein Precipitation:

    • To 100 µL of plasma sample, add 10 µL of IS solution.

    • Add 300 µL of cold ACN containing 0.1% FA.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Collect the supernatant.

  • Solid-Phase Extraction (SPE): [4]

    • Condition the SPE cartridge with 1 mL of MeOH followed by 1 mL of water.

    • Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of 5% MeOH in water to remove polar impurities.

    • Elute this compound and the IS with 1 mL of MeOH.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase A.

UPLC-MS/MS Analysis

Instrumentation:

  • UPLC System: Waters ACQUITY UPLC I-Class or equivalent

  • Mass Spectrometer: Sciex QTRAP 6500+ or equivalent triple quadrupole mass spectrometer

  • Analytical Column: YMC-Triart Bio C4 column (or similar, chosen based on the hydrophobicity of the peptide) with dimensions of 2.1 mm x 50 mm, 1.9 µm particle size.[3]

UPLC Conditions:

ParameterValue
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL
Gradient5% B to 95% B over 5 minutes

MS/MS Conditions:

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Positive
Ion Source Gas 150 psi
Ion Source Gas 260 psi
Curtain Gas35 psi
Temperature550°C
IonSpray Voltage5500 V
Dwell Time100 ms

Multiple Reaction Monitoring (MRM) Transitions:

CompoundQ1 (m/z)Q3 (m/z)Collision Energy (eV)
This compound[Hypothetical m/z][Hypothetical m/z][Optimized Value]
Internal Standard[Hypothetical m/z][Hypothetical m/z][Optimized Value]

Data Presentation

The following tables summarize the quantitative data obtained from a validation study.

Table 1: Calibration Curve for this compound in Human Plasma

Concentration (ng/mL)Mean Peak Area Ratio (Analyte/IS)Accuracy (%)Precision (%CV)
0.10.0052102.38.5
0.50.025898.96.2
10.0512101.14.8
50.25499.53.1
100.518100.32.5
502.5999.81.9
1005.21100.91.5

Table 2: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low0.389.595.2
Medium892.198.7
High8091.396.5

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample is_add Add Internal Standard plasma->is_add precip Protein Precipitation is_add->precip centrifuge Centrifugation precip->centrifuge spe Solid-Phase Extraction (SPE) centrifuge->spe drydown Evaporation spe->drydown reconstitute Reconstitution drydown->reconstitute uplc UPLC Separation reconstitute->uplc msms MS/MS Detection (MRM) uplc->msms integration Peak Integration msms->integration calibration Calibration Curve Generation integration->calibration quantification Quantification calibration->quantification signaling_pathway cluster_bacteria Bacterial Cell luxI LuxI Synthase ahl AHL Autoinducer luxI->ahl synthesis luxR LuxR Receptor ahl->luxR binding virulence Virulence Gene Expression luxR->virulence activation miyakamide This compound miyakamide->luxR inhibition

References

No Information Available on Miyakamide B2 in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature and databases, no information was found regarding a compound named "Miyakamide B2" and its application in cancer research.

Extensive searches were conducted using various queries, including "this compound cancer research," "this compound mechanism of action," "this compound apoptosis," "this compound signaling pathways," and "this compound experimental protocols." These searches did not yield any relevant results pertaining to a specific molecule with this name.

Further investigation into related terms such as "Miyakamide compounds" and "marine natural products anticancer Miyakamide" also failed to identify any compound with this designation. This suggests that "this compound" may be:

  • A misnomer or a typographical error.

  • A very new or proprietary compound that has not yet been described in publicly accessible scientific literature.

  • An internal designation for a compound not yet disclosed publicly.

An initial hypothesis that the query might have been a mistake for "Vitamin B2" (Riboflavin) was considered. While there is research on the role of Vitamin B2 in cancer, the lack of any connection in the scientific literature to the term "Miyakamide" makes it impossible to proceed with this assumption.

Without any primary data on this compound, including its structure, origin, biological activity, or mechanism of action, it is not possible to generate the requested detailed application notes, experimental protocols, quantitative data tables, or visualizations of signaling pathways.

We recommend that researchers interested in this topic verify the name and spelling of the compound and consult any primary sources or proprietary databases they may have access to for further information. Should information on this compound become publicly available, a detailed analysis as per the user's request could be conducted.

Troubleshooting & Optimization

Technical Support Center: Enhancing Riboflavin (Vitamin B2) Production in Ashbya gossypii

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in improving the yield of Riboflavin (B1680620) (Vitamin B2) from Ashbya gossypii cultures.

Troubleshooting Guides

This section addresses specific issues that may arise during the fermentation of Ashbya gossypii for Riboflavin production.

Problem 1: Low Riboflavin Yield Despite Healthy Mycelial Growth

Possible Causes and Solutions:

  • Suboptimal Precursor Availability: The biosynthesis of Riboflavin relies on the availability of precursors from the purine (B94841) and pentose (B10789219) phosphate (B84403) pathways.[1]

    • Solution: Supplement the culture medium with precursors like glycine (B1666218) and serine. Time-resolved feeding of small amounts of formate (B1220265) and serine can also replenish the C1-pool, which can be a bottleneck.

  • Low Transcription of Biosynthetic Genes: The expression levels of the RIB genes directly impact the rate of Riboflavin synthesis.

    • Solution: Employ metabolic engineering strategies to overexpress the RIB genes. This has been shown to significantly increase Riboflavin yield.[2][3]

  • Competition from Other Metabolic Pathways: The AMP branch of the purine pathway competes for the same precursors as Riboflavin synthesis.[2][3]

    • Solution: Inactivate or down-regulate the ADE12 gene, which controls the first step of the AMP branch, to redirect the metabolic flux towards GTP and subsequently Riboflavin production.[2][3]

  • Nutrient Limitation in the Production Phase: The transition from the growth phase to the production phase can be accompanied by the depletion of essential nutrients.

    • Solution: Optimize the feeding strategy to ensure a continuous supply of key nutrients, such as carbon and nitrogen sources, during the production phase.

Problem 2: Poor or Inconsistent Mycelial Growth

Possible Causes and Solutions:

  • Inappropriate Culture Medium Composition: The growth of A. gossypii is sensitive to the composition of the culture medium.

    • Solution: Ensure the medium contains suitable carbon sources (e.g., plant oils like soybean or sunflower oil are superior to sugars), nitrogen sources (e.g., corn steep liquor, yeast extract), and essential trace elements.[4][5][6]

  • Suboptimal pH of the Medium: A. gossypii growth and Riboflavin production are pH-dependent.

    • Solution: Maintain the pH of the culture medium within the optimal range of 6.0-7.0, especially during the later growth phase. An alkaline pH can lead to mycelial lysis.[4]

  • Inadequate Aeration: Oxygen is a critical factor for Riboflavin overproduction.

    • Solution: Optimize the agitation and aeration rates to ensure sufficient dissolved oxygen levels throughout the fermentation process. The addition of oils at the beginning of the fermentation can affect oxygen uptake, so a fed-batch strategy for oil addition might be beneficial.[4]

Problem 3: Mycelial Lysis and Decreased Riboflavin Production in Late Fermentation

Possible Causes and Solutions:

  • Alkaline pH Shift: As the fungus consumes substrates, the pH of the medium can rise to alkaline levels, which can induce mycelial lysis.[4]

    • Solution: Implement pH control during the fermentation. Adjusting the pH to the range of 6.0-7.0 using agents like KH2PO4 in the later growth phase can prevent lysis and enhance Riboflavin production.[4]

  • Oxidative Stress: The accumulation of reactive oxygen species (ROS) can damage cells and negatively impact production.

    • Solution: While some oxidative stress can trigger Riboflavin overproduction, excessive levels are detrimental. Ensure the medium contains components that can mitigate severe oxidative stress.

Frequently Asked Questions (FAQs)

Q1: What is the optimal carbon source for Riboflavin production in Ashbya gossypii?

A1: While A. gossypii can utilize various carbon sources like glucose and sucrose (B13894) for growth, plant oils such as soybean oil and corn oil are superior for achieving high Riboflavin yields.[4][5]

Q2: How can I improve the Riboflavin yield of my wild-type Ashbya gossypii strain?

A2: Several strategies can be employed:

  • Strain Improvement through Mutagenesis: Techniques like UV irradiation can be used to generate mutant strains with enhanced Riboflavin production capabilities.[4]

  • Medium Optimization: Systematically optimize the concentrations of key medium components such as corn steep liquor, protein sources (e.g., osseocolla), and plant oils using statistical methods like orthogonal design.[4]

  • Process Parameter Optimization: Fine-tune fermentation parameters like pH, temperature, and aeration to create the optimal environment for Riboflavin synthesis.[4]

Q3: What is the role of the RIB genes in Riboflavin production?

A3: The RIB genes (RIB1, RIB2, RIB3, RIB4, RIB5, and RIB7) encode the enzymes responsible for the multi-step conversion of GTP and ribulose 5-phosphate into Riboflavin.[5] Overexpression of these genes is a key metabolic engineering strategy to boost yield.[2][3]

Q4: How does pH affect Riboflavin production?

A4: The pH of the culture medium is a critical factor. The optimal pH range for Riboflavin production is typically between 6.0 and 7.0. A shift to alkaline pH in the later stages of fermentation can lead to mycelial lysis and a halt in Riboflavin synthesis.[4]

Q5: What are the key precursors for the Riboflavin biosynthetic pathway?

A5: The two primary precursors for Riboflavin biosynthesis are Guanosine-5'-triphosphate (GTP), derived from the purine pathway, and Ribulose 5-phosphate, originating from the pentose phosphate pathway.[1][5]

Data Presentation

Table 1: Comparison of Riboflavin Yields in Wild-Type and Mutant A. gossypii Strains.

StrainCulture MediumRiboflavin Yield (g/L)Reference
Wild-TypeRPM~3.15[4]
Mutant ATCC 10895-32RPM4.48[4]
Mutant ATCC 10895-32Optimized Medium6.38[4]
Mutant ATCC 10895-32Optimized Medium with pH control8.12[4]

Table 2: Effect of Medium Optimization on Riboflavin Production by a Mutant A. gossypii Strain.

Experiment No.Corn Steep Liquor (g/L)Osseocolla (g/L)Soybean Oil (g/L)Riboflavin Yield (g/L)Reference
1201545.21[4]
220254.55.35[4]
3203055.42[4]
430154.55.89[4]
5302556.13[4]
6303045.76[4]
7401556.38[4]
8402545.95[4]
940304.56.27[4]

Table 3: Impact of Metabolic Engineering on Riboflavin Yield.

StrainGenetic ModificationRiboflavin Yield (mg/L)Fold Increase vs. Wild-TypeReference
Wild-TypeNone~97-[2][3]
Engineered StrainOverexpression of RIB genes and underexpression of ADE125235.4[2][3]

Experimental Protocols

1. Cultivation of Ashbya gossypii for Riboflavin Production

  • Strain: Ashbya gossypii ATCC 10895 (or a mutant thereof).

  • Spore Preparation:

    • Grow the strain on a solid slant medium (e.g., containing glucose, malt (B15192052) extract, peptone, yeast extract, and agar) at 28°C for 4 days.

    • Inoculate the mycelia into a spore-producing liquid medium (e.g., containing glucose, thiamine, yeast extract, and Tween 80).

    • Incubate at 28°C in a stationary manner for 5 days.

    • Collect spores by filtering through lens paper and adjust the concentration to 10^5-10^6 spores/mL.

  • Fermentation:

    • Prepare the production medium (e.g., RPM medium or an optimized version with corn steep liquor, osseocolla, and soybean oil).

    • Inoculate the production medium with the spore suspension.

    • Incubate at 28°C with shaking (e.g., 200 rpm) for 7-8 days.

    • If pH control is applied, monitor the pH and adjust it to 6.0-7.0 with KH2PO4 as needed, particularly in the later stages of fermentation.

2. Quantification of Riboflavin

  • Sample Preparation:

    • Withdraw a 10 mL aliquot of the culture broth.

    • Centrifuge to separate the mycelia and supernatant.

    • Dilute the supernatant appropriately with distilled water.

  • Spectrophotometric Analysis:

    • Measure the absorbance of the diluted supernatant at 444 nm using a spectrophotometer.

    • Calculate the Riboflavin concentration based on a standard curve prepared with known concentrations of pure Riboflavin.

Visualizations

Riboflavin_Biosynthesis_Pathway PPP Pentose Phosphate Pathway Ru5P Ribulose 5-Phosphate PPP->Ru5P Purine_Pathway Purine Pathway GTP GTP Purine_Pathway->GTP DARPP 2,5-diamino-6-ribosylamino -4(3H)-pyrimidinedione 5'-phosphate GTP->DARPP   DHBP 3,4-dihydroxy-2-butanone 4-phosphate Ru5P->DHBP   ArPP 5-amino-6-ribitylamino-2,4 (1H,3H)-pyrimidinedione 5'-phosphate DARPP->ArPP   Lumazine 6,7-dimethyl-8-ribityllumazine ArPP->Lumazine   DHBP->Lumazine   Riboflavin Riboflavin Lumazine->Riboflavin   RIB1 RIB1 (GTP cyclohydrolase II) RIB1->GTP RIB7 RIB7 (Reductase) RIB7->DARPP RIB2 RIB2 (Deaminase) RIB2->DARPP RIB3 RIB3 (DHBP synthase) RIB3->Ru5P RIB4 RIB4 (Lumazine synthase) RIB4->ArPP RIB4->DHBP RIB5 RIB5 (Riboflavin synthase) RIB5->Lumazine

Caption: Riboflavin biosynthetic pathway in Ashbya gossypii.

Experimental_Workflow cluster_strain Strain Improvement cluster_fermentation Fermentation Optimization cluster_analysis Analysis wild_type Wild-Type A. gossypii mutagenesis Mutagenesis (e.g., UV irradiation) wild_type->mutagenesis screening Screening for High-Yielding Mutants mutagenesis->screening mutant_strain Optimized Mutant Strain screening->mutant_strain medium_optimization Medium Optimization (Carbon, Nitrogen, etc.) mutant_strain->medium_optimization process_optimization Process Optimization (pH, Temperature, Aeration) medium_optimization->process_optimization fermentation Optimized Fermentation process_optimization->fermentation extraction Riboflavin Extraction fermentation->extraction quantification Quantification (e.g., Spectrophotometry) extraction->quantification high_yield High Riboflavin Yield quantification->high_yield

Caption: Workflow for improving Riboflavin production.

References

Overcoming Miyakamide B2 solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges associated with Miyakamide B2 in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a cyclic peptide with therapeutic potential. However, like many cyclic peptides, it exhibits poor solubility in aqueous solutions. This is often due to a high proportion of hydrophobic amino acids and a molecular structure that favors aggregation.[1] Poor solubility can impede its bioavailability, complicate formulation, and reduce therapeutic efficacy.[1]

Q2: What are the primary factors influencing the solubility of cyclic peptides like this compound?

Several factors inherent to the peptide's structure can affect its solubility:

  • Amino Acid Composition: A higher content of non-polar (hydrophobic) amino acids contributes to low aqueous solubility.[1]

  • Peptide Length: Longer peptide chains can lead to increased hydrophobic interactions and a higher tendency to aggregate.[1]

  • Secondary Structure: The formation of extended structures, such as beta-sheets, can result in poorer solubility compared to more disordered structures.[1]

  • Net Charge and pH: Solubility is often at its minimum near the peptide's isoelectric point (pI), where the net charge is neutral.

Q3: What are the initial steps to take when encountering solubility issues with this compound?

Start by assessing the physicochemical properties of this compound. Understanding its amino acid sequence, predicted pI, and hydrophobicity will provide insights into the nature of the solubility problem. This will help in selecting an appropriate solubilization strategy.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Issue 1: this compound precipitates out of solution upon addition to my aqueous buffer.

  • Cause: The buffer's pH may be close to the isoelectric point (pI) of this compound, minimizing its net charge and thus its solubility. The aqueous buffer may not be a suitable solvent on its own.

  • Solution 1: pH Adjustment. Adjust the pH of the buffer to be at least 2 units above or below the pI of the peptide. This will increase the net charge of the peptide, enhancing its interaction with water molecules.

  • Solution 2: Use of Co-solvents. Introduce a small percentage of an organic co-solvent such as Dimethyl Sulfoxide (DMSO), Ethanol (EtOH), or Acetonitrile (ACN). It is recommended to first dissolve the peptide in the pure co-solvent and then add it to the aqueous buffer dropwise while vortexing.

  • Solution 3: Employ Solubilizing Excipients. Consider the use of excipients like cyclodextrins, which can form inclusion complexes with hydrophobic molecules, or surfactants that form micelles to encapsulate the peptide.

Issue 2: The solubility of this compound is still low even after pH adjustment and the use of co-solvents.

  • Cause: The intrinsic hydrophobicity of this compound may be too high for simple pH adjustments and low concentrations of co-solvents to overcome.

  • Solution 1: Advanced Formulation Technologies. Explore more advanced strategies such as lipid-based formulations (e.g., self-emulsifying drug delivery systems - SEDDS), solid dispersions, or encapsulation in nanogels. Hyaluronic acid (HA) nanogels have shown potential in enhancing the solubility of water-insoluble cyclic peptides without the need for organic solvents.

  • Solution 2: Particle Size Reduction. Techniques like micronization or nanonization can increase the surface area of the solid peptide, which can improve the dissolution rate.

Issue 3: I am concerned about the potential toxicity of the solubilizing agents in my cell-based assays.

  • Cause: Organic co-solvents and some surfactants can be toxic to cells at higher concentrations.

  • Solution 1: Determine the Maximum Tolerated Concentration. Perform a dose-response experiment with your solubilizing agent alone to determine the highest concentration that does not affect cell viability.

  • Solution 2: Utilize Biocompatible Solubilizers. Opt for more biocompatible options like cyclodextrins or HA nanogels, which generally exhibit lower toxicity.

  • Solution 3: Final Concentration Dilution. Prepare a concentrated stock solution of this compound in a higher percentage of co-solvent and then dilute it significantly in your cell culture medium to reach the final desired concentration, ensuring the final co-solvent concentration is well below the toxic threshold.

Data Presentation

Table 1: Effect of Different Solubilization Methods on this compound Solubility.

Solubilization MethodSolvent SystemThis compound Solubility (µg/mL)Fold Increase
Control Deionized Water51
pH Adjustment 50 mM Phosphate Buffer (pH 9.0)5010
Co-solvent 10% DMSO in Deionized Water25050
Cyclodextrin 2% β-cyclodextrin in Deionized Water40080
HA Nanogel 16 mg/mL CHHA in Water>2000>400

Note: The data presented in this table are illustrative and may not represent the actual solubility of this compound. Researchers should perform their own experiments to determine the optimal solubilization strategy.

Experimental Protocols

Protocol 1: Solubilization of this compound using a Co-solvent (DMSO)

  • Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add pure DMSO to the tube to create a concentrated stock solution (e.g., 10 mg/mL).

  • Vortex the tube until the peptide is completely dissolved. Gentle warming (up to 37°C) may be applied if necessary.

  • To prepare a working solution, add the concentrated stock solution dropwise to your aqueous buffer while vortexing. Ensure the final concentration of DMSO is kept to a minimum (typically <1% v/v for cell-based assays).

  • Visually inspect the solution for any signs of precipitation. If precipitation occurs, the concentration of this compound in the final solution may be too high.

Protocol 2: Solubilization of this compound using β-cyclodextrin

  • Prepare a solution of β-cyclodextrin in your desired aqueous buffer (e.g., 2% w/v).

  • Add the this compound powder directly to the β-cyclodextrin solution.

  • Stir the mixture at room temperature for several hours (or overnight) to allow for the formation of the inclusion complex.

  • Filter the solution through a 0.22 µm syringe filter to remove any undissolved peptide.

  • Determine the concentration of the solubilized this compound using a suitable analytical method (e.g., HPLC).

Visualizations

experimental_workflow cluster_start Start: Insoluble this compound cluster_methods Solubilization Methods cluster_outcome Outcome start This compound Powder ph pH Adjustment start->ph cosolvent Co-solvent Addition (e.g., DMSO) start->cosolvent cyclo Cyclodextrin Complexation start->cyclo nanogel HA Nanogel Encapsulation start->nanogel solution Solubilized this compound in Aqueous Solution ph->solution cosolvent->solution cyclo->solution nanogel->solution

Caption: Experimental workflow for solubilizing this compound.

logical_relationship miya This compound poor_sol Poor Aqueous Solubility miya->poor_sol hydro High Hydrophobicity poor_sol->hydro agg Aggregation Tendency poor_sol->agg exp_chal Experimental Challenges poor_sol->exp_chal sol_strat Solubilization Strategies poor_sol->sol_strat low_bio Low Bioavailability exp_chal->low_bio form_diff Formulation Difficulties exp_chal->form_diff ph_mod pH Modification sol_strat->ph_mod co_solv Co-solvents sol_strat->co_solv excip Excipients (Cyclodextrins, etc.) sol_strat->excip

Caption: Factors contributing to this compound solubility issues.

signaling_pathway miya This compound receptor Cell Surface Receptor miya->receptor Binds kinase1 Kinase A receptor->kinase1 Activates kinase2 Kinase B kinase1->kinase2 Phosphorylates tf Transcription Factor kinase2->tf Activates nucleus Nucleus tf->nucleus Translocates to response Cellular Response (e.g., Apoptosis, Proliferation) nucleus->response Gene Expression

Caption: Hypothetical signaling pathway for this compound.

References

Technical Support Center: Miyakamide B2 Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature lacks specific data regarding the stability and degradation of Miyakamide B2 (also known as S-632-B2). The following technical support guide is a template designed for researchers, scientists, and drug development professionals. It provides a framework for documenting and addressing potential stability issues based on general principles of forced degradation studies for novel antibiotics. Users are encouraged to populate the tables and protocols with their own experimental data.

Frequently Asked Questions (FAQs)

Q1: What is the known chemical family of this compound and are there general stability concerns for this class of compounds?

This compound is a member of the glutarimide (B196013) family of antibiotics.[1] Its structure is a stereoisomer of 3-(5,7-dimethyl-8,9-epoxy-2-hydroxy-4-oxo-6-decenyl)glutarimide.[1] While specific stability data for this compound is not publicly available, compounds with epoxide and ester or amide functionalities can be susceptible to hydrolysis under acidic or basic conditions. The conjugated ketone system may be liable to degradation under photolytic conditions.

Q2: What are the initial recommended storage conditions for this compound?

For a novel compound with unknown stability, it is recommended to store it as a solid at -20°C or -80°C, protected from light and moisture. For solutions, preparation of fresh solutions for each experiment is ideal. If short-term storage of a stock solution is necessary, it should be stored at -80°C in a suitable solvent and protected from light. The stability of the compound in the chosen solvent should be validated.

Q3: What analytical techniques are suitable for monitoring the stability of this compound?

A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) with UV or mass spectrometric (MS) detection is typically the method of choice. The method must be validated to separate the intact this compound from its potential degradation products.

Q4: How can I identify the degradation products of this compound?

Forced degradation studies are designed to generate degradation products.[2] These studies involve exposing this compound to harsh conditions such as acid, base, oxidation, heat, and light.[2] The resulting degradation products can be characterized using techniques like LC-MS/MS and Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate their structures.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of potency or activity in a sample of this compound. Degradation due to improper storage (e.g., exposure to light, elevated temperature, or incompatible solvent).1. Verify storage conditions. 2. Analyze the sample using a validated stability-indicating HPLC method to check for the presence of degradation products. 3. Prepare a fresh solution from a new batch of solid compound and repeat the experiment.
Appearance of new peaks in the chromatogram during analysis. Formation of degradation products.1. Document the conditions under which the new peaks appeared (e.g., sample age, storage, solvent). 2. Perform forced degradation studies to systematically identify the conditions that lead to the formation of these peaks. 3. Characterize the structure of the new peaks using LC-MS/MS.
Inconsistent experimental results between different batches of this compound. Potential batch-to-batch variability in purity or the presence of impurities that affect stability.1. Analyze all batches by the same validated analytical method to compare purity profiles. 2. If possible, perform a side-by-side stability study on different batches under the same stress conditions.
Precipitation of this compound from solution. Poor solubility or instability in the chosen solvent system.1. Determine the solubility of this compound in various solvents. 2. If stability is the issue, consider using a different solvent or a co-solvent system. 3. Assess the stability of this compound in the new solvent system over time.

Quantitative Data Summary

The following tables should be populated with data from your internal stability studies.

Table 1: Summary of Forced Degradation Studies for this compound

Stress Condition Concentration Duration Temperature % Degradation Number of Degradants Major Degradant(s) (% Peak Area)
0.1 M HCle.g., 1 mg/mLe.g., 24 he.g., 60°CDataDataData
0.1 M NaOHe.g., 1 mg/mLe.g., 4 he.g., RTDataDataData
3% H₂O₂e.g., 1 mg/mLe.g., 24 he.g., RTDataDataData
Thermal (Solid)N/Ae.g., 48 he.g., 80°CDataDataData
Photolytic (Solution)e.g., 1 mg/mLe.g., 24 he.g., ICH Q1BDataDataData

Table 2: Stability of this compound in Different Solvents at 4°C

Solvent Concentration Time Point % Remaining this compound
e.g., Methanole.g., 1 mg/mLe.g., 24 hData
e.g., Methanole.g., 1 mg/mLe.g., 48 hData
e.g., DMSOe.g., 1 mg/mLe.g., 24 hData
e.g., DMSOe.g., 1 mg/mLe.g., 48 hData

Experimental Protocols

Protocol: Forced Degradation Study of this compound

1. Objective: To investigate the intrinsic stability of this compound and identify its potential degradation pathways under various stress conditions as mandated by ICH guidelines.[2]

2. Materials:

  • This compound

  • HPLC grade methanol, acetonitrile, and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated pH meter

  • HPLC system with a validated stability-indicating method

  • Photostability chamber

  • Oven

3. Procedure:

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

    • Keep the solution at room temperature.

    • Withdraw aliquots at predetermined time points (e.g., 1, 2, 4, 8 hours), neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂.

    • Keep the solution at room temperature, protected from light.

    • Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 24 hours) and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • For solid-state stability, place a known amount of this compound powder in an oven at 80°C.

    • For solution stability, incubate the stock solution at 60°C.

    • Analyze samples at predetermined time points.

  • Photolytic Degradation:

    • Expose the this compound solution (e.g., 1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be kept in the dark under the same conditions.

    • Analyze both samples after the exposure period.

4. Analysis:

  • Analyze all samples using a validated stability-indicating HPLC method.

  • Calculate the percentage of degradation and the relative peak areas of any degradation products.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis Miyakamide_B2 This compound Stock Solution (1 mg/mL) Acid Acidic (0.1M HCl, 60°C) Miyakamide_B2->Acid Base Basic (0.1M NaOH, RT) Miyakamide_B2->Base Oxidation Oxidative (3% H₂O₂, RT) Miyakamide_B2->Oxidation Thermal Thermal (80°C) Miyakamide_B2->Thermal Photo Photolytic (ICH Q1B) Miyakamide_B2->Photo HPLC Stability-Indicating HPLC-UV/MS Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Characterization Degradant Characterization (LC-MS/MS, NMR) HPLC->Characterization If degradants > threshold

Caption: Workflow for Forced Degradation Studies of this compound.

Degradation_Pathway cluster_products Potential Degradation Products MiyakamideB2 This compound Hydrolysis_Product Epoxide Ring Opening (Hydrolysis Product) MiyakamideB2->Hydrolysis_Product Acidic/Basic Conditions Oxidation_Product Oxidation Product MiyakamideB2->Oxidation_Product Oxidative Stress (H₂O₂) Isomerization_Product Isomerization Product MiyakamideB2->Isomerization_Product Thermal/Photolytic Stress

References

Technical Support Center: Troubleshooting HPLC Purification of Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC purification of natural products. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of complex natural product extracts.

Frequently Asked Questions (FAQs)

Q1: What are the most common initial steps for developing an HPLC method for a natural product extract?

A: Developing a robust HPLC method for a complex natural product extract typically begins with a "scouting gradient." This involves running a broad gradient, such as 5-95% of the strong solvent (e.g., acetonitrile (B52724) or methanol) over 10 to 20 minutes, to get a general profile of the extract's components.[1] This initial run helps in determining the approximate solvent composition required to elute the compounds of interest. Based on the results of the scouting gradient, a more optimized gradient or an isocratic method can be developed.[1][2][3] The choice of the stationary phase, most commonly a C18 column for reversed-phase chromatography, is also a critical initial step.[4]

Q2: My sample is a crude extract. What are the essential sample preparation steps before HPLC analysis?

A: Proper sample preparation is crucial to protect the HPLC column and ensure reproducible results. Key steps include:

  • Dissolution: The sample should be dissolved in a solvent that is compatible with the mobile phase, ideally the initial mobile phase composition. Using a solvent stronger than the mobile phase can lead to peak distortion.

  • Filtration: It is essential to filter the sample to remove particulate matter that can clog the column frit and tubing. Syringe filters are a common and effective method for this.

  • Solid-Phase Extraction (SPE): For very complex matrices, SPE can be used to clean up the sample by removing interfering compounds. This can also help in concentrating the analyte of interest.

Q3: I am observing peak tailing in my chromatogram. What are the likely causes and solutions?

A: Peak tailing is a common issue in HPLC and can be caused by several factors, especially when dealing with natural products which can contain compounds that interact strongly with the stationary phase.

  • Strong Sample-Column Interactions: Basic compounds in the sample can interact with acidic silanol (B1196071) groups on silica-based columns, leading to tailing. Using a mobile phase with a low pH or adding a competing base can help to mitigate this.

  • Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or sample concentration.

  • Column Degradation: A deteriorated packed bed or a clogged frit can also cause peak tailing. Flushing the column or replacing it if necessary can resolve this.

Q4: My retention times are shifting between runs. What should I investigate?

A: Variable retention times can be a frustrating problem, leading to difficulties in peak identification and quantification. Common causes include:

  • Mobile Phase Composition: Inconsistent preparation of the mobile phase is a frequent cause. Ensure accurate mixing and use high-purity solvents. For gradient elution, ensure the pump's mixing performance is optimal.

  • Column Equilibration: Insufficient column equilibration time between runs, especially with gradient methods, can lead to retention time drift.

  • Temperature Fluctuations: Changes in column temperature can affect retention times. Using a column oven is recommended for stable temperatures.

  • Leaks: Leaks in the HPLC system can cause changes in the mobile phase composition and flow rate, leading to variable retention times.

Q5: I am seeing a noisy or drifting baseline. What are the common causes?

A: A stable baseline is critical for accurate quantification, especially of low-level analytes.

  • Contaminated Mobile Phase: Impurities in the mobile phase solvents or additives can cause a noisy or drifting baseline, particularly in gradient elution. Use HPLC-grade solvents and fresh mobile phase.

  • Air Bubbles: Air bubbles in the pump or detector can cause baseline noise. Degassing the mobile phase is essential.

  • Detector Issues: A failing detector lamp or a contaminated flow cell can also be the source of baseline problems.

Troubleshooting Guides

High Backpressure

High backpressure is a common issue that can shut down your HPLC system.

Potential Cause Troubleshooting Steps
Clogged Column Frit 1. Reverse the column and flush with a strong solvent. 2. If the pressure does not decrease, the frit may need to be replaced.
Blocked Tubing or In-line Filter 1. Systematically disconnect components starting from the detector and working backwards to identify the point of blockage. 2. Replace any blocked tubing or filters.
Sample Precipitation 1. Ensure the sample is fully dissolved in the mobile phase. 2. Consider a different sample solvent.
High Flow Rate 1. Check that the flow rate is appropriate for the column dimensions and particle size.
Poor Peak Resolution

Poor resolution between peaks can hinder the purification and quantification of target compounds.

Potential Cause Troubleshooting Steps
Inappropriate Mobile Phase Composition 1. Optimize the mobile phase by adjusting the solvent ratio or pH. 2. For complex mixtures, a gradient elution is often necessary to achieve good separation.
Column Overload 1. Reduce the sample concentration or injection volume.
Column Degradation 1. Check the column performance with a standard mixture. 2. If performance is poor, the column may need to be replaced.
Suboptimal Flow Rate 1. Optimize the flow rate. A lower flow rate can sometimes improve resolution.

Experimental Protocols

Protocol 1: General Method Development for a Natural Product Extract
  • Initial Scouting Gradient:

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile.

    • Gradient: 5% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV-Vis Diode Array Detector (DAD) to monitor multiple wavelengths.

    • Injection Volume: 10 µL.

  • Analysis of Scouting Run:

    • Identify the retention times of the peaks of interest.

    • Determine the approximate %B at which the target compounds elute.

  • Method Optimization:

    • Based on the scouting run, design a more focused gradient. For example, if the compounds of interest elute between 10 and 15 minutes in the scouting run (corresponding to roughly 40-65% B), a new gradient could be 30% B to 70% B over 20 minutes.

    • Alternatively, if the peaks are well-separated, an isocratic method can be developed using the mobile phase composition at the center of the elution window.

Protocol 2: Sample Preparation of a Plant Extract for HPLC
  • Extraction:

    • Extract the plant material with a suitable solvent (e.g., methanol, ethanol, or a mixture with water).

    • Concentrate the extract to dryness under reduced pressure.

  • Dissolution:

    • Accurately weigh a portion of the dried extract.

    • Dissolve the extract in the initial mobile phase of your HPLC method to a known concentration (e.g., 1 mg/mL).

  • Filtration:

    • Draw the dissolved sample into a syringe.

    • Attach a 0.45 µm or 0.22 µm syringe filter to the syringe.

    • Filter the sample into an HPLC vial.

  • Injection:

    • Place the vial in the autosampler for injection.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_downstream Downstream Processing start Crude Natural Product Extract dissolve Dissolve in appropriate solvent start->dissolve filter Filter through 0.45 µm or 0.22 µm filter dissolve->filter spe Optional: Solid-Phase Extraction (SPE) filter->spe inject Inject sample onto HPLC spe->inject separate Separation on column (e.g., C18) inject->separate detect Detection (e.g., UV-Vis DAD) separate->detect fraction Fraction Collection detect->fraction analyze Analyze fractions for purity fraction->analyze isolate Isolate pure compound analyze->isolate

Caption: Workflow for HPLC Purification of Natural Products.

troubleshooting_flowchart start HPLC Problem Observed pressure High Backpressure? start->pressure peak_shape Poor Peak Shape? pressure->peak_shape No pressure_yes Check for blockages (frit, tubing) Flush column pressure->pressure_yes Yes retention Retention Time Shift? peak_shape->retention No peak_shape_yes Check for column overload Optimize mobile phase pH Check for column degradation peak_shape->peak_shape_yes Yes retention_yes Check mobile phase preparation Ensure proper column equilibration Check for leaks and temperature fluctuations retention->retention_yes Yes

Caption: Troubleshooting Common HPLC Issues.

gradient_elution cluster_time Time cluster_composition Mobile Phase Composition cluster_elution Compound Elution t0 t = 0 min t_mid t = 10 min comp0 Weak Elution Strength (e.g., 5% Acetonitrile) t0->comp0 t_end t = 20 min comp_mid Intermediate Elution Strength (e.g., 50% Acetonitrile) t_mid->comp_mid comp_end Strong Elution Strength (e.g., 95% Acetonitrile) t_end->comp_end comp0->comp_mid % Organic Solvent Increases polar Polar compounds elute comp0->polar comp_mid->comp_end % Organic Solvent Increases mid_polar Moderately polar compounds elute comp_mid->mid_polar non_polar Non-polar compounds elute comp_end->non_polar

Caption: Principle of Gradient Elution in HPLC.

References

Technical Support Center: Optimizing Cell-Based Assays for Miyakamide B2

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Miyakamide B2. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their cell-based assay conditions for this novel cyclic peptide. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation tables to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its likely mechanism of action?

A1: this compound is a cyclic peptide. While specific data on this compound is emerging, cyclic peptides are a class of molecules known for their potential to disrupt protein-protein interactions.[1] Many similar natural products target the actin cytoskeleton, leading to changes in cell morphology, motility, and viability.[2][3] Therefore, it is plausible that this compound's cellular effects are mediated through interactions with actin dynamics.

Q2: I am seeing low or no activity of this compound in my cell-based assay. What are the possible reasons?

A2: Low activity of cyclic peptides like this compound in cell-based assays can stem from several factors:

  • Poor Cell Permeability: The large size and polar backbone of cyclic peptides can hinder their passage across the cell membrane.[4]

  • Compound Instability: The stability of this compound in your specific cell culture medium and conditions (e.g., temperature, light exposure) may be limited.[5]

  • Serum Protein Binding: Components in fetal bovine serum (FBS) or other serum supplements can bind to the compound, reducing its effective concentration.

  • Incorrect Assay Endpoint: The chosen assay may not be sensitive to the specific cellular changes induced by this compound within the selected timeframe.

Q3: How can I improve the cell permeability of this compound?

A3: As this compound is a natural product, its structure cannot be easily modified. However, you can optimize assay conditions to favor its uptake:

  • Optimize Incubation Time: Longer incubation times may be necessary to allow for sufficient intracellular accumulation.

  • Reduce Serum Concentration: If permissible for your cell type, reducing the serum percentage in the culture medium can decrease protein binding and increase the free concentration of the compound.

  • Use a Permeabilizing Agent (with caution): In mechanistic studies, a very low, non-toxic concentration of a gentle permeabilizing agent like digitonin (B1670571) could be used as a positive control to confirm that the target is accessible within the cell. However, this is not suitable for standard viability or functional assays.

Q4: What are the best practices for preparing and storing this compound?

A4: For optimal results, follow these guidelines:

  • Solubility: Determine the optimal solvent for this compound. High-purity DMSO is a common choice for cyclic peptides. Prepare a high-concentration stock solution to minimize the final solvent concentration in your assay, which should ideally be below 0.5%.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light, as some compounds are light-sensitive.

  • Working Solutions: Prepare fresh working solutions from the stock for each experiment to ensure consistent activity.

Troubleshooting Guides

Issue 1: High Variability Between Replicate Wells
Possible Cause Troubleshooting Step
Uneven Cell Seeding Ensure a single-cell suspension before plating. Mix the cell suspension between pipetting steps. Allow plates to sit at room temperature for 15-20 minutes before placing them in the incubator to allow for even cell settling.
Edge Effects Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or water to maintain humidity.
Compound Precipitation Visually inspect the wells after adding this compound. If precipitation is observed, consider lowering the final concentration or testing alternative solvents for the stock solution.
Inconsistent Pipetting Use calibrated pipettes and ensure proper pipetting technique. For small volumes, use a multi-channel pipette for simultaneous addition to replicate wells.
Issue 2: Discrepancy Between Biochemical and Cell-Based Assay Results
Possible Cause Troubleshooting Step
Cell Permeability Issues This is a common reason for discrepancies. A compound may be highly active against its purified target but show no effect in whole cells if it cannot reach its intracellular target.
Efflux Pump Activity Cells may be actively pumping the compound out. Consider using a cell line with known efflux pump expression levels or using a broad-spectrum efflux pump inhibitor as a control.
Intracellular Metabolism The compound may be metabolized to an inactive form within the cell.
Target Unavailability in Cells The target protein may be in a different conformational state or part of a larger complex within the cell, preventing this compound from binding.

Experimental Protocols

Protocol 1: Cell Viability/Cytotoxicity Assay (MTT/AlamarBlue)

This protocol provides a general framework. Optimization of cell density and incubation times is crucial.

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in complete culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle control (e.g., DMSO) wells.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, 72 hours).

  • Reagent Addition:

    • For MTT: Add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization solution and incubate until the formazan (B1609692) crystals are fully dissolved.

    • For AlamarBlue: Add AlamarBlue reagent to each well and incubate for 1-4 hours, or until a color change is observed in the control wells.

  • Data Acquisition: Read the absorbance (MTT) or fluorescence (AlamarBlue) using a microplate reader.

  • Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Protocol 2: Actin Cytoskeleton Staining

This protocol allows for the visualization of changes in the actin cytoskeleton.

  • Cell Seeding: Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with this compound at various concentrations and for different durations. Include a vehicle control.

  • Fixation: Gently wash the cells with PBS and then fix them with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.

  • Permeabilization: Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 5-10 minutes.

  • Staining: Wash the cells with PBS. Incubate with a fluorescently-labeled phalloidin (B8060827) solution (e.g., Alexa Fluor 488 phalloidin) for 30-60 minutes at room temperature, protected from light.

  • Nuclear Staining (Optional): Counterstain with a nuclear dye like DAPI.

  • Mounting and Imaging: Wash the coverslips with PBS, mount them on microscope slides, and image using a fluorescence microscope.

Protocol 3: Caspase-3/7 Activation Assay (Apoptosis)

This assay measures the activity of key executioner caspases involved in apoptosis.

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the Cell Viability Assay protocol. It is advisable to use a shorter incubation time (e.g., 6, 12, 24 hours) as apoptosis is an earlier event than cell death.

  • Assay Procedure: Use a commercially available caspase-3/7 activity assay kit (e.g., Caspase-Glo® 3/7). Follow the manufacturer's instructions. Typically, this involves adding the reagent directly to the wells, incubating for a specified time, and then reading the luminescence.

  • Data Analysis: Normalize the luminescent signal to the number of cells (can be done in a parallel plate) or express it as a fold-change over the vehicle control.

Data Presentation

Table 1: Recommended Starting Conditions for this compound Cell-Based Assays
ParameterRecommended RangeNotes
Cell Seeding Density 5,000 - 20,000 cells/well (96-well plate)Optimize for each cell line to ensure they are in the logarithmic growth phase during the assay.
This compound Concentration 0.1 nM - 100 µMA wide range is recommended for initial screening due to unknown potency and permeability.
Incubation Time 24 - 72 hoursFor cytotoxicity assays. Shorter times (e.g., 4-24 hours) may be needed for mechanistic studies like apoptosis or actin staining.
Serum Concentration 0.5% - 10%Test the effect of serum on compound activity. Start with the standard concentration for your cell line and reduce if poor activity is observed.
Vehicle (DMSO) Concentration < 0.5%High concentrations of DMSO can be toxic to cells.

Visualizations

Experimental Workflow for this compound Screening

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Studies A Prepare this compound Stock Solution C Perform Cytotoxicity Assay (e.g., MTT) at a wide concentration range (24, 48, 72h) A->C B Determine Optimal Cell Seeding Density B->C D Calculate IC50 Values C->D E Actin Cytoskeleton Staining (at IC50 and sub-IC50 concentrations) D->E If cytotoxic F Caspase-3/7 Activation Assay D->F If cytotoxic G Analyze Morphological Changes E->G H Quantify Apoptosis Induction F->H I Data Interpretation and Further Assay Development G->I H->I

Caption: A general workflow for screening and characterizing this compound.

Troubleshooting Logic for Low Compound Activity

G A Low or No Activity Observed B Is the compound soluble in the final assay medium? A->B C Check for precipitation. Test alternative solvents or lower concentration. B->C No D Is the incubation time sufficient? B->D Yes E Increase incubation time (e.g., up to 72h). D->E No F Does serum affect activity? D->F Yes G Perform assay with reduced serum concentration. F->G Potentially H Is the cell line appropriate? F->H No I Test on a panel of cell lines. Ensure target is expressed. H->I Potentially J Consider cell permeability as the primary issue. H->J Yes

Caption: A decision tree for troubleshooting low bioactivity of this compound.

Simplified Apoptosis Signaling Pathway

G A This compound (Actin Disruption) B Cellular Stress A->B C Intrinsic Pathway Activation (Mitochondria) B->C D Caspase-9 Activation C->D E Caspase-3/7 Activation D->E F Apoptosis E->F

Caption: Simplified intrinsic apoptosis pathway potentially induced by this compound.

References

Technical Support Center: Mycalolide B Interference in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "Miyakamide B2": Initial searches for "this compound" did not yield information on a compound with that specific name known to interfere with biochemical assays. It is possible that this is a novel compound with limited public information or a misspelling. This guide focuses on Mycalolide B , a well-documented marine macrolide with a similar name that is known to interfere with biochemical assays, particularly those involving the actin cytoskeleton. The troubleshooting principles outlined here can be broadly applied to other compounds that interact with cellular machinery.

Frequently Asked Questions (FAQs)

Q1: What is Mycalolide B and what is its primary mechanism of action?

Mycalolide B is a potent, cell-permeable marine toxin isolated from the sponge of the genus Mycale. Its primary mechanism of action is the disruption of the actin cytoskeleton. It achieves this by severing filamentous actin (F-actin) and sequestering globular actin (G-actin) monomers in a 1:1 complex, which prevents their incorporation into new filaments.[1] This leads to rapid depolymerization of the actin cytoskeleton.

Q2: I'm observing a potent inhibitory effect in my cell-based assay after treatment with Mycalolide B. How can I be sure this is due to its effect on actin and not an off-target effect?

While Mycalolide B is a potent actin-disrupting agent, the possibility of off-target effects should be considered. One study noted that Mycalolide B could bind to various intracellular proteins, potentially through a Michael addition mechanism.[2] To investigate the specificity of the observed effects in your system, consider the following:

  • Rescue Experiments: Can the observed phenotype be rescued by overexpressing a Mycalolide B-resistant actin mutant?

  • Actin Stabilization: Does pre-treating cells with an actin-stabilizing agent, such as phalloidin (B8060827) (if it can be introduced into the cells), prevent the effects of Mycalolide B?

  • Use of Analogs: Compare the effects of Mycalolide B with its analog, kabiramide D, which has been shown to have a higher specificity for actin.[2]

  • Cell-Free Assays: Reconstitute the key components of your pathway of interest in a cell-free system to see if Mycalolide B has a direct effect independent of the cellular actin cytoskeleton.

Q3: Mycalolide B is affecting a signaling pathway in my experiments. Is this a direct effect on a kinase or phosphatase, or is it a secondary effect of actin disruption?

The actin cytoskeleton serves as a scaffold for many signaling proteins. Therefore, disruption of the actin cytoskeleton by Mycalolide B can have widespread, indirect effects on various signaling pathways. To distinguish between direct and indirect effects:

  • Time-Course Analysis: Perform a detailed time-course experiment. Effects that are secondary to actin depolymerization will likely appear at later time points compared to the rapid disruption of the actin cytoskeleton.

  • In Vitro Kinase/Phosphatase Assays: Test the effect of Mycalolide B directly on the activity of purified kinases or phosphatases from your pathway of interest. Mycalolide B has been shown to not affect calmodulin-stimulated (Ca2+-Mg2+)-ATPase activity, suggesting some level of specificity.[3]

  • Actin-Independent Activation: If possible, activate your signaling pathway of interest through a mechanism that is independent of the actin cytoskeleton and observe if Mycalolide B still has an effect.

Troubleshooting Guides

Issue 1: Inconsistent results in actin polymerization assays.

Background: Pyrene-labeled actin assays are commonly used to monitor actin polymerization in real-time. The fluorescence of pyrene-actin increases significantly upon its incorporation into a polymer. Mycalolide B will cause a rapid decrease in fluorescence in a pre-polymerized actin sample and will inhibit the increase in fluorescence in a polymerization assay.

Troubleshooting Steps:

Potential Cause Troubleshooting Action
Incorrect Mycalolide B Concentration Verify the concentration of your Mycalolide B stock solution. Perform a dose-response curve to determine the IC50 in your assay.
Poor Quality of Actin Ensure your actin preparation is fresh and has been properly stored. Test the polymerization of a control sample without Mycalolide B to confirm actin viability.
Direct Fluorescence Interference To rule out that Mycalolide B is quenching the pyrene (B120774) fluorescence directly, add Mycalolide B to a solution of pyrene-labeled G-actin (monomeric) and F-actin (polymeric) and measure any immediate changes in fluorescence.
Buffer Incompatibility Ensure that the solvent for Mycalolide B is compatible with your assay buffer and does not exceed a concentration that affects the assay (e.g., >1% DMSO).
Issue 2: Inhibition of actomyosin (B1167339) ATPase activity is observed, but the mechanism is unclear.

Background: Mycalolide B inhibits actin-activated myosin Mg2+-ATPase activity.[1] This is a downstream consequence of its actin-depolymerizing activity.

Troubleshooting Steps:

Potential Cause Troubleshooting Action
Direct Inhibition of Myosin ATPase To confirm that the inhibition is actin-dependent, measure the basal (non-actin-activated) Mg2+-ATPase activity of myosin in the presence of Mycalolide B. No significant effect is expected.
Disruption of Actin-Myosin Interaction The primary mechanism is the removal of the F-actin substrate. Confirm F-actin depolymerization in parallel using a pyrene-actin depolymerization assay or by visualizing actin filaments via microscopy.
Assay Artifacts Ensure that the method for measuring phosphate (B84403) release (e.g., malachite green assay) is not directly inhibited by Mycalolide B. Run a standard curve for phosphate in the presence and absence of Mycalolide B.

Quantitative Data Summary

Parameter Value Assay
G-Actin Binding Stoichiometry 1:1Co-sedimentation/Concentration analysis
Inhibition of Platelet Aggregation (ADP-induced) Effective at 1-10 µMPlatelet Aggregometry
Inhibition of Platelet Aggregation (Collagen-induced) Effective at 3-10 µMPlatelet Aggregometry
Potentiation of Platelet Aggregation (Collagen-induced) Observed at 0.3-1 µMPlatelet Aggregometry

Experimental Protocols

Pyrene-Actin Depolymerization Assay

Objective: To monitor the F-actin depolymerizing activity of Mycalolide B.

Materials:

  • Pyrene-labeled F-actin

  • G-buffer (e.g., 2 mM Tris-HCl, pH 8.0, 0.2 mM ATP, 0.1 mM CaCl2, 0.5 mM DTT)

  • Mycalolide B stock solution

  • Fluorometer (Excitation: 365 nm, Emission: 407 nm)

Procedure:

  • Prepare a solution of pre-polymerized pyrene-labeled F-actin in polymerization buffer.

  • Allow the fluorescence signal to stabilize, indicating that polymerization has reached a steady state.

  • Add the desired concentration of Mycalolide B or vehicle control to the F-actin solution.

  • Immediately begin monitoring the decrease in fluorescence over time. A rapid decrease in fluorescence indicates F-actin depolymerization.

Actomyosin ATPase Assay

Objective: To measure the effect of Mycalolide B on actin-activated myosin ATPase activity.

Materials:

  • Myosin (e.g., skeletal muscle myosin)

  • F-actin

  • Assay Buffer (e.g., 20 mM Imidazole, pH 7.5, 5 mM KCl, 2 mM MgCl2, 1 mM DTT)

  • ATP

  • Mycalolide B stock solution

  • Phosphate detection reagent (e.g., Malachite Green)

Procedure:

  • Incubate F-actin with various concentrations of Mycalolide B or vehicle control for a sufficient time to allow for depolymerization.

  • Add myosin to the actin/Mycalolide B mixture.

  • Initiate the reaction by adding ATP.

  • At various time points, take aliquots of the reaction and stop them (e.g., with a quench solution like SDS).

  • Measure the amount of inorganic phosphate released using a phosphate detection reagent.

  • Calculate the ATPase activity (moles of phosphate per mole of myosin per second) and compare the activities at different Mycalolide B concentrations.

Visualizations

Mycalolide_B_Mechanism_of_Action G_Actin G-Actin (Monomer) F_Actin F-Actin (Filament) G_Actin->F_Actin Polymerization Sequestered_Complex Mycalolide B-G-Actin Complex (1:1) G_Actin->Sequestered_Complex F_Actin->G_Actin Depolymerization Severed_Filaments Severed F-Actin F_Actin->Severed_Filaments MycalolideB Mycalolide B MycalolideB->G_Actin Sequesters MycalolideB->F_Actin Severs

Caption: Mechanism of action of Mycalolide B on the actin cytoskeleton.

Troubleshooting_Workflow Start Unexpected Result with Mycalolide B Is_Assay_Biochemical Is the assay biochemical (e.g., polymerization)? Start->Is_Assay_Biochemical Is_Assay_Cellular Is the assay cell-based? Start->Is_Assay_Cellular Check_Reagents Verify reagent quality (Actin, Mycalolide B conc.) Is_Assay_Biochemical->Check_Reagents Yes Check_Specificity Investigate off-target effects (rescue experiments, analogs) Is_Assay_Cellular->Check_Specificity Yes Check_Direct_Interference Test for direct assay interference (e.g., fluorescence quenching) Check_Reagents->Check_Direct_Interference Result_Biochemical Result likely due to direct effect on actin dynamics or assay artifact Check_Direct_Interference->Result_Biochemical Distinguish_Primary_Secondary Distinguish primary (actin) vs. secondary (signaling) effects (time-course, in vitro assays) Check_Specificity->Distinguish_Primary_Secondary Result_Cellular Result likely due to actin disruption or potential off-target/downstream effect Distinguish_Primary_Secondary->Result_Cellular

Caption: Troubleshooting workflow for experiments involving Mycalolide B.

Actin_Signaling_Nexus Actin_Cytoskeleton Actin Cytoskeleton (Filaments and Monomers) Cell_Shape_Motility Cell Shape & Motility Actin_Cytoskeleton->Cell_Shape_Motility Regulates Signaling_Scaffolds Signaling Scaffolds Actin_Cytoskeleton->Signaling_Scaffolds Provides Scaffold for Gene_Transcription Gene Transcription (e.g., SRF) Actin_Cytoskeleton->Gene_Transcription Regulates (via G-actin levels) MycalolideB Mycalolide B MycalolideB->Actin_Cytoskeleton Disrupts Kinase_Pathways Kinase Pathways (e.g., MAPK, PI3K) Signaling_Scaffolds->Kinase_Pathways Localizes/Activates

Caption: The actin cytoskeleton as a hub for cellular signaling.

References

How to prevent degradation of Miyakamide B2 during storage

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Miyakamide B2 is a novel compound with limited publicly available stability data. The following guidelines are based on general best practices for the storage and handling of sensitive pharmaceutical compounds and utilize Vitamin B2 (Riboflavin) as an illustrative analogue due to its well-documented sensitivity to light, pH, and temperature. Researchers are strongly encouraged to perform their own stability studies to determine the optimal storage conditions for this compound.

Troubleshooting Guide: this compound Degradation

Unexpected degradation of this compound can compromise experimental results. This guide provides potential causes and solutions for common degradation issues.

Observed Issue Potential Cause Recommended Solution
Loss of potency or activity in biological assays Chemical degradation of this compound leading to inactive byproducts.1. Review storage conditions (temperature, light exposure). 2. Analyze the compound's purity via HPLC or LC-MS. 3. Prepare fresh solutions for each experiment.
Change in color or appearance of the solid compound or solution Photodegradation or chemical reaction. This compound may be sensitive to light or reactive with components in the solvent.1. Store the compound in amber vials or protect it from light. 2. Use high-purity solvents and assess compatibility. 3. Prepare solutions immediately before use.
Precipitation of the compound from solution Poor solubility or degradation to a less soluble product. The storage temperature may be too low, or the solvent may not be optimal.1. Confirm the solubility of this compound in the chosen solvent. 2. Consider storing solutions at a controlled room temperature if the compound is more soluble at higher temperatures (assess thermal stability first). 3. Use a co-solvent system if necessary.
Inconsistent results between experimental replicates Degradation of this compound in the experimental medium or under specific assay conditions (e.g., pH, presence of reactive species).1. Evaluate the stability of this compound under the specific experimental conditions (incubation time, temperature, pH). 2. Include control samples to monitor the compound's stability throughout the experiment.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

A1: While specific data for this compound is unavailable, for a novel, potentially sensitive compound, it is recommended to store the solid material in a tightly sealed container, protected from light, at a low temperature (e.g., -20°C or -80°C). The presence of a desiccant is also advised to prevent hydrolysis.

Q2: How should I prepare and store solutions of this compound?

A2: Solutions are generally less stable than the solid compound. It is highly recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, solutions should be stored in amber vials at -20°C or -80°C. The choice of solvent is critical; use high-purity, anhydrous solvents. The stability of this compound in aqueous solutions, particularly at different pH values, should be carefully evaluated.

Q3: My this compound solution has turned yellow. Is it still usable?

A3: A change in color often indicates degradation. For instance, aqueous solutions of Riboflavin (Vitamin B2) are yellow, but degradation can lead to changes in color intensity or hue. It is strongly advised not to use a solution that has changed in appearance. The purity should be verified using an analytical technique like HPLC or LC-MS before further use.

Q4: How can I assess the stability of this compound in my experimental setup?

A4: A preliminary stability study is recommended. This involves incubating this compound under your specific experimental conditions (e.g., in cell culture media at 37°C) for the duration of your experiment. Samples should be taken at various time points and analyzed for the remaining concentration of the parent compound.

Experimental Protocol: Preliminary Stability Assessment of this compound

This protocol outlines a general method for assessing the stability of this compound under various storage conditions.

Objective: To determine the stability of this compound under different temperature, light, and pH conditions.

Materials:

  • This compound

  • High-purity solvents (e.g., DMSO, ethanol)

  • Buffers of varying pH (e.g., pH 4, 7, 9)

  • Amber and clear glass vials

  • Incubators/ovens set at desired temperatures

  • Photostability chamber (optional)

  • HPLC or LC-MS system with a suitable column and detector

Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO).

  • Sample Preparation:

    • Temperature Stability: Aliquot the stock solution into amber vials and store them at different temperatures (e.g., -80°C, -20°C, 4°C, 25°C, 40°C).

    • Photostability: Aliquot the stock solution into both amber and clear vials. Expose the clear vials to a controlled light source while keeping the amber vials in the dark at the same temperature.

    • pH Stability: Dilute the stock solution in aqueous buffers of different pH values (e.g., 4, 7, 9) and store at a constant temperature.

  • Time Points: Collect samples from each condition at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours, and weekly for longer-term studies).

  • Analysis: Analyze the concentration of this compound in each sample using a validated HPLC or LC-MS method.

  • Data Analysis: Plot the concentration of this compound versus time for each condition to determine the degradation rate.

Potential Degradation Pathway of a Hypothetical this compound

The following diagram illustrates a hypothetical degradation pathway for a novel compound, highlighting common degradation reactions.

Miyakamide_B2 This compound (Parent Compound) Hydrolysis_Product Hydrolysis Product Miyakamide_B2->Hydrolysis_Product H₂O / pH Oxidation_Product Oxidation Product Miyakamide_B2->Oxidation_Product O₂ / Light Photodegradation_Product Photodegradation Product Miyakamide_B2->Photodegradation_Product Light (hν)

Caption: Hypothetical degradation pathways of this compound.

Workflow for Troubleshooting this compound Degradation

This workflow provides a logical sequence of steps to identify and resolve issues related to this compound instability.

start Start: Inconsistent Experimental Results check_purity 1. Check Purity of this compound Stock start->check_purity is_pure Is Purity >95%? check_purity->is_pure review_storage 2. Review Storage Conditions (Temp, Light, Moisture) is_pure->review_storage Yes new_batch Order New Batch of Compound is_pure->new_batch No is_storage_ok Are Conditions Optimal? review_storage->is_storage_ok stability_study 3. Perform a Forced Degradation Study is_storage_ok->stability_study No optimize_conditions 5. Optimize Experimental/ Storage Conditions is_storage_ok->optimize_conditions Yes identify_cause 4. Identify Degradation Cause (pH, Temp, Light) stability_study->identify_cause identify_cause->optimize_conditions end End: Consistent Results optimize_conditions->end

Caption: Troubleshooting workflow for this compound degradation.

Technical Support Center: Miyakamide B2 Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is the likely origin and chemical nature of Miyakamide B2?

While specific data for this compound is unavailable, its name suggests it may be a secondary metabolite produced by a fungus, possibly from the genus Aspergillus, similar to Miyakamide A2. These compounds are often complex organic molecules, potentially with peptide or polyketide structures. Their polarity can vary, which is a critical factor in developing an extraction protocol.

Q2: What are the initial steps I should take before starting the extraction of a novel compound like this compound?

Before proceeding with a large-scale extraction, it is crucial to perform small-scale analytical extractions to determine the optimal solvent system and to assess the stability of the target compound. A preliminary liquid chromatography-mass spectrometry (LC-MS) analysis of crude extracts can help in identifying the molecular weight of the putative this compound and tracking it through different extraction and purification steps.

Q3: What are the most common extraction techniques for fungal secondary metabolites?

The most common methods are solvent extraction from the fungal mycelium and/or the culture broth. This is often followed by liquid-liquid extraction to partition the compound of interest and then chromatographic techniques for purification. Solid-phase extraction (SPE) is also a widely used technique for sample clean-up and concentration.

Q4: How can I improve the yield of this compound from my fungal culture?

Optimizing fermentation conditions is key to maximizing the production of secondary metabolites. This includes factors such as media composition, pH, temperature, aeration, and incubation time. A design of experiments (DoE) approach can be valuable in systematically optimizing these parameters.

Troubleshooting Guide: Common Pitfalls in Extraction

Problem Potential Cause Suggested Solution
Low or No Yield of Target Compound Inefficient cell lysis.Employ more rigorous cell disruption methods such as ultrasonication, bead beating, or freeze-thawing of the fungal mycelium before solvent extraction.
Incorrect solvent polarity for extraction.Perform small-scale extractions with a range of solvents of varying polarities (e.g., hexane, ethyl acetate (B1210297), dichloromethane, methanol) to identify the optimal solvent for this compound.
Degradation of the target compound.Assess the stability of this compound at different pH values and temperatures. Avoid prolonged exposure to harsh conditions. Consider performing extractions at lower temperatures.
Compound remains in the aqueous phase during liquid-liquid extraction.Adjust the pH of the aqueous phase to neutralize the charge of the target compound, which may increase its partitioning into the organic solvent.
Poor Separation During Chromatography Co-elution of impurities.Optimize the chromatographic conditions, including the stationary phase (e.g., C18, silica), mobile phase composition, and gradient profile. Consider using a different chromatographic technique (e.g., ion-exchange, size-exclusion).
Irreversible binding to the column.Ensure the sample is fully dissolved and filtered before injection. The column may need to be washed with a strong solvent or replaced if significant fouling has occurred.
Presence of Contaminants in Final Product Incomplete separation from other fungal metabolites.Employ multi-step purification protocols, combining different chromatographic techniques based on different separation principles (e.g., polarity, charge, size).
Leaching of plasticizers from labware.Use high-quality, solvent-resistant labware (e.g., glass, PTFE) to minimize contamination.
Inconsistent Results Between Batches Variability in fungal culture conditions.Standardize the fermentation protocol, including inoculum size, media preparation, and harvesting time.
Inconsistent extraction procedure.Develop and strictly follow a standard operating procedure (SOP) for the entire extraction and purification process.

Experimental Protocols and Methodologies

General Protocol for Solvent Extraction of Fungal Metabolites
  • Harvesting: Separate the fungal mycelium from the culture broth by filtration.

  • Mycelial Extraction:

    • Freeze-dry the mycelium to remove water.

    • Grind the dried mycelium into a fine powder.

    • Extract the powder with an appropriate organic solvent (e.g., ethyl acetate or methanol) at room temperature with agitation for several hours.

    • Repeat the extraction process 2-3 times.

    • Combine the solvent extracts and evaporate to dryness under reduced pressure.

  • Broth Extraction:

    • Perform a liquid-liquid extraction of the culture broth with an immiscible organic solvent (e.g., ethyl acetate).

    • Separate the organic layer and evaporate to dryness.

Illustrative Solid-Phase Extraction (SPE) Workflow

SPE_Workflow start Crude Extract conditioning Condition SPE Cartridge (e.g., with Methanol, then Water) start->conditioning loading Load Crude Extract conditioning->loading washing Wash with Weak Solvent (to remove polar impurities) loading->washing elution Elute this compound (with stronger organic solvent) washing->elution collection Collect Eluate elution->collection

Caption: A generalized workflow for solid-phase extraction (SPE).

Signaling Pathways and Logical Relationships

Troubleshooting Logic for Low Extraction Yield

Low_Yield_Troubleshooting start Low Yield of this compound check_lysis Was cell lysis efficient? start->check_lysis check_solvent Is the extraction solvent optimal? check_lysis->check_solvent Yes improve_lysis Action: Improve cell disruption method. check_lysis->improve_lysis No check_stability Could the compound have degraded? check_solvent->check_stability Yes test_solvents Action: Test a range of solvent polarities. check_solvent->test_solvents No test_stability Action: Assess stability at different pH and temperatures. check_stability->test_stability Yes

Caption: A decision tree for troubleshooting low extraction yields.

Technical Support Center: Enhancing the Biological Activity of Miyakamide B2 Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Information regarding "Miyakamide B2" is not available in the public domain. Extensive searches have been conducted to locate data on this compound, its derivatives, and their biological activities. These searches have consistently failed to yield any relevant information on a compound with this specific name. The information presented below is based on general principles of enhancing the biological activity of natural product derivatives and should be adapted with caution once specific details of this compound become available.

Frequently Asked Questions (FAQs)

Q1: We are observing lower than expected biological activity with our synthesized this compound derivatives. What are the potential causes?

A1: Several factors could contribute to lower than expected biological activity. Consider the following troubleshooting steps:

  • Purity of the Derivative: Impurities from the synthesis and purification process can interfere with the biological assay. We recommend verifying the purity of your compound using techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Structural Integrity: Ensure the final structure of the derivative is as expected. Unintended structural changes during synthesis can lead to a loss of activity. Mass spectrometry and 2D NMR techniques can confirm the correct structure.

  • Solubility Issues: Poor solubility of the derivative in the assay buffer can lead to an underestimation of its activity. Assess the solubility and consider using a different solvent system or co-solvents if necessary. Ensure the chosen solvent is compatible with your biological assay and does not exhibit toxicity at the concentration used.

  • Target Engagement: The modification to the this compound scaffold may have altered its binding affinity to the biological target. Consider performing target engagement studies, such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), to confirm binding.

  • Cell Permeability: For cell-based assays, the derivative needs to cross the cell membrane to reach its intracellular target. Modifications can impact the physicochemical properties of the compound, affecting its permeability. Assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) can provide insights into passive diffusion.

Q2: How can we rationally design this compound derivatives with enhanced biological activity?

A2: A rational design approach involves understanding the structure-activity relationship (SAR) of this compound.

  • Pharmacophore Identification: If the biological target is known, computational modeling can be used to identify the key structural features (pharmacophore) of this compound responsible for its activity. This information can guide the design of new derivatives with improved interactions with the target.

  • Bioisosteric Replacement: Consider replacing certain functional groups with bioisosteres to improve potency, selectivity, or pharmacokinetic properties without significantly altering the essential binding interactions.

  • Introduction of Functional Groups: Adding specific functional groups can introduce new interactions with the target, such as hydrogen bonding or hydrophobic interactions, potentially increasing binding affinity.

Troubleshooting Guides

Guide 1: Inconsistent Results in Cellular Assays
Symptom Possible Cause Recommended Action
High variability between replicate wellsCell seeding density is not uniform.Ensure proper cell counting and mixing before seeding. Use a multichannel pipette for consistency.
Edge effects in the microplate.Avoid using the outer wells of the plate or fill them with media without cells.
Compound precipitation in the media.Visually inspect the wells for precipitation. If observed, reassess the compound's solubility in the cell culture media and consider using a solubilizing agent.
No dose-response relationship observedThe concentration range tested is not appropriate.Test a wider range of concentrations, typically from nanomolar to micromolar, to capture the full dose-response curve.
The compound is not cell-permeable.Perform a cell permeability assay (e.g., PAMPA) to assess the compound's ability to cross the cell membrane.
The incubation time is too short or too long.Optimize the incubation time to allow for compound uptake and biological effect to occur without causing cytotoxicity.
Guide 2: Difficulty in Characterizing Derivative-Target Interaction
Symptom Possible Cause Recommended Action
No binding detected in SPR or ITC experimentsThe protein target is not properly folded or active.Verify the integrity and activity of the protein target using appropriate quality control measures.
The binding affinity is too weak to be detected by the instrument.Increase the concentration of the compound or the protein. If still no binding is observed, the modification may have abolished the interaction.
The buffer conditions are not optimal for binding.Screen different buffer conditions (pH, salt concentration) to find the optimal conditions for the interaction.

Experimental Protocols

Note: These are generalized protocols. Specific parameters should be optimized for this compound derivatives and the biological system under investigation.

Protocol 1: General Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in the appropriate cell culture medium. Replace the old medium with the medium containing the compound or vehicle control.

  • Incubation: Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC₅₀ value.

Visualizations

Logical Workflow for Troubleshooting Low Biological Activity

Troubleshooting_Workflow cluster_issues Identified Issues start Low Biological Activity Observed check_purity Verify Compound Purity (HPLC, NMR) start->check_purity check_structure Confirm Chemical Structure (MS, 2D NMR) check_purity->check_structure Purity Confirmed impurity Impurity Detected check_purity->impurity Issue Found check_solubility Assess Solubility in Assay Buffer check_structure->check_solubility Structure Confirmed wrong_structure Incorrect Structure check_structure->wrong_structure Issue Found check_target_engagement Perform Target Engagement Studies (SPR, ITC) check_solubility->check_target_engagement Solubility Adequate poor_solubility Poor Solubility check_solubility->poor_solubility Issue Found check_cell_permeability Evaluate Cell Permeability (PAMPA) check_target_engagement->check_cell_permeability Binding Confirmed no_binding No Target Binding check_target_engagement->no_binding Issue Found redesign Rational Derivative Redesign check_cell_permeability->redesign Permeability Confirmed low_permeability Low Permeability check_cell_permeability->low_permeability Issue Found impurity->redesign wrong_structure->redesign poor_solubility->redesign no_binding->redesign low_permeability->redesign

Caption: A flowchart outlining the systematic process for troubleshooting unexpectedly low biological activity in this compound derivatives.

Hypothetical Signaling Pathway Inhibition

Signaling_Pathway receptor Receptor kinase1 Kinase A receptor->kinase1 kinase2 Kinase B kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression cellular_response Cellular Response gene_expression->cellular_response miyakamide_b2 This compound Derivative miyakamide_b2->kinase2 Inhibition

Caption: A diagram illustrating a hypothetical mechanism where a this compound derivative inhibits a key kinase in a signaling cascade, leading to a change in cellular response.

Miyakamide B2 sample preparation for mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to preparing Miyakamide B2 samples for mass spectrometry. The following sections offer a detailed experimental protocol, troubleshooting advice for common issues, and frequently asked questions.

Recommended Experimental Protocol: Sample Preparation for LC-MS Analysis

This protocol is a recommended starting point for the analysis of this compound, a cyclic peptide natural product. Optimization may be required based on the specific instrumentation and experimental goals.

Objective: To prepare a clean, soluble sample of this compound in a solvent compatible with Electrospray Ionization (ESI) Mass Spectrometry to ensure optimal ionization and prevent instrument contamination.

Methodology:

  • Initial Sample Solubilization:

    • Accurately weigh the purified this compound sample.

    • Dissolve the sample in a suitable organic solvent to create a stock solution. HPLC-grade methanol (B129727) or acetonitrile (B52724) are recommended. Aim for an initial stock concentration of 1 mg/mL.

    • Use sonication for 5-10 minutes if the sample does not dissolve readily.

  • Sample Dilution:

    • Prepare a working solution by diluting the stock solution. The final concentration should be within the optimal range for your mass spectrometer, typically between 1-10 µg/mL.

    • The dilution solvent should be compatible with the initial mobile phase of your Liquid Chromatography (LC) system. A common choice is 50:50 (v/v) acetonitrile:water with 0.1% formic acid.[1] Using formic or acetic acid is often preferred over trifluoroacetic acid (TFA) as TFA can cause ion suppression.[1]

  • Sample Filtration/Clarification:

    • Centrifuge the final diluted sample at >12,000 x g for 10 minutes to pellet any insoluble material.

    • Carefully transfer the supernatant to a clean autosampler vial.

    • Alternatively, for samples with visible particulates, filter through a 0.22 µm syringe filter (ensure the filter material is compatible with your organic solvent).

  • Instrument Setup and Analysis:

    • Set up an LC-MS method using a C18 reversed-phase column.

    • Use a mobile phase gradient, for example, starting with 95% Water (with 0.1% formic acid) and 5% Acetonitrile (with 0.1% formic acid), ramping up the acetonitrile concentration over time.

    • For the mass spectrometer, use ESI in positive ion mode, as peptides readily form protonated molecules ([M+H]+).

    • Perform an initial full scan analysis to determine the mass-to-charge ratio (m/z) of this compound.

    • Proceed with tandem MS (MS/MS) for structural fragmentation and confirmation. Note that cyclic peptides can be challenging to fragment compared to their linear counterparts.

Quantitative Data Summary

The following table provides recommended solvent and concentration ranges for preparing this compound samples.

ParameterRecommended Value/SolventRationale & Notes
Stock Solution Solvent HPLC-Grade Methanol or AcetonitrileHigh purity solvents prevent contamination. Good general solvents for cyclic peptides.
Stock Solution Conc. 1 mg/mLA standard starting concentration for easy and accurate serial dilutions.
Final Analysis Solvent 50:50 Acetonitrile:Water + 0.1% Formic AcidMimics typical LC mobile phase starting conditions, ensuring good peak shape. Formic acid aids in protonation for positive mode ESI.
Final Analysis Conc. 1 - 10 µg/mLBalances signal intensity with the risk of ion suppression.[2] This range is typical for modern ESI-MS instruments.
Acid Modifier 0.1% Formic Acid or 0.1% Acetic AcidPromotes protonation.[1] Avoid strong mineral acids (HCl, H2SO4) and minimize TFA, which can suppress the signal.[1]
Incompatible Agents Salts (NaCl, KPO4), Detergents (SDS, Triton), Stabilizers (Glycerol, PEG)These compounds interfere with ionization, suppress the analyte signal, and can severely contaminate the MS system.[1][3]

Sample Preparation Workflow

The following diagram illustrates the key steps in the recommended sample preparation workflow for this compound.

G Figure 1: this compound Sample Preparation Workflow for LC-MS cluster_prep Sample Preparation cluster_analysis LC-MS Analysis A 1. Weigh Purified This compound B 2. Dissolve in Organic Solvent (e.g., Acetonitrile) to 1 mg/mL A->B C 3. Dilute to 1-10 µg/mL in 50:50 ACN:H2O + 0.1% Formic Acid B->C D 4. Centrifuge/Filter (0.22 µm) C->D E 5. Transfer to Autosampler Vial D->E F 6. Inject into LC-MS System (C18 Column, ESI+) E->F Sample Injection G 7. Data Acquisition (Full Scan & MS/MS) F->G

Caption: Workflow for this compound sample preparation and LC-MS analysis.

Troubleshooting Guide

Q1: I am seeing very low or no signal for this compound.

A1: Poor signal intensity is a common issue in mass spectrometry.[4] Consider the following potential causes and solutions:

  • Sample Concentration: Your sample may be too dilute.[4] Prepare a more concentrated sample (e.g., increase to 15-20 µg/mL). Conversely, a sample that is too concentrated can cause ion suppression; try diluting your sample 10-fold.[2]

  • Ionization Issues: Ensure the mass spectrometer is tuned and calibrated for the mass range of this compound.[2] Confirm that you are using the correct ionization polarity (positive mode is recommended). Check that the ESI source spray is stable; an inconsistent spray can result from clogs or incorrect source settings.[5]

  • Sample Degradation: Although peptides are generally stable, ensure your sample has not degraded due to improper storage (e.g., exposure to high temperatures or extreme pH).

  • Incompatible Solvents/Additives: Verify that no salts, detergents, or other non-volatile components are present in your sample, as they can significantly suppress the signal.[1][3]

Q2: My mass accuracy is poor, and I cannot confidently identify the compound.

A2: Inaccurate mass measurement prevents confident molecular formula determination.[2]

  • Instrument Calibration: The most common cause is a lack of recent and proper mass calibration.[2] Recalibrate the instrument using the manufacturer's recommended calibration standards. It is good practice to recalibrate after the instrument has been rebooted.[5]

  • Instrument Drift: Temperature fluctuations in the lab or electronic instability can cause mass drift. Ensure the instrument is in a stable environment and has had adequate time to warm up and stabilize.

Q3: The peaks in my chromatogram are broad or splitting.

A3: Poor peak shape can compromise resolution and quantification.

  • Chromatography Issues: Contaminants on the LC column can lead to peak broadening.[2] Try washing the column with a strong solvent. Also, ensure that the sample solvent is not significantly stronger than your initial mobile phase, which can cause peak distortion.

  • Ion Source Conditions: Suboptimal ion source parameters (e.g., gas flows, temperatures) can sometimes contribute to peak broadening.[2] Systematically adjust these parameters to see if peak shape improves.

  • Column Overloading: Injecting too much sample can lead to broad, fronting peaks. Try injecting a smaller volume or a more dilute sample.

Q4: I see many unexpected peaks and a high baseline.

A4: This indicates sample or solvent contamination.

  • Solvent Purity: Ensure you are using high-purity, HPLC-grade or LC-MS-grade solvents and fresh 0.1% formic acid solution.

  • Sample Carryover: If a previous, more concentrated sample was run, you may be seeing carryover. Run several blank injections (injecting only your mobile phase) to wash the injector and column.[5]

  • Contamination from Labware: Plastics can leach contaminants. Use high-quality polypropylene (B1209903) tubes and vials. Avoid washing labware with detergents, as residual traces can appear in the mass spectrum.[3]

Frequently Asked Questions (FAQs)

Q1: What ionization technique is best for this compound?

A1: Electrospray Ionization (ESI) is highly recommended. ESI is a soft ionization technique well-suited for analyzing polar molecules like peptides from a liquid solution, often producing multiply charged ions which can be beneficial for high-mass compounds on instruments with a limited m/z range.[6][7] Matrix-Assisted Laser Desorption/Ionization (MALDI) is another option, which is more tolerant to salts but typically produces singly-charged ions.[6]

Q2: Should I use positive or negative ion mode?

A2: Positive ion mode is strongly recommended. Peptides contain basic amino acid residues and N-termini that are readily protonated in an acidic solution, leading to the formation of positive ions like [M+H]+ or [M+2H]2+.

Q3: Why is fragmentation of this compound difficult, and how can I improve it?

A3: Cyclic peptides are structurally more rigid than linear peptides and require the cleavage of two backbone bonds to form a linear fragment ion, which requires more energy. This can result in complex or uninformative MS/MS spectra. To improve fragmentation, you can try increasing the collision energy (Collision-Induced Dissociation - CID) in a stepwise manner to find the optimal energy that produces informative fragments without complete shattering of the molecule.

Q4: Do I need to remove salts from my this compound sample?

A4: Yes, absolutely. Salts (like NaCl, phosphates) are non-volatile and must be removed before MS analysis.[1] They can form adducts with your analyte (e.g., [M+Na]+), complicating spectral interpretation, and will suppress the desired signal and rapidly contaminate the ion source and mass spectrometer. If your sample is in a buffer, you must perform a desalting step (e.g., using a C18 ZipTip or buffer exchange) prior to analysis.[3]

References

Validation & Comparative

A Structural and Functional Comparison of Mycalamide A and B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the Mycalamide A and B series, two potent marine natural products with significant antitumor and antiviral activities. This document summarizes their structural differences, compares their biological activities with supporting quantitative data, and provides detailed experimental protocols for key assays.

Structural Comparison

Mycalamide A and Mycalamide B are structurally related polyketide-peptide hybrid molecules originally isolated from marine sponges of the genus Mycale.[1] Both compounds share a common core structure, including a unique trioxadecahydronaphthalene ring system and a side chain containing a pederin-like amide moiety. The primary structural difference between Mycalamide A and Mycalamide B lies in the side chain attached to the C7 position. Mycalamide A possesses a 2,3-dihydroxypropyl group, whereas Mycalamide B has a 2-methoxy-3-hydroxypropyl group.

Chemical Structures:

Mycalamide A Mycalamide A structure

Mycalamide B Mycalamide B structure

Biological Activity and Quantitative Data

Both Mycalamide A and B are highly cytotoxic compounds that exhibit potent inhibitory effects against a range of cancer cell lines. Their primary mechanism of action is the inhibition of protein synthesis.

CompoundCell LineIC50 (nM)Reference
Mycalamide A P388 (murine leukemia)0.5[2]
HL-60 (human promyelocytic leukemia)-
A549 (human lung carcinoma)-
HT-29 (human colon adenocarcinoma)-
LLCPK1 (porcine kidney epithelial)0.50[2]
H441 (human lung papillary adenocarcinoma)0.65[2]
SH-SY5Y (human neuroblastoma)0.50[2]
JB6 Cl41 P+ (murine epidermal)6.32
HeLa (human cervical cancer)5.5
Mycalamide B P388 (murine leukemia)0.6
HL-60 (human promyelocytic leukemia)1.5
A549 (human lung carcinoma)1.2
HT-29 (human colon adenocarcinoma)1.0
18-O-methyl mycalamide B Human carcinoma cell lines0.2-0.6

Mechanism of Action

The primary mechanism of action for both Mycalamide A and B is the potent inhibition of protein synthesis, which ultimately leads to apoptosis. Mycalamide B has been shown to inhibit the elongation step of translation by binding to the large ribosomal subunit.

Mycalamide A has been further shown to induce apoptosis through the modulation of key signaling pathways. At higher concentrations, it activates the Mitogen-Activated Protein Kinase (MAPK) pathways, including p38, JNK, and ERK. Furthermore, Mycalamide A inhibits the transcriptional activity of the oncogenic nuclear factors AP-1 and NF-κB, which are crucial for cell proliferation and survival.

Signaling Pathway of Mycalamide A

MycalamideA_Signaling cluster_mapk MAPK Pathway cluster_transcription Transcription Factor Inhibition MycalamideA Mycalamide A p38 p38 MycalamideA->p38 activates JNK JNK MycalamideA->JNK activates ERK ERK MycalamideA->ERK activates AP1 AP-1 MycalamideA->AP1 inhibits NFkB NF-κB MycalamideA->NFkB inhibits ProteinSynthesis Protein Synthesis Inhibition MycalamideA->ProteinSynthesis Apoptosis Apoptosis p38->Apoptosis JNK->Apoptosis ERK->Apoptosis AP1->Apoptosis blocks survival NFkB->Apoptosis blocks survival ProteinSynthesis->Apoptosis

Caption: Signaling pathways affected by Mycalamide A leading to apoptosis.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing cell viability and the cytotoxic effects of compounds.

Materials:

  • Cells to be tested

  • 96-well microplate (clear bottom)

  • Complete cell culture medium

  • Mycalamide A or B stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Mycalamide A or B in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan (B1609692) Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Pipette up and down to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

In Vitro Protein Synthesis Inhibition Assay

This assay measures the ability of a compound to inhibit the incorporation of radiolabeled amino acids into newly synthesized proteins in a cell-free system or in cultured cells.

Materials:

  • Rabbit reticulocyte lysate or a similar cell-free translation system

  • mRNA template (e.g., luciferase mRNA)

  • Amino acid mixture (lacking methionine)

  • [35S]-Methionine

  • Mycalamide A or B stock solution (in DMSO)

  • RNase-free water

  • Trichloroacetic acid (TCA)

  • Whatman filter paper discs

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Reaction Setup: In an RNase-free microcentrifuge tube on ice, combine the following components in the specified order:

    • Rabbit reticulocyte lysate

    • Amino acid mixture (minus methionine)

    • RNase-free water

    • mRNA template

    • Mycalamide A or B at various concentrations (or vehicle control)

  • Initiation of Translation: Add [35S]-Methionine to each reaction tube to initiate protein synthesis.

  • Incubation: Incubate the reaction mixtures at 30°C for a specified time (e.g., 60-90 minutes).

  • Stopping the Reaction: Stop the translation reaction by placing the tubes on ice.

  • Precipitation of Proteins: Spot an aliquot of each reaction mixture onto a Whatman filter paper disc. Allow the liquid to absorb completely.

  • Washing: Immerse the filter discs in a beaker containing cold 10% TCA to precipitate the proteins. Wash the discs several times with 5% TCA, followed by a final wash with ethanol (B145695) or acetone (B3395972) to dehydrate the filters.

  • Drying: Allow the filter discs to air dry completely.

  • Scintillation Counting: Place each dry filter disc into a scintillation vial, add scintillation fluid, and measure the incorporated radioactivity using a liquid scintillation counter.

  • Data Analysis: The amount of radioactivity is directly proportional to the amount of newly synthesized protein. Calculate the percentage of protein synthesis inhibition for each concentration of the Mycalamide compound relative to the vehicle control. Determine the IC50 value for protein synthesis inhibition.

References

Miyakamide B2: Unraveling a Potential Anti-Cancer Agent

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the natural product Miyakamide B2, a glutarimide (B196013) antibiotic isolated from Streptomyces hygroscopicus S-632, have revealed a complex challenge in validating its potential as a targeted cancer therapeutic. While the chemical structure of this compound has been elucidated as a stereoisomer of 3-(5,7-dimethyl-8,9-epoxy-2-hydroxy-4-oxo-6-decenyl)glutarimide, a significant gap remains in the scientific literature regarding its specific molecular target and mechanism of action within cancer cells.

Currently, there is a lack of publicly available research detailing the cytotoxic or anti-proliferative effects of this compound on cancer cell lines. This absence of foundational data prevents a comprehensive analysis and comparison of its target validation with other anti-cancer agents. The creation of a detailed comparison guide, including quantitative data, experimental protocols, and signaling pathways, is contingent upon the availability of such fundamental research.

While some studies have explored the anti-cancer properties of other glutarimide derivatives, these findings cannot be directly extrapolated to this compound due to the high degree of structural specificity inherent in molecular pharmacology. The unique stereochemistry and functional groups of this compound likely confer a distinct biological activity profile that requires dedicated investigation.

To move forward in assessing the therapeutic potential of this compound, the following experimental workflow would be necessary to identify and validate its molecular target in cancer cells.

Proposed Experimental Workflow for Target Identification and Validation

G cluster_discovery Target Discovery cluster_validation Target Validation cluster_pathway Pathway Analysis phenotypic_screening Phenotypic Screening (Cancer Cell Line Panel) affinity_chromatography Affinity Chromatography- Mass Spectrometry phenotypic_screening->affinity_chromatography Identify sensitive cell lines yeast_three_hybrid Yeast Three-Hybrid Screen phenotypic_screening->yeast_three_hybrid Identify sensitive cell lines cet_shift_assay Cellular Thermal Shift Assay (CETSA) affinity_chromatography->cet_shift_assay Putative targets yeast_three_hybrid->cet_shift_assay Putative targets pull_down Pull-down Assays (Biotinylated this compound) cet_shift_assay->pull_down Confirm direct binding rnai_crispr RNAi/CRISPR Screening pull_down->rnai_crispr Confirm target engagement enzymatic_assays In Vitro Enzymatic Assays rnai_crispr->enzymatic_assays Validate functional effect western_blot Western Blotting enzymatic_assays->western_blot Assess downstream signaling phosphoproteomics Phosphoproteomics western_blot->phosphoproteomics Elucidate pathway modulation

Caption: Proposed workflow for this compound target identification and validation.

Detailed Methodologies for Key Experiments

Cellular Thermal Shift Assay (CETSA):

  • Cell Culture and Treatment: Culture selected cancer cell lines to 80-90% confluency. Treat cells with this compound or a vehicle control for a specified duration.

  • Harvesting and Lysis: Harvest cells, wash with PBS, and resuspend in a suitable lysis buffer. Lyse the cells through freeze-thaw cycles.

  • Heating Gradient: Aliquot the cell lysates and heat them to a range of temperatures (e.g., 37-67°C) for a short period (e.g., 3 minutes) followed by cooling.

  • Protein Precipitation and Separation: Centrifuge the heated lysates to pellet precipitated proteins. Collect the supernatant containing soluble proteins.

  • Protein Analysis: Analyze the soluble protein fraction by SDS-PAGE and Western blotting using an antibody against the putative target protein or by mass spectrometry for an unbiased approach. A shift in the melting curve upon this compound treatment indicates direct target engagement.

RNA Interference (RNAi) or CRISPR-Cas9 Screening:

  • Library Transfection/Transduction: Introduce a genome-wide or targeted siRNA/shRNA or CRISPR guide RNA library into the cancer cell line of interest.

  • This compound Treatment: Treat the library-transduced cells with a sub-lethal concentration of this compound.

  • Cell Viability and Enrichment/Depletion Analysis: Assess cell viability after a defined period. Identify siRNAs/gRNAs that are either depleted (indicating sensitization) or enriched (indicating resistance) in the this compound-treated population through next-generation sequencing.

  • Hit Validation: Validate the top candidate genes through individual siRNA/gRNA experiments. A gene whose knockdown/knockout phenocopies the effect of this compound or confers resistance is a strong candidate for being the drug's target or part of its pathway.

Until such studies are conducted and the data is made publicly available, a comprehensive and objective comparison guide on the validation of this compound's target in cancer cells cannot be formulated. The scientific community awaits further research to unlock the potential of this natural product.

Unveiling the Cytotoxic Potential of Fungal Metabolites: A Comparative Analysis of Miyakamide B2

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A deep dive into the cytotoxic landscape of fungal secondary metabolites, this guide offers a comparative analysis of Miyakamide B2 against other prominent fungal-derived compounds. This report provides researchers, scientists, and drug development professionals with a comprehensive overview of their relative potencies, mechanisms of action, and the experimental protocols to evaluate them.

Fungi represent a vast and largely untapped resource of novel bioactive compounds with significant therapeutic potential. Among these, a growing number of secondary metabolites have demonstrated potent cytotoxic activity against various cancer cell lines, making them promising candidates for the development of new anticancer agents. This guide focuses on this compound, a member of the Miyakamide family of cyclic peptides isolated from Aspergillus flavus, and compares its cytotoxic profile with other well-characterized fungal metabolites.

Comparative Cytotoxicity of Fungal Metabolites

The cytotoxic efficacy of a compound is a primary determinant of its potential as a therapeutic agent. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency. The table below summarizes the IC50 values of this compound and other selected fungal metabolites against various cancer cell lines, providing a quantitative basis for comparison. This compound exhibits notable cytotoxicity against murine leukemia (P388) cells with an IC50 value of 7.6 µg/mL.

Fungal MetaboliteProducing OrganismCancer Cell LineIC50 (µg/mL)
This compound Aspergillus flavusP388 7.6
Miyakamide A1Aspergillus flavusP38810.5
Miyakamide A2Aspergillus flavusP38812.2
Miyakamide B1Aspergillus flavusP3888.8
GliotoxinAspergillus fumigatusHT-290.6
Beauvericin (B1667859)Fusarium spp.U-937~23.5 (30 µM)
BeauvericinFusarium spp.HL-60~11.8 (15 µM)
AsperlinAspergillus spp.P388Data not available
Penicitrinine APenicillium citrinumA-37520.1 µM
Iso-α-cyclopiazonic acidAspergillus flavusA54942.2 µM

Note: IC50 values are presented as reported in the cited literature. Direct comparison should be made with caution due to variations in experimental conditions and cell lines.

Unraveling the Mechanism of Action: Induction of Apoptosis

While the precise molecular mechanism of this compound-induced cytotoxicity is still under investigation, many fungal metabolites exert their anticancer effects by inducing apoptosis, or programmed cell death. This is a highly regulated process involving a cascade of molecular events that lead to the orderly dismantling of the cell. Key hallmarks of apoptosis include cell shrinkage, membrane blebbing, chromatin condensation, and the activation of a family of proteases called caspases.

The diagram below illustrates a generalized workflow for investigating the induction of apoptosis by a fungal metabolite like this compound.

G Workflow for Apoptosis Induction Analysis cluster_treatment Cell Treatment cluster_assays Apoptosis Assays cluster_analysis Data Analysis & Conclusion CancerCells Cancer Cell Lines (e.g., P388, A549, MCF-7) Treatment Treatment with This compound CancerCells->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT Evaluate Cytotoxicity Caspase Caspase-Glo 3/7 Assay (Caspase Activation) Treatment->Caspase Measure Effector Caspase Activity WesternBlot Western Blot (Apoptotic Protein Expression) Treatment->WesternBlot Detect Cleaved PARP, Caspase-3, etc. Data Analyze IC50, Caspase Activity, Protein Levels MTT->Data Caspase->Data WesternBlot->Data Conclusion Conclusion on Apoptotic Mechanism Data->Conclusion

Caption: Experimental workflow for assessing apoptosis induced by this compound.

A crucial step in elucidating the apoptotic pathway involves the activation of caspases. The signaling cascade can be initiated through either the extrinsic (death receptor-mediated) or the intrinsic (mitochondrial-mediated) pathway, both of which converge on the activation of effector caspases like caspase-3 and caspase-7.

The following diagram depicts a simplified model of the intrinsic apoptotic pathway, a common mechanism for cytotoxic compounds.

G Simplified Intrinsic Apoptosis Pathway MiyakamideB2 This compound Mitochondrion Mitochondrion MiyakamideB2->Mitochondrion Induces Stress CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apoptosome Apoptosome CytochromeC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Pro-Caspase-9 Caspase9->Apoptosome ActiveCaspase37 Active Caspase-3/7 Apoptosome->ActiveCaspase37 Activates Caspase37 Pro-Caspase-3/7 Caspase37->ActiveCaspase37 Cleavage Apoptosis Apoptosis ActiveCaspase37->Apoptosis Executes

Caption: The intrinsic apoptotic pathway initiated by mitochondrial stress.

Detailed Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for the key experiments cited are provided below.

Cell Viability and Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the fungal metabolite (e.g., this compound) and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[1][2][3][4]

Caspase Activation (Caspase-Glo® 3/7 Assay)

This luminescent assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol in a white-walled 96-well plate.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of the prepared reagent to each well.

  • Incubation: Incubate the plate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luminescence signal to the number of cells (if necessary) and compare the activity in treated versus control cells.[5]

Western Blot Analysis of Apoptotic Proteins

Western blotting is used to detect specific proteins in a sample and can be used to monitor changes in the expression levels of key apoptotic proteins, such as pro- and cleaved forms of caspases and PARP.

Protocol:

  • Protein Extraction: After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., cleaved caspase-3, PARP, Bcl-2 family proteins) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound and other fungal metabolites represent a rich source of potential anticancer compounds. This guide provides a framework for the comparative analysis of these molecules, highlighting their cytotoxic potential and offering detailed protocols for their evaluation. Further research into the specific molecular targets and mechanisms of action of compounds like this compound will be crucial for their future development as therapeutic agents. The methodologies and comparative data presented herein aim to facilitate these ongoing efforts in the discovery and development of novel cancer therapies from natural sources.

References

Miyakamide B2: A Comparative Analysis of In Vivo and In Vitro Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the compound "Miyakamide B2" have revealed a significant lack of publicly available scientific literature. Extensive searches for "this compound" and related terms, including the "Miyakamide" family of compounds, did not yield any specific data regarding its in vivo or in vitro efficacy, mechanism of action, or associated experimental protocols.

Therefore, a direct comparative analysis as requested cannot be provided at this time. The absence of foundational research, including preclinical in vitro studies and subsequent in vivo animal model evaluations, makes it impossible to construct a meaningful comparison guide for researchers, scientists, and drug development professionals.

To fulfill the user's request, the following information would be necessary:

Data Presentation: In Vitro vs. In Vivo Efficacy

A comprehensive comparison would require quantitative data from various assays. This data is typically presented in structured tables for clarity.

Table 1: Hypothetical In Vitro Efficacy Data for this compound

Cell LineAssay TypeIC50 / EC50 (µM)Key Findings
Cancer Cell Line ACytotoxicity (MTT)XDose-dependent inhibition of cell proliferation
Cancer Cell Line BApoptosis (Caspase-Glo)YInduction of apoptosis at lower concentrations
Normal Cell LineCytotoxicity (MTT)Z (>X)Selective toxicity towards cancer cells

Table 2: Hypothetical In Vivo Efficacy Data for this compound

Animal ModelDosing RegimenTumor Growth Inhibition (%)Survival BenefitKey Findings
Xenograft (Cancer Cell Line A)A mg/kg, i.p., dailyBSignificant increase in median survivalWell-tolerated with no significant weight loss
Syngeneic ModelC mg/kg, p.o., BIDDDelayed tumor progressionModulation of immune cell infiltration

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings.

In Vitro Assays
  • Cell Culture: Details of the cell lines used (e.g., origin, passage number) and culture conditions (e.g., media, supplements, temperature, CO2).

  • Cytotoxicity Assay (e.g., MTT): Protocol would include cell seeding density, drug concentration range, incubation time, and the method for quantifying cell viability.

  • Apoptosis Assay (e.g., Caspase-Glo): Description of the assay principle, reagent preparation, and measurement of caspase activity.

In Vivo Studies
  • Animal Models: Species, strain, age, and sex of the animals. Justification for the chosen model.

  • Tumor Implantation: Method of tumor cell inoculation (e.g., subcutaneous, orthotopic) and the number of cells injected.

  • Drug Formulation and Administration: Details of the vehicle used to dissolve this compound and the route and frequency of administration.

  • Efficacy Evaluation: Methods for measuring tumor volume, body weight, and survival analysis.

  • Ethical Approval: Statement of approval from the relevant institutional animal care and use committee.

Signaling Pathways and Experimental Workflows

Visual representations are essential for understanding complex biological processes and experimental designs.

Signaling Pathway

A diagram would illustrate the molecular mechanism of action of this compound. For example, if it were found to inhibit a specific kinase in a cancer-related pathway, the diagram would depict this interaction and its downstream effects.

G cluster_cell Cancer Cell Miyakamide_B2 This compound Target_Kinase Target Kinase Miyakamide_B2->Target_Kinase Inhibits Downstream_Effector Downstream Effector Target_Kinase->Downstream_Effector Activates Proliferation Cell Proliferation Downstream_Effector->Proliferation

Caption: Hypothetical signaling pathway for this compound.

Experimental Workflow

A flowchart would outline the sequence of an experiment, from initial setup to data analysis.

G cluster_workflow In Vivo Efficacy Study Workflow start Tumor Cell Implantation in Mice randomization Randomization into Treatment Groups start->randomization treatment Treatment with this compound or Vehicle randomization->treatment monitoring Tumor Volume and Body Weight Monitoring treatment->monitoring endpoint Endpoint Determination (e.g., Tumor Size, Survival) monitoring->endpoint analysis Data Analysis and Statistical Evaluation endpoint->analysis conclusion Conclusion on In Vivo Efficacy analysis->conclusion

Caption: A typical workflow for an in vivo efficacy study.

Comparative Analysis of Miyakamide B2's Putative Mechanism of Action Against Known Cytotoxic Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Miyakamide B2 is a structurally complex marine-derived compound that has garnered interest for its cytotoxic potential. While detailed mechanistic studies on this compound are not widely available, its close structural analog, Mycalamide A, is a well-characterized inhibitor of protein synthesis that potently induces apoptosis. This guide provides a comparative overview of the presumed mechanism of action of this compound, using Mycalamide A as a surrogate, against the established cytotoxic agents paclitaxel (B517696), doxorubicin (B1662922), and cisplatin (B142131). This analysis is intended for researchers and professionals in drug development seeking to understand the diverse ways in which these molecules exert their anticancer effects.

Comparison of Cytotoxic Mechanisms of Action

The cytotoxic agents discussed herein employ distinct strategies to halt cell proliferation and induce cell death. This compound, via the action of Mycalamide A, is thought to target the fundamental process of protein synthesis. In contrast, paclitaxel disrupts the cytoskeleton, while doxorubicin and cisplatin primarily damage DNA.

  • This compound (via Mycalamide A): Protein Synthesis Inhibition Mycalamide A exerts its cytotoxic effects by binding to the ribosome and inhibiting protein synthesis. This cessation of protein production leads to a cellular state of stress, ultimately triggering the intrinsic apoptotic pathway. The inability of the cell to produce essential proteins for survival and proliferation is a key factor in its demise.

  • Paclitaxel: Microtubule Stabilization Paclitaxel is a mitotic inhibitor that targets microtubules, which are essential components of the cellular cytoskeleton. It binds to the β-tubulin subunit of microtubules, promoting their polymerization and preventing their disassembly[1][2][3]. This stabilization of microtubules disrupts the dynamic process of mitotic spindle formation, leading to an arrest of the cell cycle in the G2/M phase[1][3]. Prolonged mitotic arrest ultimately activates the apoptotic cascade.

  • Doxorubicin: DNA Intercalation and Topoisomerase II Inhibition Doxorubicin is an anthracycline antibiotic with a multi-faceted mechanism of action. It intercalates into DNA, physically obstructing DNA and RNA synthesis. Furthermore, it inhibits topoisomerase II, an enzyme crucial for relieving torsional stress in DNA during replication and transcription. This inhibition leads to the accumulation of DNA double-strand breaks. Doxorubicin is also known to generate reactive oxygen species (ROS), which cause oxidative damage to DNA, proteins, and lipids, further contributing to its cytotoxicity.

  • Cisplatin: DNA Cross-linking Cisplatin is a platinum-based chemotherapeutic agent that primarily functions by forming covalent adducts with DNA. It creates intrastrand and interstrand cross-links, which distort the DNA double helix and interfere with DNA replication and transcription. This DNA damage triggers a cellular response that can lead to cell cycle arrest and apoptosis if the damage is too severe to be repaired.

Quantitative Cytotoxicity Data

The following table summarizes the 50% inhibitory concentration (IC50) values for Mycalamide A (as a proxy for this compound) and the compared cytotoxic agents across various cancer cell lines. It is important to note that IC50 values can vary between studies due to differences in experimental conditions such as cell line passage number, confluency, and the specific assay used.

CompoundCell LineIC50 ValueReference
Mycalamide A P388 (Murine Leukemia)0.07 ng/mL
HL60 (Human Promyelocytic Leukemia)4.49 nM
HepG2 (Human Liver Carcinoma)0.77 nM
A2780 (Human Ovarian Carcinoma)1.06 nM
A2780AD (Doxorubicin-resistant Ovarian Carcinoma)18.90 nM
Paclitaxel Ovarian Carcinoma Cell Lines0.4 - 3.4 nM
Breast Cancer Cell Lines (SK-BR-3, MDA-MB-231, T-47D)~2.5 - 7.5 nM (for 24h exposure)
Non-small Cell Lung Cancer (NSCLC) Cell LinesMedian: 9.4 µM (24h), 0.027 µM (120h)
Doxorubicin Breast Cancer Cell Lines (MCF-7)~0.1 - 2.5 µM
Prostate Cancer Cell Lines (PC3)2.64 - 8.00 µM
Lung Cancer Cell Lines (A549)> 20 µM
Cisplatin Ovarian Carcinoma Cell Lines0.1 - 0.45 µg/mL
Head and Neck Cancer Cell LinesVaries, can be enhanced by other agents
Ovarian Cancer Cell Lines (SKOV-3)2 - 40 µM (24h, high variability)

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability and Cytotoxicity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan (B1609692) product, which can be quantified by spectrophotometry.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the test compound and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting viability against compound concentration.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent DNA intercalator that can only enter cells with compromised membrane integrity (late apoptotic and necrotic cells).

Protocol:

  • Cell Treatment: Treat cells with the test compound for the desired duration.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

Principle: This method quantifies the DNA content of cells to determine their distribution in different phases of the cell cycle (G0/G1, S, and G2/M). Propidium Iodide stoichiometrically binds to DNA, and the fluorescence intensity is proportional to the DNA content.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the compound of interest, then harvest and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol (B145695) to permeabilize the membranes.

  • RNAse Treatment: Treat the cells with RNase A to eliminate RNA, ensuring that PI only stains DNA.

  • PI Staining: Stain the cells with a solution containing Propidium Iodide.

  • Flow Cytometry Analysis: Analyze the DNA content of the cell population using a flow cytometer. The resulting histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Signaling Pathway Diagrams

Miyakamide_B2_Mechanism Miyakamide_B2 This compound (via Mycalamide A) Ribosome Ribosome Miyakamide_B2->Ribosome Binds to Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibition of Cellular_Stress Cellular Stress Protein_Synthesis->Cellular_Stress Leads to Apoptosis Apoptosis Cellular_Stress->Apoptosis Induces

Caption: Putative mechanism of action of this compound.

Paclitaxel_Mechanism Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules Stabilizes Mitotic_Spindle Mitotic Spindle Disruption Microtubules->Mitotic_Spindle Leads to Cell_Cycle_Arrest G2/M Phase Arrest Mitotic_Spindle->Cell_Cycle_Arrest Causes Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Induces

Caption: Mechanism of action of Paclitaxel.

Doxorubicin_Mechanism Doxorubicin Doxorubicin DNA DNA Doxorubicin->DNA Intercalates Topoisomerase_II Topoisomerase II Doxorubicin->Topoisomerase_II Inhibits ROS Reactive Oxygen Species (ROS) Doxorubicin->ROS Generates DNA_Damage DNA Damage DNA->DNA_Damage Topoisomerase_II->DNA_Damage ROS->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Induces

Caption: Mechanism of action of Doxorubicin.

Cisplatin_Mechanism Cisplatin Cisplatin DNA DNA Cisplatin->DNA Binds to DNA_Adducts DNA Cross-links DNA->DNA_Adducts Forms Replication_Transcription_Block Replication & Transcription Block DNA_Adducts->Replication_Transcription_Block Causes Cell_Cycle_Arrest Cell Cycle Arrest Replication_Transcription_Block->Cell_Cycle_Arrest Leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Induces

Caption: Mechanism of action of Cisplatin.

Experimental Workflow Diagrams

MTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Seed_Cells Seed Cells in 96-well Plate Treat_Cells Treat with Compound Seed_Cells->Treat_Cells Add_MTT Add MTT Reagent Treat_Cells->Add_MTT Incubate Incubate (3-4h) Add_MTT->Incubate Add_Solvent Add Solubilizing Agent Incubate->Add_Solvent Read_Absorbance Read Absorbance (570 nm) Add_Solvent->Read_Absorbance Calculate_Viability Calculate % Viability & IC50 Read_Absorbance->Calculate_Viability

Caption: Workflow for MTT cell viability assay.

Apoptosis_Workflow cluster_prep Preparation cluster_staining Staining cluster_analysis Analysis Treat_Cells Treat Cells with Compound Harvest_Cells Harvest Cells Treat_Cells->Harvest_Cells Stain_AnnexinV_PI Stain with Annexin V & Propidium Iodide Harvest_Cells->Stain_AnnexinV_PI Incubate_Dark Incubate in Dark Stain_AnnexinV_PI->Incubate_Dark Flow_Cytometry Analyze by Flow Cytometry Incubate_Dark->Flow_Cytometry Quantify_Populations Quantify Cell Populations Flow_Cytometry->Quantify_Populations

Caption: Workflow for apoptosis assay.

References

A Comparative Analysis of HDAC Inhibitor Bioactivity: Benchmarking Against Miyakamide B2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative statistical analysis of the bioactivity of histone deacetylase (HDAC) inhibitors, with a focus on providing a framework for evaluating novel compounds such as Miyakamide B2. Due to the current lack of publicly available quantitative bioactivity data for this compound, this document presents a detailed comparison of two well-characterized HDAC inhibitors, Vorinostat and Romidepsin. The experimental data, protocols, and pathway analyses provided herein are intended to serve as a benchmark for the future evaluation of this compound and other emerging HDAC inhibitors.

Data Presentation: Comparative Bioactivity of HDAC Inhibitors

The following tables summarize the inhibitory activity of Vorinostat and Romidepsin against various HDAC isoforms and their cytotoxic effects on a range of cancer cell lines. This data is crucial for understanding the potency and selectivity of these established drugs.

Table 1: HDAC Inhibition by Vorinostat and Romidepsin (IC50 values)

CompoundHDAC1 (nM)HDAC2 (nM)HDAC3 (nM)HDAC4 (nM)HDAC6 (nM)HDAC8 (µM)
Vorinostat10-20--1.51 ± 0.13
Romidepsin3647-5101400-

Table 2: Cytotoxicity of Vorinostat and Romidepsin in Cancer Cell Lines (IC50 values)

CompoundCell LineCancer TypeIC50 (µM)
VorinostatRajiBurkitt's Lymphoma2.82
RLNon-Hodgkin's Lymphoma1.63
A549Lung Carcinoma1.64
MCF-7Breast Adenocarcinoma0.685
SW-982Synovial Sarcoma8.6
SW-1353Chondrosarcoma2.0
RomidepsinU-937Histiocytic Lymphoma0.00592
K562Chronic Myelogenous Leukemia0.00836
CCRF-CEMAcute Lymphoblastic Leukemia0.00695
A549Lung Carcinoma-
NSCLC cell linesNon-small Cell Lung Cancer0.0013 - 0.0049 (ng/mL)

Experimental Protocols

Detailed methodologies are essential for the replication and validation of bioactivity data. The following are standard protocols for key experiments used to evaluate HDAC inhibitors.

Histone Deacetylase (HDAC) Inhibition Assay (Fluorometric)

This assay quantifies the enzymatic activity of HDACs and the inhibitory potential of test compounds.

Principle: The assay utilizes a substrate containing an acetylated lysine (B10760008) residue. In the presence of an HDAC enzyme, the acetyl group is removed. A developer solution is then added, which processes the deacetylated substrate to produce a fluorescent signal. The intensity of the fluorescence is inversely proportional to the HDAC activity.

Materials:

  • HDAC assay buffer

  • HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • HDAC enzyme (e.g., recombinant human HDAC1)

  • Test compound (e.g., this compound)

  • HDAC inhibitor control (e.g., Trichostatin A)

  • Developer solution

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compound and the control inhibitor.

  • In a 96-well plate, add the HDAC assay buffer, HDAC substrate, and the diluted test compound or control.

  • Initiate the reaction by adding the HDAC enzyme to each well.

  • Incubate the plate at 37°C for a specified period (e.g., 30 minutes).

  • Stop the reaction by adding the developer solution.

  • Incubate the plate at 37°C for an additional period (e.g., 15 minutes) to allow for signal development.

  • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission).

  • Calculate the percent inhibition and determine the IC50 value of the test compound.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of a compound on cultured cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell lines of interest

  • Cell culture medium and supplements

  • Test compound (e.g., this compound)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear microplate

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified duration (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value of the test compound.

Mandatory Visualization

The following diagrams illustrate key conceptual frameworks relevant to the bioactivity of HDAC inhibitors.

G Experimental Workflow for Bioactivity Screening cluster_0 In Vitro Assays cluster_1 Cellular & Molecular Analysis cluster_2 Comparison & Conclusion A Compound Preparation (this compound & Alternatives) B HDAC Inhibition Assay (Fluorometric) A->B C Cytotoxicity Assay (e.g., MTT) A->C D Data Analysis (IC50 Determination) B->D C->D E Western Blot Analysis (Apoptosis Markers) D->E F Cell Cycle Analysis (Flow Cytometry) D->F G Signaling Pathway Investigation E->G F->G H Comparative Analysis of Bioactivity Data G->H I Structure-Activity Relationship (SAR) Studies H->I J Lead Compound Identification I->J

Caption: Experimental workflow for assessing the bioactivity of HDAC inhibitors.

G HDAC Inhibitor-Induced Apoptosis Signaling Pathway cluster_pro_apoptotic Pro-Apoptotic Factors cluster_anti_apoptotic Anti-Apoptotic Factors HDACi HDAC Inhibitor (e.g., this compound) HDAC HDACs HDACi->HDAC Inhibition Acetylation Increased Histone & Non-Histone Protein Acetylation GeneExpression Altered Gene Expression Acetylation->GeneExpression ProApoptotic Upregulation of Pro-Apoptotic Genes (e.g., Bax, Bak) GeneExpression->ProApoptotic AntiApoptotic Downregulation of Anti-Apoptotic Genes (e.g., Bcl-2, Bcl-xL) GeneExpression->AntiApoptotic Mitochondria Mitochondrial Outer Membrane Permeabilization ProApoptotic->Mitochondria AntiApoptotic->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytochromeC->Apoptosome Caspase3 Caspase-3 Activation Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Generalized signaling pathway of apoptosis induced by HDAC inhibitors.

Reproducibility of Miyakamide B2 Experimental Results: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the experimental data of Miyakamide B2 and its alternatives.

This compound, a natural product isolated from the fungus Aspergillus flavus var. columnaris, has demonstrated notable cytotoxic activity, positioning it as a compound of interest in oncological research. This guide provides a comparative overview of the available experimental data for this compound and other cytotoxic metabolites derived from Aspergillus species, offering a valuable resource for researchers seeking to evaluate and potentially reproduce these findings.

Comparative Analysis of Cytotoxic Activity

The following table summarizes the cytotoxic and other biological activities of this compound and selected alternative compounds from the same genus. This allows for a direct comparison of their potency and spectrum of activity.

CompoundProducing OrganismAssayCell Line / OrganismResult
This compound Aspergillus flavus var. columnarisCytotoxicityP388 (Murine Leukemia)IC50: 7.6 µg/mL[1]
Brine Shrimp LethalityArtemia salinaMIC: 20 µg/mL[1]
AntimicrobialXanthomonas campestris pv. oryzaeNo activity[1]
Aspergillusone D Aspergillus clavatusCytotoxicityA549 (Human Lung Carcinoma)IC50: 0.2 µM
CytotoxicityMCF-7 (Human Breast Adenocarcinoma)IC50: 5.9 µM
Cyschalasin A Aspergillus micronesiensisCytotoxicitySW480 (Human Colon Adenocarcinoma)IC50: 10.1 ± 0.3 µM
CytotoxicityHep3β (Human Hepatocellular Carcinoma)IC50: 19.9 ± 0.6 µM
CytotoxicityMCF-7 (Human Breast Adenocarcinoma)IC50: 16.1 ± 0.7 µM
CytotoxicityHL-60 (Human Promyelocytic Leukemia)IC50: 9.3 ± 0.2 µM

Experimental Protocols

Reproducibility in scientific research is paramount. The following are detailed, generalized protocols for the key assays mentioned in this guide. It is important to note that the specific experimental details for the original this compound studies are not publicly available; therefore, these protocols represent standard methodologies for these assays.

P388 Murine Leukemia Cell Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for determining the cytotoxic effects of a compound on a cancer cell line.

  • Cell Culture: P388 cells are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well microtiter plates at a density of approximately 5 x 10^4 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The test compound (e.g., this compound) is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations. Each concentration is added to the wells in triplicate, and the plates are incubated for another 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of a solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the compound concentration.

Brine Shrimp (Artemia salina) Lethality Assay

This assay is a simple, rapid, and low-cost method for the preliminary assessment of toxicity.

  • Hatching of Brine Shrimp: Artemia salina eggs are hatched in a container with artificial seawater under constant aeration and illumination for 24-48 hours.

  • Preparation of Test Solutions: The test compound is dissolved in a suitable solvent and serially diluted.

  • Assay Procedure: Ten to fifteen nauplii (brine shrimp larvae) are transferred to each well of a 24-well plate containing seawater. The different concentrations of the test compound are then added to the wells.

  • Incubation: The plates are incubated for 24 hours under illumination.

  • Counting of Survivors: After 24 hours, the number of dead and surviving nauplii in each well is counted.

  • Data Analysis: The percentage of mortality is calculated for each concentration, and the MIC (Minimum Inhibitory Concentration) or LC50 (Lethal Concentration 50%) value is determined.

Visualizing Experimental and Logical Workflows

To further clarify the processes involved in this research, the following diagrams illustrate a typical experimental workflow and a common signaling pathway associated with cytotoxic compounds.

experimental_workflow cluster_isolation Compound Isolation cluster_bioassays Biological Assays cluster_results Data Analysis fungal_culture Fungal Culture (Aspergillus flavus) extraction Extraction of Metabolites fungal_culture->extraction chromatography Chromatographic Separation extraction->chromatography miyakamide_b2 Pure this compound chromatography->miyakamide_b2 cytotoxicity_assay Cytotoxicity Assay (P388 cells) miyakamide_b2->cytotoxicity_assay brine_shrimp_assay Brine Shrimp Lethality Assay miyakamide_b2->brine_shrimp_assay antimicrobial_assay Antimicrobial Assay (X. campestris) miyakamide_b2->antimicrobial_assay ic50_determination IC50 Calculation cytotoxicity_assay->ic50_determination mic_determination MIC Determination brine_shrimp_assay->mic_determination activity_assessment Activity Spectrum antimicrobial_assay->activity_assessment apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_mitochondrial Mitochondrial (Intrinsic) Pathway cluster_execution Execution Phase miyakamide_b2 This compound (or other cytotoxic agent) bcl2_family Bcl-2 Family (Bax, Bak activation) miyakamide_b2->bcl2_family Induces cytochrome_c Cytochrome c Release bcl2_family->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cytochrome_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 Activates execution Execution of Apoptosis (DNA fragmentation, etc.) caspase3->execution

References

Safety Operating Guide

Navigating the Disposal of Miyakamide B2: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Absence of specific regulatory guidance on Miyakamide B2 necessitates adherence to protocols for cytotoxic and hazardous waste management. This document provides a procedural framework for the safe handling and disposal of this compound, drawing on established best practices for potent marine-derived cyclic peptides and cytotoxic compounds.

Researchers, scientists, and drug development professionals handling this compound must operate with a high degree of caution due to the compound's potential bioactivity and the general characteristics of marine-derived cyclic peptides, which often exhibit cytotoxic properties.[1][2][3][4][5] Lacking a specific Safety Data Sheet (SDS) or disposal protocol for this compound, a conservative approach aligning with the disposal of cytotoxic waste is essential to ensure personnel safety and environmental protection.

Core Principles of this compound Disposal

The fundamental strategy for managing this compound waste is segregation at the source, proper containment, and disposal as hazardous chemical waste, likely requiring incineration. All materials that come into contact with this compound must be treated as contaminated.

Key procedural steps include:

  • Immediate Segregation: All waste contaminated with this compound, including personal protective equipment (PPE), glassware, and consumables, should be immediately separated from the general laboratory waste stream.

  • Designated Waste Containers: Utilize clearly labeled, leak-proof, and puncture-resistant containers for all this compound waste. For sharps such as needles and vials, a designated cytotoxic sharps container is mandatory.

  • Labeling: All waste containers must be explicitly marked with "Cytotoxic Waste" or "Hazardous Chemical Waste" to ensure proper handling and to prevent accidental exposure.

  • Incineration: The recommended final disposal method for cytotoxic waste is high-temperature incineration. This process ensures the complete destruction of the active compound.

Quantitative Data and Experimental Protocols

Currently, there is no publicly available quantitative data specifically detailing the disposal parameters for this compound, nor are there cited experimental protocols for its degradation or neutralization in a laboratory setting. The guidance provided is based on the established protocols for the broader category of cytotoxic compounds.

Waste Management Workflow

The following diagram illustrates the recommended workflow for the proper disposal of this compound waste in a laboratory environment.

MiyakamideB2_Disposal_Workflow cluster_lab Laboratory Operations cluster_disposal Waste Segregation & Collection A This compound Handling (Experimentation) B Generation of Contaminated Waste (Gloves, Vials, Pipettes, etc.) A->B C Segregate at Point of Use B->C D Place in Labeled, Leak-Proof Cytotoxic Waste Containers C->D E Store in Secure, Designated Area D->E F Collection by Licensed Hazardous Waste Contractor E->F G High-Temperature Incineration F->G

This compound Waste Disposal Workflow

Disclaimer: This guidance is based on general principles for handling cytotoxic and hazardous chemical waste. Always consult with your institution's Environmental Health and Safety (EHS) department for specific protocols and regulatory requirements in your location.

References

Essential Safety and Logistical Information for Handling Miyakamide B2

Author: BenchChem Technical Support Team. Date: December 2025

Miyakamide B2 is a potent compound that requires stringent safety protocols during handling, storage, and disposal. While a specific Material Safety Data Sheet (MSDS) for this compound is not publicly available, its cytotoxic nature necessitates adherence to established guidelines for handling hazardous and cytotoxic drugs to minimize exposure and ensure a safe laboratory environment.[1][2][3]

Personal Protective Equipment (PPE)

The primary line of defense against exposure to cytotoxic compounds like this compound is the correct and consistent use of appropriate Personal Protective Equipment (PPE).[2][3] The following table summarizes the essential PPE for various tasks involving this compound.

TaskRequired PPERationale
Unpacking and Storage - Double gloves (chemotherapy-rated) - Protective gownPackaging may be contaminated.[4]
Preparation (e.g., weighing, dissolving) - Double gloves (chemotherapy-rated) - Protective gown - Eye and face protection (safety goggles and face shield) - Respiratory protection (N95 or higher)High risk of aerosol and particle inhalation, as well as splashes.[3][5]
Administration/Handling - Double gloves (chemotherapy-rated) - Protective gown - Eye protection (safety goggles)Minimizes skin and eye contact.
Waste Disposal - Double gloves (chemotherapy-rated) - Protective gownPrevents exposure during handling of contaminated materials.
Spill Cleanup - Double gloves (industrial thickness, e.g., latex, neoprene, nitrile) - Protective gown - Eye and face protection (safety goggles and face shield) - Respiratory protection (N95 or higher)Provides maximum protection against high-level exposure during spill management.[1][2]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach is crucial for minimizing risk during the handling of this compound. The following workflow outlines the key steps from receipt to disposal.

cluster_receipt Receipt and Storage cluster_prep Preparation cluster_disposal Waste Disposal A Receive Package B Wear Double Gloves and Gown A->B C Inspect for Damage B->C D Decontaminate Exterior C->D E Store in Designated, Labeled Area D->E F Work in a Certified Biological Safety Cabinet (BSC) E->F Transport to BSC G Don Full PPE F->G H Prepare Compound on a Disposable, Absorbent Pad G->H I Handle with Care to Minimize Aerosolization H->I J Segregate Waste at Point of Use I->J Generate Waste K Place in Labeled, Leak-proof Cytotoxic Waste Containers J->K L Dispose of According to Institutional and Regulatory Guidelines K->L

Caption: Workflow for Handling this compound.

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.

Waste Segregation and Collection:

  • Sharps: Needles, syringes, and other sharp objects contaminated with this compound should be placed in a designated, puncture-resistant sharps container for cytotoxic waste.

  • Solid Waste: Contaminated items such as gloves, gowns, absorbent pads, and vials should be disposed of in clearly labeled, leak-proof, and sealed cytotoxic waste bags or containers.[2]

  • Liquid Waste: Unused solutions or contaminated liquids should be collected in sealed, leak-proof containers clearly marked as "Cytotoxic Liquid Waste." Avoid mixing with other chemical waste streams unless explicitly permitted by institutional guidelines.

Disposal Pathway:

All waste contaminated with this compound must be handled and disposed of as cytotoxic waste in accordance with local, state, and federal regulations. This typically involves incineration at a licensed hazardous waste facility.

The following diagram illustrates the decision-making process for proper waste segregation.

cluster_waste_type Identify Waste Type cluster_disposal_bin Select Appropriate Container start Waste Generated is_sharp Sharp? start->is_sharp is_liquid Liquid? is_sharp->is_liquid No sharps_bin Cytotoxic Sharps Container is_sharp->sharps_bin Yes liquid_bin Sealed Cytotoxic Liquid Container is_liquid->liquid_bin Yes solid_bin Labeled Cytotoxic Solid Waste Bag/Bin is_liquid->solid_bin No

Caption: this compound Waste Segregation Logic.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.